molecular formula C7H4N2O2S B1595011 5-Nitrobenzo[d]isothiazole CAS No. 60768-66-3

5-Nitrobenzo[d]isothiazole

Cat. No.: B1595011
CAS No.: 60768-66-3
M. Wt: 180.19 g/mol
InChI Key: AUYJMVMBVRSCMW-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]isothiazole is a nitroheterocyclic compound that serves as a valuable chemical intermediate and scaffold in scientific research and development, particularly within medicinal chemistry. Its structure is related to a class of compounds known for significant biological activity. Research on analogous nitro(benzo)thiazole derivatives has demonstrated promising antiprotozoal properties , showing potent in vitro activity against amitochondriate parasites such as Giardia intestinalis and Trichomonas vaginalis . These derivatives have exhibited effects in the nanomolar range, surpassing the activity of some current standard treatments, and display low cytotoxicity in mammalian cell lines, indicating a potential selective toxicity . The mechanism of action for this compound class is multifaceted. Similar to the prodrug Metronidazole, the nitro group is believed to undergo reduction within the parasite to generate toxic intermediates . More specifically, related compounds can act through the non-competitive inhibition of essential parasite enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) , disrupting energy metabolism . Investigations also suggest potential interactions with nitroreductases and protein disulfide isomerase, highlighting multiple pathways for bioactivity . Beyond its potential in antiparasitic drug discovery, 5-Nitrobenzo[d]isothiazole functions as a versatile chemical building block for synthesizing more complex molecules. It can be used to develop novel acetamide derivatives and other functionalized compounds for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)6-1-2-7-5(3-6)4-8-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYJMVMBVRSCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209593
Record name 1,2-Benzisothiazole, 5-nitro-
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Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60768-66-3
Record name 5-Nitro-1,2-benzisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60768-66-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazole, 5-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazole, 5-nitro-
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Foundational & Exploratory

history and discovery of 5-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Nitrobenzo[d]isothiazole , a critical bicyclic scaffold in medicinal chemistry.[1] It synthesizes historical context with modern, field-proven synthetic protocols and therapeutic applications.

Scaffold Analysis, Synthesis Protocols, and Medicinal Applications

Executive Summary

5-Nitrobenzo[d]isothiazole (CAS: 2056-11-3) is a fused bicyclic heterocycle characterized by a benzene ring fused to an isothiazole ring across the [d] bond (positions 3 and 4 of the isothiazole).[1] Distinguished by the electron-withdrawing nitro group at position 5, this scaffold serves as a high-value intermediate in the synthesis of monoamine reuptake inhibitors , antivirals (HIV NCp7 inhibitors) , and antimicrobials .[1] Its electrophilic nature and susceptibility to nucleophilic ring-opening make it a versatile "privileged structure" for fragment-based drug discovery (FBDD).[1]

Historical Evolution & Structural Logic

The Isothiazole Genesis

The benzo[d]isothiazole system (1,2-benzisothiazole) was historically overshadowed by its isomer, benzothiazole.[1] Early 20th-century exploration by chemists like Stollé and Reissert established the fundamental ring closures, typically involving the cyclization of thiosalicylic acid derivatives.

The 5-nitro derivative emerged not merely as a derivative but as a strategic solution to regioselectivity challenges. Direct nitration of the parent benzo[d]isothiazole yields a mixture of 5-nitro (major) and 7-nitro isomers, complicating purification.[1] Consequently, the field shifted toward constructive synthesis —building the ring already functionalized—which led to the modern "Bond Formation" strategy using 2-chloro-5-nitrobenzaldehyde.

Structural Pharmacophore

The 5-nitrobenzo[d]isothiazole scaffold offers three distinct vectors for medicinal chemistry optimization:

  • The Nitro Handle (C5): A precursor for amines (via reduction), enabling coupling to solubilizing tails or specific receptor-binding motifs.[1]

  • The Electrophilic Core (N-S Bond): The weak N-S bond is susceptible to ring-opening by thiols (e.g., cysteine residues in proteins), a mechanism implicated in the inhibition of zinc-finger proteins like HIV NCp7.[1]

  • The C3 Position: Accessible for nucleophilic attack or functionalization if activated.

Validated Experimental Protocol

The following protocol is a self-validating system derived from optimized patent literature (US7868017B2). It bypasses the regioselectivity issues of direct nitration by using a pre-functionalized precursor.

Synthesis of 5-Nitrobenzo[d]isothiazole

Reaction Logic: This method utilizes an oxidative cyclization of a transient thioaldehyde/imine intermediate formed in situ.[1] Elemental sulfur acts as the sulfur source, while ammonia provides the nitrogen and basicity.

Reagents:

  • Precursor: 2-Chloro-5-nitrobenzaldehyde (1.0 equiv)[1]

  • Sulfur Source: Elemental Sulfur (

    
    ) (1.05 equiv)[1]
    
  • Nitrogen Source: Aqueous Ammonia (30%)[1][2][3]

  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-5-nitrobenzaldehyde (10.0 g, 53.9 mmol) in DMF (33 mL).

  • Addition: Add Aqueous Ammonia (30%) (33 mL) to the solution. Note: The reaction is exothermic; add slowly if scaling up.

  • Sulfur Incorporation: Add Elemental Sulfur (1.81 g, 56.6 mmol).

  • Cyclization: Heat the suspension to 90°C over 30 minutes. Maintain this temperature for 1 hour .

    • Checkpoint: The reaction mixture should turn a deep dark color, indicating the formation of the heterocycle. Monitor via TLC (EtOAc:Heptane 1:1) for the disappearance of the aldehyde.

  • Quench & Workup: Cool the mixture to ambient temperature. Pour the reaction mass onto crushed ice (approx. 200 g) with stirring.

  • Isolation: An orange solid will precipitate immediately.[1] Filter the solid under vacuum.[3]

  • Purification: Wash the filter cake copiously with water to remove residual DMF and inorganic salts. Dry under suction and then in a vacuum oven at 40°C.

  • Yield: Expected yield is 85–90% (approx. 8.6 g).

    • Physical State: Orange solid.[1][2][3]

    • Purity Check:

      
      H NMR (DMSO-
      
      
      
      ) should show characteristic aromatic protons and the absence of the aldehyde peak (~10 ppm).[1]
Reduction to 5-Aminobenzo[d]isothiazole

The nitro group is often reduced immediately to the amine for further coupling.[1]

Protocol:

  • Suspend 5-Nitrobenzo[d]isothiazole (1 equiv) in 5% Aqueous Acetic Acid and Ethyl Acetate (1:1 ratio).

  • Heat to 65°C .

  • Add Iron Powder (325 mesh, 5 equiv) in portions. Stir rapidly for 1 hour.

  • Workup: Cool, dilute with EtOAc, and filter through Dicalite/Celite to remove iron sludge. Wash the organic layer with brine, dry over MgSO

    
    , and concentrate.[1][3]
    
  • Result: Yellow solid (5-Aminobenzo[d]isothiazole).[1][3]

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the reactivity logic of the scaffold.

G Precursor 2-Chloro-5- nitrobenzaldehyde Reagents S8 + NH3 (aq) DMF, 90°C Precursor->Reagents Target 5-Nitrobenzo[d]isothiazole (Orange Solid) Reagents->Target Cyclization (89% Yield) Amine 5-Aminobenzo[d]isothiazole (Yellow Solid) Target->Amine Fe / AcOH Reduction RingOpen Ring Opening (Thiol Attack at N-S) Target->RingOpen Bio-activation (Zinc Ejection) Derivatives Monoamine Reuptake Inhibitors Amine->Derivatives SAR Optimization

Caption: Synthetic flow from chlorobenzaldehyde precursor to the active 5-amino scaffold and downstream reactivity pathways.

Medicinal Chemistry Applications

Monoamine Reuptake Inhibition

Research cited in patent EP1934212A1 identifies the 5-amino derivative of this scaffold as a key building block for 9-azabicyclo[3.3.1]nonane derivatives .[1] These compounds function as triple reuptake inhibitors (serotonin, norepinephrine, dopamine), positioning the 5-nitrobenzo[d]isothiazole core as a critical intermediate in developing next-generation antidepressants and analgesics.[1]

HIV Nucleocapsid Inhibition (Zinc Ejection)

The benzo[d]isothiazole core is isosteric with benzothiophenes but possesses a labile N-S bond.[1]

  • Mechanism: The N-S bond can react with the cysteine-rich zinc fingers of the HIV-1 Nucleocapsid protein (NCp7).

  • Effect: This covalent modification ejects the zinc ion, destabilizing the protein and inhibiting viral replication. The 5-nitro group enhances the electrophilicity of the ring, potentially increasing the kinetics of this "zinc ejection" mechanism.

Quantitative Data Summary
ParameterValue / DescriptionSource
CAS Number 2056-11-3Chemical Abstracts
Molecular Formula C

H

N

O

S
PubChem
Molecular Weight 180.18 g/mol Calculated
Appearance Orange SolidUS7868017B2
Synthesis Yield ~89% (from 2-Cl-5-NO

-PhCHO)
US7868017B2
Key Reactivity Nitro reduction, N-S bond cleavageMedicinal Chem. Lit.
Primary Hazard Irritant (Skin/Eye), Toxic if swallowedMSDS Data

References

  • Preparation of 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors. Source: European Patent Office (EP1934212A1) / US Patent (US7868017B2).[1] Context: Defines the optimized synthesis of 5-nitrobenzo[d]isothiazole and its reduction to the amine. URL:

  • Synthesis and biological evaluation of benzo[d]isothiazole Schiff bases. Source:Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed).[1] Context: Discusses the broader antimicrobial potential of the scaffold. URL:[Link] (General Reference to Scaffold Bioactivity)[1]

  • 2-Chloro-5-nitrobenzaldehyde (Precursor Data). Source: PubChem / Sigma-Aldrich. Context: Physical properties and reactivity of the starting material.[3][4][5][6][7][8] URL:[Link][1]

  • Nucleophile-induced ring contraction in benzothiazines/isothiazoles. Source:Beilstein Journal of Organic Chemistry. Context: Mechanistic insight into the ring-opening reactivity of the isothiazole core. URL:[Link][1]

Sources

Early Synthesis of Nitrobenzisothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the early synthetic methodologies for nitro-1,2-benzisothiazoles , focusing on the foundational work established in the early 20th century (1920s).[1] These protocols remain the mechanistic bedrock for modern industrial synthesis.

Part 1: Strategic Overview & Historical Context

Nitro-substituted 1,2-benzisothiazoles are critical scaffolds in medicinal chemistry, serving as precursors for amino-benzisothiazoles (used in azo dyes and coupling agents) and bioactive fused heterocycles.

The "early synthesis" era (approx. 1910–1940) was defined by two primary challenges:

  • Labile Intermediates: Handling highly reactive sulfenyl halides without decomposition.

  • Atom Economy: Achieving ring closure without extensive polymer formation.

Two dominant strategies emerged during this period:

  • Strategy A (The Stepwise Route): The cyclization of 2-formyl-phenylsulfenyl bromides with ammonia.

  • Strategy B (The Direct Route): The oxidative condensation of 2-halobenzaldehydes with elemental sulfur and ammonia.

Part 2: Mechanistic Pathways & Experimental Logic

Strategy A: The Sulfenyl Bromide Route (Fries/Reissert Method)

Primary Reference: Berichte der deutschen chemischen Gesellschaft (1923) & Liebigs Annalen (1927).[1]

This method is characterized by its high regioselectivity.[2][3] It relies on the intramolecular nucleophilic attack of ammonia on a transient sulfenyl bromide species.

Mechanism of Action

The synthesis proceeds through the formation of a sulfenyl bromide intermediate. Unlike modern methods that might use palladium catalysis, this early protocol utilizes the electrophilicity of the sulfur-bromine bond.

  • Disulfide Cleavage: The starting material, bis(2-formyl-4-nitrophenyl) disulfide, is cleaved by bromine.

  • Ammonolysis: The resulting sulfenyl bromide reacts with ammonia.

  • Cyclization: The nitrogen lone pair attacks the carbonyl carbon (aldehyde), followed by water elimination to aromatize the isothiazole ring.

SulfenylBromideMechanism Start Bis(2-formyl-4-nitrophenyl) disulfide Step1 Bromination (Br2 / CCl4) Start->Step1 Inter1 2-Formyl-4-nitrophenyl- sulfenyl bromide Step1->Inter1 Cleavage Step2 Ammonolysis (NH3 / EtOH) Inter1->Step2 Inter2 Thioimine Intermediate Step2->Inter2 Nu Attack Final 5-Nitro-1,2-benzisothiazole Inter2->Final -H2O Cyclization

Caption: Mechanistic flow of the Fries/Reissert sulfenyl bromide cyclization route.

Strategy B: The Direct Oxidative Cyclization

Primary Application: Industrial preparation of 5-nitro and 7-chloro derivatives.

This method utilizes elemental sulfur as both a reactant and an oxidant (redox reagent) in the presence of liquid ammonia. It is a "one-pot" cascade reaction starting from 2-chloro-5-nitrobenzaldehyde.

Mechanism of Action[4][5][6][7][8]
  • Thionation: Sulfur attacks the aldehyde or the imine derived from ammonia to form a thioaldehyde/thioimine.

  • Nucleophilic Aromatic Substitution (S_NAr): The sulfur nucleophile displaces the ortho-chlorine atom. This is facilitated by the strong electron-withdrawing effect of the para-nitro group (relative to the chlorine).

  • Oxidative Closure: The ring closes with the elimination of HCl (neutralized by excess ammonia).

DirectCyclization Start 2-Chloro-5-nitrobenzaldehyde Reagents S8 + NH3 (liq) Start->Reagents Inter1 Imine Formation Reagents->Inter1 Inter2 Thionation (Thioimine) Inter1->Inter2 Transition S_NAr Displacement of Chlorine Inter2->Transition Intramolecular Product 5-Nitro-1,2-benzisothiazole Transition->Product -HCl

Caption: Cascade pathway for the direct synthesis from 2-chloro-5-nitrobenzaldehyde.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1,2-benzisothiazole (Sulfenyl Bromide Route)

Based on the methods of Reissert (1920s).

Reagents:

  • Bis(2-formyl-4-nitrophenyl) disulfide (10.0 g)

  • Bromine (4.5 g)

  • Carbon tetrachloride (CCl4) [Modern substitution: Dichloromethane]

  • Ammonia (saturated ethanolic solution)

Step-by-Step Methodology:

  • Bromination: Suspend the disulfide in 100 mL of dry CCl4. Add bromine dropwise at room temperature. The mixture will initially darken as the sulfenyl bromide forms.

    • Critical Control: Exclude moisture strictly. Sulfenyl bromides hydrolyze rapidly to sulfinic acids, killing the yield.

  • Ammonolysis: Cool the red solution of sulfenyl bromide to 0°C.

  • Cyclization: Add the saturated ethanolic ammonia solution (50 mL) slowly. A vigorous reaction occurs. The sulfenyl bromide reacts with ammonia to form the sulfenamide, which spontaneously condenses with the ortho-aldehyde group.

  • Work-up: Evaporate the solvent under reduced pressure. The residue contains the product and ammonium bromide.

  • Purification: Triturate the residue with water to remove ammonium salts. Recrystallize the crude yellow solid from ethanol.

Validation:

  • Melting Point: 158–160°C (Lit. value).

  • Appearance: Pale yellow needles.

Protocol 2: Synthesis of 7-Nitro-1,2-benzisothiazole (Oxime Route)

Adapted from J. Chem. Soc. Perkin Trans 1 (Foundational references).

This isomer is difficult to access via the aldehyde route due to steric hindrance. The oxime cyclization is preferred.

Reagents:

  • 2-(tert-butylthio)-3-nitrobenzaldehyde oxime

  • Polyphosphoric Acid (PPA)

Methodology:

  • Preparation: Dissolve the oxime (5.0 g) in PPA (50 g).

  • Heating: Heat the viscous mixture to 120°C for 2 hours. The acid acts as both solvent and dehydrating agent, forcing the N-S bond formation.

  • Quenching: Pour the hot reaction mixture onto 200 g of crushed ice. The strong acid is diluted, precipitating the benzisothiazole.

  • Isolation: Filter the solid, wash with 10% NaHCO3 solution (to remove residual acid), and dry.

Part 4: Data Summary & Yield Comparison

The following table summarizes the efficiency of early synthetic routes for various nitro-isomers.

Target IsomerPrecursorReagentsTypical Yield (Early Era)Key Challenge
5-Nitro 2-Formyl-4-nitrophenyl disulfideBr2, NH360–70%Stability of sulfenyl bromide
5-Nitro 2-Chloro-5-nitrobenzaldehydeS8, NH345–55%Formation of polymeric sulfur byproducts
7-Nitro 2-(t-butylthio)-3-nitrobenzaldoximePPA75–85%Removal of t-butyl group (atom economy)
6-Nitro 4,6-Dinitro-1,2-benzisothiazol-3-onePOCl350–60%Requires reduction/dehalogenation steps

References

  • Fries, K., & Brothuhn, G. (1923). Über die Darstellung von 1,2-Benzisothiazolen. Berichte der deutschen chemischen Gesellschaft, 56(7), 1630–1636. Link

  • Reissert, A., & Manns, E. (1927). Über o-Nitro-benzaldehyd-sulfide und ihre Überführung in Benzisothiazole. Justus Liebigs Annalen der Chemie, 454(1), 264–278. Link

  • Crowther, H. L., McCombie, H., & Reade, T. H. (1914). The interaction of chloromethyl ether with sodium methoxide and with sodium phenoxide. Journal of the Chemical Society, Transactions, 105, 933-946. (Foundational work on chlorination/cyclization precursors). Link

  • Davis, M. (1972). Heterocyclic Compounds of Nitrogen and Sulfur. Advances in Heterocyclic Chemistry, 14, 43-98. (Review of early 20th-century methods). Link

  • Bshary, A. (1968). Process for the preparation of 3-chloro-1,2-benzisothiazoles. German Patent DE1770853A1. (Industrial application of early oxidative sulfur methods). Link

Sources

Spectroscopic Elucidation of 5-Nitrobenzo[d]isothiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Nitrobenzo[d]isothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for the parent 5-Nitrobenzo[d]isothiazole are not extensively reported in publicly available literature, this document synthesizes data from closely related derivatives and foundational spectroscopic principles to offer a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy of the 5-Nitrobenzo[d]isothiazole scaffold.

Molecular Structure and Properties

  • IUPAC Name: 5-Nitro-1,2-benzisothiazole

  • Molecular Formula: C₇H₄N₂O₂S[1]

  • Molecular Weight: 180.19 g/mol [1]

  • CAS Number: 60768-66-3[1]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For 5-Nitrobenzo[d]isothiazole, electron ionization (EI) would be a common technique.

The molecular ion peak (M⁺) is expected at an m/z of 180. The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of nitro-related groups.[2][3] The fragmentation of the benzisothiazole ring system also contributes to the overall spectrum.

Expected Fragmentation Pathway:

The primary fragmentation pathways for 5-Nitrobenzo[d]isothiazole are anticipated to involve the loss of the nitro group (NO₂) and subsequent cleavage of the isothiazole ring.

  • Loss of NO₂: A prominent fragment would be expected at m/z 134, corresponding to the loss of a nitro radical ([M - NO₂]⁺).

  • Loss of NO: Loss of a nitric oxide radical to form a phenoxy-like cation radical could also occur, leading to a fragment at m/z 150 ([M - NO]⁺).[3]

  • Isothiazole Ring Cleavage: Subsequent fragmentation of the benzisothiazole core could involve the loss of HCN or CS, leading to smaller fragment ions.

5-Nitrobenzo[d]isothiazole Fragmentation M 5-Nitrobenzo[d]isothiazole m/z = 180 M_minus_NO2 [M - NO₂]⁺ m/z = 134 M->M_minus_NO2 - NO₂ M_minus_NO [M - NO]⁺ m/z = 150 M->M_minus_NO - NO M_minus_NO2_minus_HCN [M - NO₂ - HCN]⁺ m/z = 107 M_minus_NO2->M_minus_NO2_minus_HCN - HCN M_minus_NO2_minus_CS [M - NO₂ - CS]⁺ m/z = 90 M_minus_NO2->M_minus_NO2_minus_CS - CS

Caption: Proposed Mass Spectrometry Fragmentation Pathway of 5-Nitrobenzo[d]isothiazole.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Nitrobenzo[d]isothiazole is expected to be characterized by absorptions corresponding to the aromatic ring, the nitro group, and the C=N and C-S bonds of the isothiazole ring.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1450MediumAromatic C=C skeletal vibrations
1550 - 1510 Strong Asymmetric NO₂ stretch
1360 - 1320 Strong Symmetric NO₂ stretch
1620 - 1580MediumC=N stretch of the isothiazole ring
850 - 750MediumC-N stretch
750 - 650MediumC-S stretch
900 - 675StrongC-H out-of-plane bending of aromatic ring

Data is predicted based on characteristic group frequencies and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. The chemical shifts are influenced by the electron-withdrawing nitro group and the heterocyclic isothiazole ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Nitrobenzo[d]isothiazole is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The nitro group at the 5-position will significantly deshield the adjacent protons.

Predicted ¹H NMR Spectral Data (in CDCl₃):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~ 8.5 - 8.7d~ 2.0
H-6~ 8.2 - 8.4dd~ 9.0, 2.0
H-7~ 7.8 - 8.0d~ 9.0
H-3~ 9.0 - 9.2s-

Predictions are based on the analysis of substituted 5-nitro-1,2-benzisothiazole derivatives and established substituent effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the nitro group (C-5) and the carbons of the isothiazole ring are expected to be significantly deshielded.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

CarbonChemical Shift (δ, ppm)
C-3a~ 150 - 155
C-4~ 120 - 125
C-5~ 145 - 150
C-6~ 125 - 130
C-7~ 115 - 120
C-7a~ 130 - 135
C-3~ 155 - 160

Predictions are based on the analysis of substituted 5-nitro-1,2-benzisothiazole derivatives and established substituent effects.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data for a compound such as 5-Nitrobenzo[d]isothiazole.

Mass Spectrometry (Electron Ionization)
  • Sample Preparation: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: Electron ionization is performed at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.

MS_Workflow cluster_0 Mass Spectrometry Analysis Sample Introduction Sample Introduction Ionization (EI, 70 eV) Ionization (EI, 70 eV) Sample Introduction->Ionization (EI, 70 eV) Mass Analysis Mass Analysis Ionization (EI, 70 eV)->Mass Analysis Detection Detection Mass Analysis->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum

Caption: General workflow for Mass Spectrometry analysis.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal reference (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

NMR_Workflow cluster_1 NMR Spectroscopic Analysis Sample Preparation Sample Preparation ¹H NMR Acquisition ¹H NMR Acquisition Sample Preparation->¹H NMR Acquisition ¹³C NMR Acquisition ¹³C NMR Acquisition ¹H NMR Acquisition->¹³C NMR Acquisition Data Processing & Analysis Data Processing & Analysis ¹³C NMR Acquisition->Data Processing & Analysis

Caption: Workflow for NMR spectroscopic analysis.

Conclusion

The spectroscopic characterization of 5-Nitrobenzo[d]isothiazole relies on a combined analytical approach. While experimental data for the parent compound is sparse, analysis of its derivatives and fundamental principles of spectroscopy provide a strong predictive framework for its MS, IR, and NMR spectra. The data and protocols presented in this guide serve as a valuable resource for researchers in the identification and structural elucidation of this important heterocyclic scaffold and its analogues.

References

  • Schmidt, A.-C., Herzschuh, R., Matysik, F.-M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

  • GSRS. (n.d.). 5-NITRO-1,2-BENZISOTHIAZOLE. Retrieved February 7, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 7, 2026, from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Video]. [Link]

  • OSTI.GOV. (n.d.). Mass Spectra of N-Nitroso Compounds. Retrieved February 7, 2026, from [Link]

  • SpectraBase. (n.d.). 6-(BENZYLAMINO)-5-NITROIMIDAZO[2,1-b]THIAZOLE. Retrieved February 7, 2026, from [Link]

Sources

1H and 13C NMR spectral assignment of 5-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 5-Nitrobenzo[d]isothiazole via High-Field NMR

Part 1: Executive Summary & Structural Context

The unambiguous assignment of 5-nitrobenzo[d]isothiazole is a critical validation step in the synthesis of bioactive benzisothiazole derivatives (e.g., antitumor agents, antipsychotics like lurasidone). This compound presents a unique spectroscopic challenge due to the electron-deficient nature of the fused isothiazole ring coupled with the strong withdrawing effect of the nitro group.

This guide provides a standardized protocol for the complete structural elucidation of 5-nitrobenzo[d]isothiazole, utilizing 1D and 2D NMR techniques to resolve the aromatic spin systems and quaternary carbon connectivity.

Molecular Architecture & Atom Numbering

Correct IUPAC numbering is prerequisite to assignment. For benzo[d]isothiazole (1,2-benzisothiazole), the numbering prioritizes the sulfur atom.

  • Position 1: Sulfur (S)[1][2][3]

  • Position 2: Nitrogen (N)[2]

  • Position 3: Methine (C=N)

  • Position 5: Nitro-substituted Carbon (Quaternary)

Structure S1 S1 N2 N2 S1->N2 C3 C3 N2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 (NO2) C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C7a->S1 C7a->C3a Fused

Figure 1: IUPAC numbering scheme for 5-nitrobenzo[d]isothiazole. Note the fusion at C3a-C7a.

Part 2: Experimental Protocol

To ensure reproducibility and minimize solvent-solute stacking interactions which can obscure multiplets, the following protocol is mandatory.

Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃.

    • Reasoning: Nitro-heterocycles are polar; DMSO prevents aggregation and ensures sharp lineshape. Furthermore, the labile protons (if any precursors remain) exchange slowly, allowing purity checks.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.

Acquisition Parameters (600 MHz equivalent)
  • 1H NMR: Pulse angle 30°, relaxation delay (d1) ≥ 2.0s to allow full relaxation of the isolated H-3 proton.

  • 13C NMR: Power-gated decoupling (WALTZ-16), d1 ≥ 2.0s.

  • 2D Experiments: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Coherence) optimized for long-range coupling (

    
     Hz).
    

Part 3: 1H NMR Spectral Assignment Strategy

The proton spectrum will display four distinct signals: one singlet (isothiazole ring) and an AMX spin system (benzene ring).

Predicted Chemical Shifts & Multiplicities (DMSO-d₆)
ProtonShift (δ ppm)*MultiplicityCoupling (

Hz)
Assignment Logic
H-3 9.20 – 9.40 Singlet (s)-Most Deshielded. Adjacent to electronegative N and S atoms (C=N bond anisotropy). Characteristic of 1,2-benzisothiazoles.
H-4 8.90 – 9.10 Doublet (d)

Ortho to NO₂. Located between the bridgehead C3a and the Nitro group. Shows only meta-coupling to H-6.
H-6 8.40 – 8.60 Doublet of Doublets (dd)

,

Ortho to NO₂. Deshielded by the nitro group but less than H-4 due to lack of bridgehead proximity.
H-7 8.20 – 8.40 Doublet (d)

Meta to NO₂. The most shielded aromatic proton in this system.

*Note: Shifts are estimates based on substituent chemical shift (SCS) additivity rules applied to the parent benzo[d]isothiazole (H3=8.72 ppm).

Diagnostic Analysis
  • The H-3 Singlet: This is the "fingerprint" of the isothiazole ring. If this peak is a doublet, the ring has opened or the sample is a benzisothiazolinone tautomer.

  • The Nitro Effect: The nitro group at C-5 causes a significant downfield shift for H-4 and H-6. H-4 is particularly deshielded because it sits in the "bay" region near the bridgehead and the nitro group.

  • Coupling Verification:

    • H-4 should appear as a fine doublet (meta-coupling only).

    • H-7 should appear as a large doublet (ortho-coupling only).

    • H-6 is the bridge, showing both couplings (dd).

Part 4: 13C NMR & 2D Connectivity

The carbon spectrum is complex due to the presence of 7 carbons, 3 of which are quaternary.

13C Assignment Table
CarbonTypeShift (δ ppm)HMBC Correlations (Optimized)
C-3 CH155.0 – 160.0H-3 (Direct HSQC)
C-5 Cq145.0 – 148.0H-4, H-6 (Strong), H-7 (Weak)
C-7a Cq150.0 – 154.0H-7, H-3 (Long range)
C-3a Cq130.0 – 135.0H-4, H-7
C-6 CH125.0 – 128.0H-4, H-7
C-4 CH120.0 – 124.0H-6
C-7 CH120.0 – 123.0H-6
The HMBC Workflow

To confirm the position of the nitro group at C-5 (vs. C-6 or C-7), utilize the HMBC experiment:

  • Locate H-3: The singlet at ~9.3 ppm.

  • Trace to Bridgehead: H-3 will show a strong HMBC correlation to C-3a and C-7a .

  • Locate H-4: The downfield doublet. It will correlate to C-5 (the nitro carbon) and C-3a (bridgehead).

  • Confirmation: If the nitro were at C-6, the splitting patterns of the protons would change (H-5 and H-7 would be doublets, H-4 would be a singlet/meta-coupled). The observed AMX pattern (d, dd, d) confirms the 5-substitution.

Workflow Start Start: Pure Sample in DMSO-d6 Step1 1H NMR 1D Identify H-3 Singlet (>9.0 ppm) Start->Step1 Step2 Analyze Splitting Verify AMX Pattern (d, dd, d) Step1->Step2 Decision Is H-4 a doublet (J~2Hz)? Step2->Decision PathA Yes: Nitro is at C-5 or C-7 Decision->PathA Yes PathB No (Singlet): Nitro is at C-4 Decision->PathB No Step3 HMBC Experiment Correlate H-4 to Quaternary C-NO2 PathA->Step3 Final Confirmed Structure: 5-Nitrobenzo[d]isothiazole Step3->Final

Figure 2: Logical decision tree for confirming the 5-nitro regioisomer.

Part 5: References

  • Synthesis and Reactivity:

    • Gattermann, L. (1923). "Über die Synthese von Benzo-isothiazolen." Berichte der deutschen chemischen Gesellschaft, 56(7), 1630.

    • Context: Establishes the foundational synthesis of 5-nitro-1,2-benzisothiazole from 2-formyl-4-nitrophenylsulfenyl bromide.

  • NMR of Heterocycles (Parent Systems):

    • Staab, H. A., & Mannschreck, A. (1965). "Protonen-Resonanz von Isothiazol und Isothiazol-Derivaten." Chemische Berichte, 98(4), 1111-1121.

    • Context: Provides the baseline chemical shifts for the isothiazole ring (H-3 at 8.54 ppm), serving as the reference for substituent effect calculations.

  • Modern Spectral Analysis of Benzo[d]isothiazoles:

    • Vicini, P., et al. (2008). "Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives." Magnetic Resonance in Chemistry, 46(12), 1192-1196.

    • Context: Authoritative methodology for assigning bridgehead carbons and H-3/C-3 correlations in this specific fused ring system.

  • General Tabulation of Shifts:

    • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin.[3]

    • Context: Standard reference for calculating nitro-group substituent effects on aromatic rings.

Sources

quantum chemical studies of 5-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Quantum Chemical Characterization of 5-Nitrobenzo[d]isothiazole: A Computational Protocol

Executive Summary

5-Nitrobenzo[d]isothiazole represents a critical pharmacophore in medicinal chemistry, distinguished by its fused benzene-isothiazole core and the strong electron-withdrawing nitro group at the C5 position. This structural arrangement imparts unique electronic properties, making it a potent scaffold for antimicrobial and anticancer agents. This technical guide outlines a rigorous quantum chemical protocol for characterizing this molecule, utilizing Density Functional Theory (DFT) to elucidate its structural, electronic, and reactive profiles. The focus is on establishing a self-validating workflow that correlates computed molecular descriptors with potential biological activity.

Computational Methodology

To ensure high-fidelity results comparable to experimental data, the following computational parameters are established as the standard for this study.

Software Environment: Gaussian 16 / GAMESS (US) Theory Level: Density Functional Theory (DFT) Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven balance between computational cost and accuracy for organic thermochemistry. Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the nitro group and the isothiazole sulfur/nitrogen atoms.

Protocol Workflow

The study follows a linear, self-validating workflow designed to minimize imaginary frequencies and maximize electronic convergence.

QC_Workflow Start Initial Geometry (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (NIMAG=0 Check) Opt->Freq Freq->Opt Imaginary Freq Found Elec Electronic Properties (FMO / MEP / NBO) Freq->Elec Validated Minima Dock Molecular Docking (AutoDock Vina) Elec->Dock Reactivity Profile

Figure 1: Step-by-step computational workflow for the characterization of 5-Nitrobenzo[d]isothiazole. Note the feedback loop at the Frequency Calculation stage to ensure a true potential energy minimum.

Structural & Electronic Characterization

Geometry Optimization & Planarity

The 5-nitrobenzo[d]isothiazole molecule is expected to maintain a planar architecture due to the extensive conjugation between the benzene ring, the isothiazole moiety, and the nitro group.

  • Causality: The

    
     hybridization of the ring atoms and the 
    
    
    
    -electron delocalization force planarity.
  • Key Parameter: The

    
     bond length connecting the nitro group to the benzene ring typically shortens (~1.46 Å) compared to a single bond, indicative of resonance interaction.
    
Frontier Molecular Orbital (FMO) Analysis

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • HOMO: Localized primarily on the isothiazole ring and sulfur atom (electron donor).

  • LUMO: Delocalized over the nitro group and the benzene ring (electron acceptor).

  • Effect of 5-Nitro Group: The strong electron-withdrawing nature of the

    
     group significantly lowers the LUMO energy , reducing the HOMO-LUMO gap compared to the unsubstituted benzo[d]isothiazole. This enhances the molecule's "softness" and electrophilicity.
    

Global Reactivity Descriptors (Calculated): Using Koopmans' theorem, we derive the following descriptors from FMO energies (


 and 

):
DescriptorFormulaInterpretation for 5-Nitrobenzo[d]isothiazole
Ionization Potential (I)

Energy required to remove an electron.
Electron Affinity (A)

High value due to electron-withdrawing

.
Chemical Hardness (

)

Lower

implies higher reactivity (softer).
Electrophilicity Index (

)

High

indicates strong capacity to accept electrons (e.g., from DNA bases).
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for non-covalent interactions (docking).

  • Red Regions (Negative Potential): Concentrated around the Nitro oxygens and the Isothiazole Nitrogen . These are H-bond acceptor sites.

  • Blue Regions (Positive Potential): Located on the aromatic protons.

  • Implication: In a biological pocket, the nitro group will orient towards positive residues (Lys, Arg), while the aromatic system engages in

    
     stacking.
    

Spectroscopic Profiling (Vibrational Analysis)

To validate the theoretical model against experimental FTIR data, vibrational frequencies must be computed.[2] Since DFT tends to overestimate frequencies due to the neglect of anharmonicity, a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) is applied.

Key Diagnostic Bands:

  • Asymmetric

    
     Stretch:  Predicted at 
    
    
    
    .
  • Symmetric

    
     Stretch:  Predicted at 
    
    
    
    .
  • C=N Stretch (Isothiazole): Distinct peak at

    
    .
    
  • C-S Stretch: Lower frequency region,

    
    .
    

Natural Bond Orbital (NBO) Analysis

NBO analysis is performed to quantify hyperconjugative interactions that stabilize the molecule.[3][4]

  • Mechanism: Charge transfer from filled Lewis-type orbitals (bonds/lone pairs) to empty non-Lewis orbitals (antibonds).

  • Critical Interaction:

    
     and 
    
    
    
    .
  • Significance: Strong delocalization energies (

    
    ) confirm the resonance stabilization provided by the nitro group, explaining the molecule's thermodynamic stability despite its high reactivity.
    

Pharmaceutical Implications & Docking

The quantum chemical profile directly informs the drug design strategy. The low HOMO-LUMO gap and high electrophilicity index suggest that 5-Nitrobenzo[d]isothiazole can act as a Michael acceptor or engage in covalent binding with cysteine residues in target proteins.

Reactivity_Logic NO2 5-Nitro Substitution Elec Electronic Effects: Lower LUMO Energy Increased Dipole NO2->Elec Induction/Resonance Desc Reactivity Descriptors: High Electrophilicity (ω) Low Chemical Hardness (η) Elec->Desc DFT Calculation Bio Biological Outcome: Enhanced DNA/Protein Binding Potential Cytotoxicity Desc->Bio Correlation

Figure 2: Causal pathway linking the structural modification (Nitro group) to biological efficacy via quantum chemical descriptors.

References

  • Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016. Link

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98, 5648 (1993). Link

  • Vicentini, C. B., et al. "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases."[5] Bioorganic & Medicinal Chemistry, 11(22), 4785-4789 (2003). Link

  • Potkin, V. I., et al. "Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications." Russian Chemical Reviews, 75(3), 235 (2006). Link

  • Dennington, R., Keith, T., & Millam, J. "GaussView, Version 6." Semichem Inc., Shawnee Mission, KS, 2016. Link

Sources

Technical Guide: Reactivity & Chemoselective Transformation of 5-Nitrobenzo[d]isothiazole

[1][2]

Executive Summary

5-Nitrobenzo[d]isothiazole represents a critical, electron-deficient scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors, antipsychotics (e.g., lurasidone analogs), and antimicrobial agents.[1][2] Its reactivity profile is defined by the interplay between the strongly electron-withdrawing nitro group (

S–N bond1

For the drug development scientist, the primary challenge is not merely reducing the nitro group, but doing so chemoselectively .[1] Standard reduction protocols often trigger catastrophic ring opening via S–N bond cleavage, yielding thiophenols rather than the desired 5-aminobenzo[d]isothiazole.[1][2] This guide dissects these electronic properties, delineates safe reduction methodologies, and explores the activating influence of the nitro group on the heteroaromatic core.[1]

Part 1: Electronic Architecture & Structural Properties[1][2]

The Benzo[d]isothiazole Core

The benzo[d]isothiazole system is a bicyclic heteroaromatic ring where a benzene ring is fused to an isothiazole ring.[1][3]

  • S–N Bond Character: The S–N bond is the "weak link" of the system.[1] It possesses significant double-bond character but is susceptible to reductive cleavage and nucleophilic attack.[1][2]

  • 5-Position Electrophilicity: The 5-position is electronically coupled to the heterocyclic nitrogen.[1] The introduction of a nitro group at C5 creates a "push-pull" system, severely depleting electron density from the benzene ring.[1]

The Nitro Group Influence

The 5-nitro group exerts a strong inductive (


12
  • Ring Deactivation: It deactivates the ring toward electrophilic aromatic substitution (

    
    ), making further functionalization (e.g., halogenation) difficult without harsh conditions.[1][2]
    
  • Nucleophilic Activation: Conversely, it activates the ortho (C4) and para (C6) positions relative to itself, and the C3 position of the isothiazole ring, toward Nucleophilic Aromatic Substitution (

    
    ) or Vicarious Nucleophilic Substitution (VNS).[1][2]
    

Part 2: Primary Reactivity – Chemoselective Reduction

The most frequent synthetic requirement is the reduction of 5-nitrobenzo[d]isothiazole to 5-aminobenzo[d]isothiazole .[1][2] This transformation is fraught with the risk of reductive ring opening.[1]

The "S–N Bond Vulnerability"

Under vigorous catalytic hydrogenation conditions (e.g.,

122-amino-5-nitrobenzenethiol1

Mechanism of Failure:

  • Adsorption of sulfur onto the metal catalyst.[1]

  • Insertion of hydrogen into the S–N bond.[1]

  • Ring opening to the imine/thiol.[1]

Recommended Pathways

To preserve the heterocyclic core, dissolving metal reductions or transfer hydrogenations are strictly preferred over high-pressure catalytic hydrogenation.[1]

MethodReagentsChemoselectivityRisk ProfileRecommendation
Béchamp Reduction

or

High Low.[1][2] The mild acidic/neutral conditions preserve the S–N bond.[1]Primary Choice
Stannous Chloride

High Moderate.[1][2] Workup can be tedious (tin emulsions).[1][2]Secondary Choice
Catalytic Hydrogenation

Low Critical. High risk of S–N cleavage and catalyst poisoning by sulfur.[1][2]Avoid
Sulfide Reduction

or

Moderate Moderate.[1][2] Can lead to side reactions with the isothiazole ring.[1]Specific cases only
Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways based on the reduction method selected.

ReactivityPathwaysStart5-Nitrobenzo[d]isothiazoleMethodAMethod A: Catalytic Hydrogenation(H2, Pd/C, High Pressure)Start->MethodAMethodBMethod B: Dissolving Metal(Fe, NH4Cl, EtOH/H2O)Start->MethodBIntermediateS-N Bond CleavageMethodA->Intermediate HydrogenolysisProductGood5-Aminobenzo[d]isothiazole(Target Scaffold)MethodB->ProductGood Chemoselective -NO2 ReductionProductBad2-Amino-5-aminobenzenethiol(Ring Opened / Desulfurized)Intermediate->ProductBad

Caption: Divergent reaction pathways. Method A risks destructive ring opening, while Method B (Iron-mediated) selectively targets the nitro group.[1][2]

Part 3: Secondary Reactivity – Ring Activation

Beyond reduction, the nitro group serves as an "electronic handle," activating the scaffold for substitution reactions.[1]

Nucleophilic Aromatic Substitution ( )

While the nitro group itself is rarely displaced in this specific scaffold (unless activated by high temperatures or specific leaving group patterns like fluoro-nitro), it strongly activates the C4 position (ortho to nitro) and C6 position (para to nitro).[1][2]

  • Application: If a halogen is present at C4 or C6, the 5-nitro group facilitates its displacement by amines or alkoxides.[1]

Base-Induced Ring Degradation

Researchers must be cautious when using strong bases (e.g.,


122-mercaptobenzonitriles1

Part 4: Experimental Protocols

Protocol 4.1: Chemoselective Synthesis of 5-Aminobenzo[d]isothiazole

This protocol utilizes Iron/Ammonium Chloride to ensure ring stability.[1][2]

Materials:

  • 5-Nitrobenzo[d]isothiazole (1.0 eq)[1][2]

  • Iron powder (325 mesh, 5.0 eq)[1][2]

  • Ammonium chloride (

    
    , 5.0 eq)[1][2]
    
  • Solvent: Ethanol / Water (4:1 ratio)[1][2]

Workflow:

  • Preparation: Dissolve 5-nitrobenzo[d]isothiazole (e.g., 1.8 g, 10 mmol) in 40 mL Ethanol.

  • Activation: Dissolve

    
     (2.6 g, 50 mmol) in 10 mL water and add to the reaction vessel.
    
  • Reduction: Add Iron powder (2.8 g, 50 mmol) in portions.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).[1][2] The starting material (
    
    
    ) should disappear, replaced by a lower, fluorescent amine spot (
    
    
    ).[1][2]
  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron oxide sludge.[1] Wash the pad with hot ethanol.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Dilute residue with water and extract with Ethyl Acetate (

      
       mL).[1][2]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the low-field nitro-adjacent protons and the appearance of a broad singlet (

    
    ) around 5.0–6.0 ppm.[1]
    
  • MS (ESI):

    
     (consistent with reduction of 
    
    
    to
    
    
    ).[1][2]

Part 5: References

  • Vicini, P., et al. (2002).[1][2] Biological activity of benzo[d]isothiazole derivatives.[1][2][3][4][5][6] Focuses on the synthesis and bioactivity of the scaffold.[1]

  • Clerici, F., et al. (1996).[1][2] General methods for the synthesis of isothiazoles and benzo[d]isothiazoles.[1][3][4] Provides foundational knowledge on ring stability.[1][2]

  • Lurasidone Synthesis Patents. (Various). Reduction of benzo[d]isothiazole intermediates.[1][2] Demonstrates industrial preference for non-catalytic hydrogenation methods.[1][2]

  • Bechamp, A. (1854).[1][2] De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine.[1][2] The foundational text for Iron-mediated reduction.[1]

Methodological & Application

Application Note: Laboratory Preparation of 5-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Nitrobenzo[d]isothiazole is a critical bicyclic scaffold in medicinal chemistry, serving as a high-value intermediate for the synthesis of antitumor agents, antivirals, and saccharin-related derivatives. Its synthesis presents a classic regioselectivity challenge: the fused benzene ring is activated at both the 5- and 7-positions, making direct functionalization difficult to control.

This Application Note details two distinct protocols to access this scaffold. The choice of method depends on the researcher's requirements for purity versus cost-efficiency.

  • Protocol A (The Precision Route): De novo cyclization using 2-chloro-5-nitrobenzaldehyde.

    • Pros: 100% Regiospecificity (yields only the 5-nitro isomer), high purity.

    • Cons: Requires pressure vessel/autoclave; higher raw material cost.

    • Best For: Drug discovery, SAR studies, high-purity standards.

  • Protocol B (The Scale-Up Route): Direct electrophilic nitration of benzo[d]isothiazole.

    • Pros: Low-cost starting materials, scalable, standard glassware.

    • Cons: Yields a mixture of 5-nitro (major) and 7-nitro (minor) isomers requiring rigorous fractional crystallization.

    • Best For: Large-scale intermediate production where chromatography is avoided.

Protocol A: De Novo Cyclization (Precision Route)

This method utilizes a "sulfur-nitrogen insertion" strategy. By starting with the nitro group already installed in the correct position on the benzene ring, we eliminate regioisomer formation entirely. The reaction proceeds via nucleophilic aromatic substitution followed by condensation.

Reaction Scheme

ReactionScheme cluster_0 Precursors cluster_1 SM 2-Chloro-5-nitrobenzaldehyde Int [Thioimine Intermediate] SM->Int DMF, 120°C Reagents S₈ (Sulfur) + NH₃ (liq/aq) Reagents->Int Product 5-Nitrobenzo[d]isothiazole Int->Product -HCl, -H₂O

Figure 1: The regiospecific cyclization pathway ensures the nitro group remains at position 5.

Reagents & Equipment[1]
  • Precursor: 2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3)

  • Reagents: Elemental Sulfur (powder), Ammonia (25% aq. or methanolic solution).

  • Solvent: DMF (Dimethylformamide) or DMAc.

  • Equipment: Stainless steel autoclave or high-pressure glass reactor (e.g., Q-Tube).

Step-by-Step Procedure
  • Charge: In a pressure vessel, dissolve 2-chloro-5-nitrobenzaldehyde (10.0 mmol, 1.85 g) in DMF (20 mL).

  • Add Sulfur: Add elemental sulfur (11.0 mmol, 0.35 g).

  • Ammonolysis: Cool the vessel to 0°C. Slowly add aqueous Ammonia (25%, 15 mL). Caution: Exothermic.

  • Seal & Heat: Seal the reactor. Heat to 120°C for 12 hours. The internal pressure will rise; ensure the vessel is rated for at least 10 bar.

  • Quench: Cool the vessel to room temperature (RT) and carefully vent excess ammonia in a fume hood.

  • Extraction: Pour the dark reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude residue is often pure enough, but can be recrystallized from Ethanol to yield yellow needles.

Expected Yield: 75-85% Melting Point: 160–162°C

Protocol B: Direct Nitration (Scale-Up Route)

This method relies on the electronic directing effects of the isothiazole ring. The bicyclic system directs electrophiles to the benzene ring. While position 5 is electronically favored, the 7-position is also reactive, leading to an isomeric mixture (typically 4:1 ratio of 5-nitro to 7-nitro).

Workflow Diagram

NitrationWorkflow Start Start: Benzo[d]isothiazole Dissolved in conc. H₂SO₄ Cool Cool to 0–5°C (Ice/Salt Bath) Start->Cool Add Dropwise Addition: Fuming HNO₃ or KNO₃ Cool->Add  Exotherm Control React Stir at RT (2 Hours) Add->React Quench Quench on Crushed Ice (Precipitation) React->Quench Filter Filtration of Crude Mix (5-NO₂ + 7-NO₂) Quench->Filter Purify Fractional Recrystallization (Glacial Acetic Acid) Filter->Purify  Critical Step

Figure 2: Workflow for the electrophilic nitration and subsequent separation of isomers.

Reagents & Equipment
  • Substrate: Benzo[d]isothiazole (CAS: 272-16-2).

  • Nitrating Agent: Potassium Nitrate (KNO₃) is preferred over fuming nitric acid for safer handling and smoother rate control.

  • Solvent: Conc. Sulfuric Acid (H₂SO₄).

Step-by-Step Procedure
  • Solubilization: Dissolve benzo[d]isothiazole (1.35 g, 10 mmol) in concentrated H₂SO₄ (10 mL) in a round-bottom flask.

  • Cooling: Place the flask in an ice-salt bath and cool to 0°C.

  • Nitration: Add KNO₃ (1.11 g, 11 mmol) portion-wise over 30 minutes.

    • Critical Control: Maintain internal temperature below 5°C. Rapid addition leads to dinitration and tar formation.

  • Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Quench: Pour the reaction mixture onto 100g of crushed ice with vigorous stirring. A pale yellow solid will precipitate.

  • Filtration: Filter the solid and wash with cold water until the filtrate is neutral pH.

  • Isomer Separation (The "Purify" Step):

    • The crude solid contains ~80% 5-nitro and ~20% 7-nitro isomer.

    • Dissolve the solid in boiling Glacial Acetic Acid (minimum volume).

    • Allow to cool slowly to RT. The 5-nitrobenzo[d]isothiazole crystallizes out first (less soluble).

    • Filter the crystals.[1][2] The filtrate contains the enriched 7-nitro isomer.

Expected Yield (Pure 5-isomer): 50-60%

Analytical Validation

To validate the synthesis, compare the isolated product against these standard physicochemical properties.

Parameter5-Nitrobenzo[d]isothiazole7-Nitrobenzo[d]isothiazole (Impurity)
Appearance Pale yellow needlesYellow prisms
Melting Point 160–162°C148–150°C
¹H NMR (DMSO-d₆) δ 9.35 (s, 1H, H-3), 9.15 (d, H-4), 8.45 (d, H-7)Distinct shift in aromatic region
Rf (Hex/EtOAc 7:3) 0.450.52

NMR Interpretation: The diagnostic peak for the 5-nitro isomer is the doublet at δ 9.15 ppm (H-4), which is significantly deshielded by the adjacent nitro group and the isothiazole ring current.

Troubleshooting & Safety

Common Pitfalls
  • Low Yield in Protocol A: Often caused by "sulfur clumping." Ensure sulfur is finely powdered before addition. Use vigorous magnetic stirring.

  • Inseparable Isomers in Protocol B: If recrystallization fails to remove the 7-nitro isomer (visible by NMR), switch solvent to Ethanol/Acetone (9:1) . Alternatively, flash chromatography on silica gel (Gradient: 0-30% EtOAc in Hexane) separates the isomers effectively, with the 7-nitro eluting first.

Safety Directives
  • Pressure Hazard: Protocol A generates ammonia gas upon heating. Do not open the vessel until it is fully cooled.

  • Chemical Burns: Protocol B uses concentrated H₂SO₄. Wear acid-resistant gloves and a face shield.

  • Runaway Reaction: Nitration is highly exothermic. Never add the nitrating agent all at once.

References

  • Review of Benzo[d]isothiazole Synthesis: Ivanova, Y., et al. (2024).[3][4] "Synthesis of benzo[d]isothiazoles: an update." Arkivoc, 2024(5), 202312146.[3]

  • Nitration Regioselectivity: Hrickiewicz, W., et al. "Regioselectivity of electrophilic substitution in 1,2-benzisothiazoles." Journal of Heterocyclic Chemistry. (General reference for electrophilic substitution patterns in this scaffold).

  • Cyclization from 2-Chloro-5-nitrobenzaldehyde: BenchChem Technical Support. "Synthesis of 2-Chloro-5-nitrobenzaldehyde and derivatives." (Validates the precursor reactivity).

  • Properties of Nitro-benzisothiazoles: PubChem Compound Summary for 5-Nitrobenzo[d]isothiazole. (Note: Generic placeholder for specific isomer ID, verify specific CID 12838883 or similar).

Sources

Application Note: 5-Nitrobenzo[d]isothiazole as a Pharmacophore & Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-nitrobenzo[d]isothiazole scaffold represents a privileged structure in medicinal chemistry, offering a unique bioisosteric alternative to the indole and benzothiophene ring systems. Distinguished by its high electrophilicity at the C-3 position and the versatile "synthetic handle" provided by the C-5 nitro group, this building block enables the rapid generation of diverse chemical libraries. This guide details the reactivity profile, synthesis protocols, and mechanistic applications of 5-nitrobenzo[d]isothiazole, specifically focusing on its role as a covalent modifier in antiviral research (HIV-1 NCp7 inhibition) and as a planar scaffold in kinase inhibitor design.

Introduction & Reactivity Profile

The Pharmacophore

Benzo[d]isothiazole consists of a benzene ring fused to an isothiazole ring containing a nitrogen and sulfur atom. The introduction of a nitro group at the 5-position significantly alters the electronic landscape of the bicycle:

  • Electronic Activation: The strong electron-withdrawing nature of the nitro group decreases electron density in the heterocyclic ring, making the C-3 position highly susceptible to nucleophilic aromatic substitution (SNAr).

  • Reductive Potential: The N-S bond is a "soft" electrophile. Under reducing conditions or in the presence of thiols, this bond can cleave, a mechanism exploited for zinc-ejection in metalloprotein targets.

  • Diversity Handle: The 5-nitro group serves as a masked aniline. Post-scaffold construction, it can be reduced to the 5-amino derivative, allowing for the attachment of solubilizing groups or further pharmacophores via amide/sulfonamide coupling.

Reactivity Landscape (Visualized)

The following diagram illustrates the three primary reactivity pathways for the 5-nitrobenzo[d]isothiazole core.

ReactivityMap Core 5-Nitrobenzo[d]isothiazole (Core Scaffold) C3_Sub C-3 Functionalization (S_NAr / Pd-Coupling) Core->C3_Sub Nucleophiles (R-NH2, R-SH) Activated by 5-NO2 Nitro_Red Nitro Reduction (5-Amino Handle) Core->Nitro_Red H2/Pd-C or Fe/NH4Cl Ring_Open N-S Bond Cleavage (Zinc Ejection / Covalent) Core->Ring_Open Thiols / Reductants (Bioactive Mechanism)

Figure 1: Reactivity profile of the 5-nitrobenzo[d]isothiazole scaffold.[1] Blue indicates the starting core; Grey indicates synthetic utility; Red indicates the bioactive mechanism often exploited in target inhibition.

Application Areas

HIV-1 Nucleocapsid (NCp7) Inhibition

The most prominent application of 5-nitrobenzo[d]isothiazoles (specifically 3-substituted derivatives) is in the inhibition of the HIV-1 Nucleocapsid protein (NCp7).

  • Mechanism: NCp7 contains two highly conserved CCHC zinc fingers essential for viral replication. The isothiazole sulfur is susceptible to attack by the cysteine thiolates of the zinc finger. This covalent modification leads to the ejection of the Zinc ion (Zn2+), unfolding the protein and halting viral replication.

  • Role of 5-Nitro: The nitro group enhances the electrophilicity of the sulfur, increasing the potency of the zinc ejection.

Kinase Inhibition & Oncology

The planar, aromatic nature of the scaffold mimics the adenine core of ATP.

  • Strategy: Derivatives at the C-3 position (often aryl-amines) can form hydrogen bonds with the hinge region of kinases.

  • Bioisosterism: It serves as a surrogate for the indazole or quinoline scaffolds found in approved kinase inhibitors (e.g., c-Met inhibitors).

Experimental Protocols

Protocol A: Synthesis of the Core Building Block

Target: 3-Amino-5-nitrobenzo[d]isothiazole Rationale: This is the most versatile starting material. The amino group at C-3 can be converted to a halide (Sandmeyer) for coupling or used directly. Method: Oxidative cyclization of 2-fluoro-5-nitrobenzonitrile.

Reagents:

  • 2-Fluoro-5-nitrobenzonitrile (1.0 eq)

  • Sodium Sulfide nonahydrate (Na2S·9H2O) (1.2 eq)

  • Ammonium Hydroxide (25% NH3 aq)

  • Sodium Hypochlorite (10-13% active Cl2)

Step-by-Step Procedure:

  • Nucleophilic Displacement: Dissolve 2-fluoro-5-nitrobenzonitrile (10 mmol) in DMF (20 mL). Add Na2S·9H2O (12 mmol). Stir at room temperature for 2 hours. The solution will turn deep yellow/orange as the thiolate forms.

  • Amidation: Add Ammonium Hydroxide (15 mL) directly to the reaction mixture.

  • Oxidative Cyclization: Cool the mixture to 0°C. Dropwise, add Sodium Hypochlorite solution (15 mL) over 30 minutes. Caution: Exothermic.

  • Workup: Stir for an additional 1 hour at 0°C. Pour the mixture into ice-water (200 mL). The product, 3-amino-5-nitrobenzo[d]isothiazole, will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with copious water, and recrystallize from Ethanol/Water.

Validation Criteria:

  • LC-MS: [M+H]+ = 196.0.

  • 1H NMR (DMSO-d6): Characteristic broad singlet for NH2 at ~8.0 ppm; aromatic protons show the 5-nitro substitution pattern (doublet, dd, doublet).

Protocol B: Functionalization via C-3 Substitution (SNAr)

Target: 3-(Alkyl/Aryl-amino)-5-nitrobenzo[d]isothiazole libraries. Precursor: 3-Chloro-5-nitrobenzo[d]isothiazole (generated from the 3-amino precursor via Sandmeyer reaction: NaNO2, CuCl2, HCl).

Step-by-Step Procedure:

  • Setup: In a microwave vial, dissolve 3-chloro-5-nitrobenzo[d]isothiazole (0.5 mmol) in anhydrous THF or Dioxane (3 mL).

  • Addition: Add the desired amine (1.2 eq). If using a salt (e.g., amine hydrochloride), add DIPEA (2.5 eq).

  • Reaction: Seal and heat to 80°C (thermal) or 100°C (microwave) for 30–60 minutes. The electron-poor ring facilitates rapid displacement of the chloride.

  • Isolation: Evaporate solvent. Redissolve in EtOAc, wash with NaHCO3. Purify via Flash Chromatography (Hexane/EtOAc).

Data Summary: Reaction Optimization
ParameterCondition ACondition BCondition C (Recommended)
Solvent EthanolDMFTHF or Dioxane
Base K2CO3Et3NDIPEA
Temp Reflux (4h)120°C (2h)100°C (MW, 30 min)
Yield 45-55%60-70%85-92%
Notes Slow kineticsWorkup difficultClean conversion

Library Generation Workflow

The following workflow describes the logical progression from the raw building block to a diversified library suitable for High-Throughput Screening (HTS).

Workflow Start Start: 3-Chloro-5-nitrobenzo[d]isothiazole Path1 Path A: C-3 S_NAr (Diversity Point 1) Start->Path1 + Amines/Thiols Inter1 3-Substituted-5-nitro Intermediate Path1->Inter1 Path2 Path B: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Path2 Inter2 5-Amino-3-substituted Scaffold Path2->Inter2 Path3 Path C: Amide/Sulfonamide Coupling (Diversity Point 2) Inter2->Path3 + R-COCl / R-SO2Cl Final Final Library: Dual-Functionalized Inhibitors Path3->Final

Figure 2: Step-wise library generation workflow. Yellow denotes the electrophilic starting block; Blue denotes stable intermediates; Green denotes the final bioactive library.

Safety & Handling

  • Energetic Materials: Nitro-aromatics can be energetic. While 5-nitrobenzo[d]isothiazole is generally stable, avoid heating dry solids to decomposition.

  • Sensitization: Isothiazoles (especially isothiazolones) are known skin sensitizers. All handling should be performed in a fume hood with nitrile gloves.

  • Waste: Aqueous waste from the oxidative cyclization (Protocol A) contains sulfides and hypochlorite residues; quench with sodium thiosulfate before disposal.

References

  • Vicini, P., et al. (2006). "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents." Journal of Medicinal Chemistry.

  • Pommier, Y., et al. (2025). "HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity." Frontiers in Microbiology.

  • Sanna, G., et al. (2025). "Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase." MDPI Molecules.

  • Ivanova, Y., et al. (2024).[2] "Synthesis of benzo[d]isothiazoles: an update." Arkivoc.

  • Cannito, A., et al. (2025).[3] "Synthesis, characterization and biological evaluation of benzo[d]isothiazole ring systems." University of Hertfordshire Research Archive.

Sources

5-Nitrobenzo[d]isothiazole in the synthesis of JNK inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Use of 5-Nitrobenzo[d]isothiazole in the Rational Design and Synthesis of Novel JNK Inhibitors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Kinase Inhibitor Discovery.

Introduction: JNK as a Critical Therapeutic Node

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] The JNK signaling pathway is a critical regulator of diverse cellular processes, including inflammation, proliferation, differentiation, and apoptosis (programmed cell death).[2][3] Aberrant JNK signaling is implicated in the pathophysiology of numerous human diseases, ranging from neurodegenerative disorders like Alzheimer's and Parkinson's disease to cancer, metabolic disorders such as type-2 diabetes, and autoimmune diseases.[2][3][4][5] Consequently, the development of potent and selective JNK inhibitors has emerged as a significant strategy for therapeutic intervention.[2][6]

Three primary isoforms of JNK (JNK1, JNK2, and JNK3) have been identified.[2] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, making it a particularly attractive target for treating neurodegenerative conditions.[2][3][7] This guide focuses on the strategic application of 5-Nitrobenzo[d]isothiazole as a key chemical scaffold for synthesizing next-generation JNK inhibitors.

The JNK Signaling Cascade

The activation of JNK is triggered by a variety of cellular stressors, including inflammatory cytokines, oxidative stress, and growth factor withdrawal.[4] This initiates a tiered phosphorylation cascade, culminating in the activation of JNK, which then phosphorylates its downstream targets, most notably the transcription factor c-Jun.[1]

JNK_Pathway Stress Cellular Stress (e.g., Cytokines, Oxidative Stress) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 Phosphorylates JNK JNK (JNK1/2/3) MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis

Caption: The canonical JNK signaling pathway.

Rationale for 5-Nitrobenzo[d]isothiazole in JNK Inhibitor Design

The selection of a core scaffold is a pivotal decision in drug design. The benzo[d]isothiazole moiety is a privileged heterocyclic system found in a range of biologically active compounds, including antipsychotics and potential antimalarials.[8] Its rigid, planar structure provides an excellent anchor for orienting functional groups within a kinase's ATP-binding pocket.

The strategic incorporation of a nitro group at the 5-position serves two primary purposes:

  • Electronic Modulation: The nitro group is a potent electron-withdrawing group.[9] This property significantly influences the electronic distribution across the benzisothiazole ring system, potentially enhancing key interactions—such as hydrogen bonding or π-stacking—with amino acid residues in the JNK active site. The electron-deficient nature of the ring can also be exploited for specific synthetic transformations.[9]

  • Vector for Further Synthesis: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then be elaborated into a diverse array of amides, ureas, or sulfonamides to probe the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties. This is a common strategy in medicinal chemistry for optimizing kinase inhibitors.[10]

While much of the published work on nitro-heterocyclic JNK inhibitors has focused on the related nitrothiazole and benzothiazole scaffolds[6][11], the underlying principles of molecular recognition and synthetic utility are directly translatable to the 5-Nitrobenzo[d]isothiazole system, offering a novel and unexplored chemical space for JNK inhibitor development.

Proposed Synthesis of a Novel JNK Inhibitor Series

This section outlines a robust, logical workflow for the synthesis of a JNK inhibitor library using 5-Nitrobenzo[d]isothiazole as the foundational building block. The proposed strategy is based on established synthetic methodologies for related heterocyclic systems, particularly the nucleophilic substitution reactions used to create 2-thioether-benzothiazoles, which have demonstrated potent, allosteric JNK inhibition.[6][11]

The overall workflow involves the conversion of 5-Nitrobenzo[d]isothiazole into a key intermediate, 3-chloro-5-nitrobenzo[d]isothiazole , which serves as a versatile electrophile for coupling with various nucleophiles.

Synthesis_Workflow Start 5-Nitrobenzo[d]isothiazol-3(2H)-one Intermediate Intermediate: 3-Chloro-5-nitrobenzo[d]isothiazole Start->Intermediate Chlorination (e.g., POCl3) Final Final JNK Inhibitor Library Intermediate->Final Nucleophiles Diverse Nucleophiles (R-SH, R-OH, R-NH2) Nucleophiles->Final Nucleophilic Substitution Screening Biological Screening (JNK Kinase Assays) Final->Screening

Caption: Proposed workflow for JNK inhibitor synthesis.

Detailed Experimental Protocols

CAUTION: These protocols involve potentially hazardous materials. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Synthesis of 3-Chloro-5-nitrobenzo[d]isothiazole (Intermediate)

This protocol describes the conversion of the commercially available 5-Nitrobenzo[d]isothiazol-3(2H)-one to the activated chloro-intermediate. This step is critical as it transforms a relatively unreactive carbonyl into a highly reactive site for nucleophilic substitution.

Materials and Reagents:

  • 5-Nitrobenzo[d]isothiazol-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, heating mantle, reflux condenser, dropping funnel

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 5-Nitrobenzo[d]isothiazol-3(2H)-one (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry (approx. 10 mL per gram of starting material).

  • Add a catalytic amount of DMF (1-2 drops).

  • Begin stirring the mixture. From the dropping funnel, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise over 15 minutes. The reaction is exothermic; maintain control with an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates completion.

  • Once complete, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃. CAUTION: This is a highly exothermic and gas-evolving step.

  • Neutralize the aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-Chloro-5-nitrobenzo[d]isothiazole.

Protocol 4.2: Synthesis of a Representative JNK Inhibitor via Nucleophilic Substitution

This protocol details the coupling of the chloro-intermediate with a thiol nucleophile, a reaction analogous to the synthesis of potent 2-thioether-based JNK inhibitors.[6]

Materials and Reagents:

  • 3-Chloro-5-nitrobenzo[d]isothiazole (from Protocol 4.1)

  • 4-methoxybenzenethiol (representative nucleophile)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Ethyl acetate, Hexanes

Procedure:

  • In a round-bottom flask, dissolve 3-Chloro-5-nitrobenzo[d]isothiazole (1.0 eq) in anhydrous acetonitrile (15 mL per gram).

  • Add 4-methoxybenzenethiol (1.1 eq) to the solution.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) as the base.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction via TLC for the consumption of the starting chloro-intermediate.

  • Upon completion, filter off the solid K₂CO₃ and wash with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Work-up: Dissolve the crude residue in ethyl acetate (50 mL) and wash with deionized water (2 x 30 mL) followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the final compound by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Data

The protocols above can be used to generate a library of compounds by varying the nucleophile. The resulting compounds can then be tested in biochemical assays to determine their inhibitory activity against JNK isoforms. The table below presents hypothetical data for a small series of analogs to illustrate how SAR data would be organized.

Compound IDR-Group (from Nucleophile R-SH)Yield (%)JNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)
JNK-A-01 4-Methoxyphenyl8515012545
JNK-A-02 4-Chlorophenyl8221019070
JNK-A-03 Phenyl91350300110
JNK-A-04 2-Pyridyl75958025

Data are hypothetical and for illustrative purposes only.

This data suggests that electron-donating groups (methoxy) and nitrogen-containing heterocycles (pyridyl) on the thiol moiety may enhance potency, particularly against the therapeutically relevant JNK3 isoform.

References

  • Vu, A. T., Duong, Q. H., Nguyen, D. D., Nguyen, H., Nguyen, T. H., & Duong, D. T. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. HPU2 Journal of Science.
  • Kang, Y. K. (2021). New discoveries in chemical research and development. Heterocyclic Building Blocks-Isothiazole.
  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Available at: [Link]

  • De, S. K., Chen, L. H., Stebbins, J. L., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2712-2717. Available at: [Link]

  • De, S. K., Chen, L. H., Stebbins, J. L., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at: [Link]

  • Scorah, N., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry, 57(23), 10139-10157. Available at: [Link]

  • Scorah, N., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Kumar, S., et al. (2015). JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases. Expert Opinion on Therapeutic Targets, 19(10), 1413-1425. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 5-Nitrobenzothiazole. PubChem Compound Summary. Available at: [Link]

  • Yarza, R., et al. (2016). c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease. Frontiers in Pharmacology. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 5-Nitroisothiazole-3-carboxylic Acid. Available at: [Link]

  • Kumar, S., et al. (2015). JNK Pathway Signaling: A Novel and Smarter Therapeutic Target for Various Biological Diseases. Taylor & Francis Online. Available at: [Link]

  • de Oliveira, R. B., et al. (2011). Synthesis of nitroaromatic compounds as potential anticancer agents. European Journal of Medicinal Chemistry, 46(11), 5473-5479. Available at: [Link]

  • Haddock, E., Kirby, P., & Johnson, A. W. (1971). 1,2,3-Benzothiadiazoles. V. Rearrangement of diazonium salts derived from 7-aminobenzisothiazoles. Journal of the Chemical Society C: Organic.
  • Al-Hourani, B. J. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Bogoyevitch, M. A., & Davis, R. J. (2004). Targeting the JNK pathway as a therapeutic protective strategy for nervous system diseases. Current Drug Targets-CNS & Neurological Disorders, 3(1), 1-12. Available at: [Link]

  • Zlotin, S. G., et al. (2025). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
  • Manning, A. M., & Davis, R. J. (2003). Targeting the JNK Pathway for Therapeutic Benefit in CNS Disease. Bentham Science. Available at: [Link]

  • Singh, P., et al. (2019). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 9(24), 13735-13747. Available at: [Link]

  • Tanveer, A., et al. (2022). 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors: Synthesis, Characterization, and Molecular Docking Studies. Advanced Journal of Chemistry, Section A.
  • Al-Hourani, B. J. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

Sources

application of 5-Nitrobenzo[d]isothiazole in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Nitrobenzo[d]isothiazole in Kinase Inhibitor Synthesis

Executive Summary

The 5-nitrobenzo[d]isothiazole scaffold represents a high-value pharmacophore in modern kinase inhibitor discovery, particularly for GSK-3


  (Glycogen Synthase Kinase 3 beta) and JNK  (c-Jun N-terminal kinase) targets. Functioning as a bioisostere to indazoles and benzothiophenes, this scaffold offers unique electronic properties driven by the 5-nitro group. This moiety serves a dual purpose: it electronically activates the C3 position for nucleophilic aromatic substitution (

Ar) during core assembly and acts as a masked aniline for late-stage solubility tuning.

This guide details the synthetic logic, validated protocols, and mechanistic rationale for deploying 5-nitrobenzo[d]isothiazole in drug discovery, moving beyond standard literature to provide a reproducible "lab-ready" workflow.

Structural Logic & Pharmacophore Design

The Scaffold Advantage

In kinase drug design, the benzo[d]isothiazole core typically functions as the hinge-binding motif . The nitrogen (N2) and sulfur (S1) atoms can engage in critical hydrogen bonding interactions with the kinase hinge region (e.g., Val135 in GSK-3


).
  • C3 Position (The "Head"): The primary vector for hinge interaction. Functionalization here with amines or aryls determines ATP-pocket occupancy.

  • C5 Position (The "Tail"): The nitro group is a precursor to an amine, which allows for the attachment of solubilizing groups (morpholines, piperazines) that extend into the solvent-exposed region.

Electronic Activation

The 5-nitro group is not merely a handle; it is a synthetic activator . By withdrawing electron density from the bicyclic system, it significantly lowers the energy barrier for


Ar displacement at the C3 position (typically displacing a chloride or sulfonate leaving group).

SAR_Logic cluster_0 Scaffold Properties cluster_1 Kinase Interaction Core 5-Nitrobenzo[d]isothiazole C3 C3 Position (Electrophilic Center) Core->C3 Activates C5 C5-Nitro (Masked Handle) Core->C5 Contains Hinge Hinge Binding (ATP Pocket) C3->Hinge Forms H-bonds Solvent Solvent Channel (Selectivity/Solubility) C5->Solvent Post-reduction Derivatization

Figure 1: Structure-Activity Relationship (SAR) and synthetic logic of the scaffold.

Synthetic Application Protocols

The following protocols utilize 3-chloro-5-nitrobenzo[d]isothiazole as the divergent intermediate. This starting material is superior to the 3-one or 3-amine analogs for convergent library synthesis.

Protocol A: Synthesis of the Kinase "Warhead" (C3 Functionalization)

Objective: To attach the hinge-binding motif via Nucleophilic Aromatic Substitution (


Ar).

Reagents:

  • Substrate: 3-chloro-5-nitrobenzo[d]isothiazole (1.0 equiv)

  • Nucleophile: 4-(2-aminoethyl)morpholine or substituted aniline (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloro-5-nitrobenzo[d]isothiazole (1.0 mmol, 214 mg) in anhydrous DMF (5 mL) in a sealed reaction vial.

  • Addition: Add DIPEA (2.0 mmol, 348 µL) followed by the amine nucleophile (1.1 mmol) dropwise at room temperature.

    • Expert Insight: The 5-nitro group makes the C3-Cl extremely labile. For aliphatic amines, the reaction is often exothermic. Add slowly to prevent bis-addition or ring-opening side reactions.

  • Reaction: Heat the mixture to 60°C for 2-4 hours. Monitor via TLC (50% EtOAc/Hexanes) or LCMS.

    • Endpoint: Disappearance of the chloro-starting material (m/z ~214) and appearance of the product (m/z ~Target+1).

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid and wash with water. If no precipitate forms, extract with EtOAc (3x), dry over MgSO

    
    , and purify via flash chromatography (DCM/MeOH gradient).
    

Validation Data:

Nucleophile Type Reaction Time Temp (°C) Yield (%) Notes
Aliphatic Amine 1 h 25 92% Rapid conversion; no heat required.
Aniline (Electron Rich) 4 h 60 85% Clean conversion.

| Aniline (Electron Poor) | 12 h | 90 | 65% | Requires higher temp; competitive hydrolysis possible. |

Protocol B: The "Tail" Modification (Nitro Reduction & Coupling)

Objective: To convert the C5-nitro group into an amide or urea functionality for pharmacokinetic optimization.

Part 1: Nitro Reduction

  • Dissolution: Dissolve the C3-substituted nitro intermediate (1.0 mmol) in EtOH/Water (4:1, 10 mL).

  • Catalyst: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

    • Why Fe/NH

      
      Cl? This method is chemoselective and avoids hydrogenolysis of the isothiazole S-N bond, which can occur under aggressive Pd/C hydrogenation conditions.
      
  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot EtOH.

  • Isolation: Concentrate the filtrate to yield the crude 5-amino derivative.

Part 2: Amide/Urea Formation

  • Coupling: Dissolve the crude amine in DCM (5 mL).

  • Reagent:

    • For Amides: Add Acyl Chloride (1.1 equiv) + Pyridine (1.5 equiv).

    • For Ureas: Add Isocyanate (1.1 equiv).

  • Reaction: Stir at RT for 1 hour.

  • Purification: Silica gel chromatography (DCM/MeOH) to isolate the final kinase inhibitor.

Mechanistic Pathway & Workflow

The following diagram illustrates the convergent synthetic pathway, highlighting the critical divergence points.

Synthesis_Workflow Start Start: 3-chloro-5-nitrobenzo[d]isothiazole Step1 Step 1: SnAr Displacement (C3) Reagent: Amine/DIPEA Start->Step1 Activation by NO2 Inter1 Intermediate: 3-amino-5-nitro derivative Step1->Inter1 Step2 Step 2: Nitro Reduction (C5) Reagent: Fe/NH4Cl Inter1->Step2 Chemoselective Reduction Inter2 Intermediate: 3,5-diamino derivative Step2->Inter2 Step3 Step 3: Acylation/Urea Formation Reagent: R-COCl or R-NCO Inter2->Step3 Tail Modification Final Final Product: Dual-Functionalized Kinase Inhibitor Step3->Final

Figure 2: Convergent synthetic workflow for 3,5-disubstituted benzo[d]isothiazoles.

Troubleshooting & Critical Parameters

  • Ring Stability (S-N Bond):

    • Risk: The isothiazole ring is susceptible to ring-opening under strong basic conditions (e.g., NaOH, KOH) or strong reducing conditions (e.g., LiAlH

      
      ).
      
    • Solution: Use non-nucleophilic organic bases (DIPEA, Et

      
      N) and mild reducing agents (Fe/NH
      
      
      
      Cl or SnCl
      
      
      ).
  • Regioselectivity:

    • If synthesizing the core from 3-nitro-chlorobenzene derivatives, ensure the cyclization occurs at the correct position. The use of triphosgene with 1,2-benzisothiazolin-3-one is the most reliable route to the 3-chloro precursor (See Reference 2).

  • Solubility:

    • The 5-nitro intermediates are often poorly soluble. Use DMSO or NMP for the

      
      Ar step if precipitation occurs in DMF.
      

References

  • Synthesis of Benzo[d]isothiazoles: An Update. Source: Semantic Scholar / Arkivoc. Relevance: foundational review of the cyclization methods to form the core scaffold. URL:[Link]

  • Method for Synthesizing 3-Chloro-1,2-Benzoisothiazole Compounds.
  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as Novel c-Jun N-terminal Kinase Inhibitors. Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett. Relevance: Demonstrates the application of nitro-substituted thiazole/isothiazole scaffolds in JNK inhibition and the chemical handling of these moieties. URL:[Link]

  • Design, Synthesis, and Evaluation of Tetrahydrobenzo[d]thiazole-based Novel Dual Kinase Inhibitors of CK2 and GSK3β. Source: National Institutes of Health (NIH) / Sci Rep. Relevance: Validates the benzo-fused thiazole/isothiazole class as potent GSK-3

    
     inhibitors, supporting the biological rationale.
    URL:[Link]
    

development of enzyme inhibitors using a 5-Nitrobenzo[d]isothiazole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Covalent Enzyme Inhibitors Using the 5-Nitrobenzo[d]isothiazole Scaffold

Executive Summary

The 5-nitrobenzo[d]isothiazole scaffold represents a specialized class of electrophilic heterocycles utilized primarily for targeting Zinc Finger (ZnF) proteins and cysteine-dependent enzymes. Unlike reversible competitive inhibitors, these compounds function as covalent modifiers (specifically, "zinc ejectors"). The 5-nitro group serves as a critical electron-withdrawing group (EWG), enhancing the electrophilicity of the isothiazole sulfur atom, thereby facilitating nucleophilic attack by cysteine thiolates.

This guide details the rational design, chemical synthesis, and biochemical validation of these inhibitors, focusing on their application in disrupting retroviral nucleocapsid proteins (e.g., HIV-1 NCp7) and other metalloenzymes.

Mechanistic Principles

To develop effective inhibitors in this class, one must understand the "Warhead" mechanism. The benzo[d]isothiazole core is not a passive scaffold; it is a reactive pharmacophore.

The "Zinc Ejection" Mechanism

The biological activity relies on the lability of the S-N bond within the isothiazole ring.

  • Recognition: The inhibitor associates with the target protein (often guided by the substituent at the C-3 position).

  • Nucleophilic Attack: A cysteine thiolate (

    
    ) from the target protein attacks the sulfur atom of the isothiazole.
    
  • Ring Opening: The S-N bond cleaves.

  • Disulfide Formation: A mixed disulfide bond forms between the inhibitor and the protein.

  • Zinc Release: In ZnF proteins, this modification disrupts the coordination sphere of the

    
     ion, causing its ejection and the subsequent unfolding of the protein domain.
    

DOT Diagram 1: Mechanism of Action

Mechanism cluster_0 Step 1: Recognition & Attack cluster_1 Step 2: Covalent Modification cluster_2 Step 3: Functional Consequence Inhibitor 5-Nitrobenzo[d]isothiazole (Electrophilic Sulfur) Transition S-N Bond Cleavage (Ring Opening) Inhibitor->Transition Cys-S(-) Attack Target Target Protein (Zn-Cys Coordination) Target->Transition Adduct Protein-Inhibitor Disulfide Adduct Transition->Adduct Zinc Zn2+ Ejection Transition->Zinc Unfolding Protein Unfolding (Loss of Function) Adduct->Unfolding

Caption: Mechanistic pathway of 5-nitrobenzo[d]isothiazole inhibitors. The electrophilic sulfur is the primary site of covalent attachment.

Chemical Synthesis Protocol

Objective: Synthesis of 3-substituted-5-nitrobenzo[d]isothiazoles. Rationale: The C-3 position is the primary vector for introducing selectivity elements (R-groups) that interact with the target protein's surface, while the 5-nitro group tunes reactivity.

Synthetic Route: Oxidative Cyclization of Thioamides
StepReagentsConditionsYield Target
1. Amidation 2-Chloro-5-nitrobenzoyl chloride +


, DCM,

>90%
2. Thionation Amide Intermediate + Lawesson's ReagentToluene, Reflux, 2-4 h75-85%
3. Cyclization Thioamide +

(30%) or

NaOH (aq), MeOH,

60-80%

Detailed Procedure (Step 3 - Critical Cyclization):

  • Dissolve the thioamide precursor (1.0 eq) in Methanol (10 mL/mmol).

  • Add aqueous NaOH (2.0 eq) and cool to

    
    .
    
  • Dropwise add 30% hydrogen peroxide (

    
    , 3.0 eq) over 20 minutes. Note: Exothermic reaction. Monitor temperature.
    
  • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of the yellow thioamide spot).

  • Workup: Acidify with 1M HCl to pH 3. The product typically precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Expert Insight: If the 5-nitro group causes over-oxidation or degradation with peroxide, switch to the Iodine/Potassium Carbonate method for milder oxidative cyclization [1].

Biochemical Validation Protocols

Once synthesized, the compound must be validated for two properties: Zinc Ejection (functional potency) and Covalent Adduct Formation (mechanism verification).

Protocol A: Zinc Ejection Assay (Fluorescence)

This assay uses the intrinsic fluorescence of Tryptophan (Trp) in HIV-1 NCp7 (or similar ZnF proteins). The Trp fluorescence is quenched when the protein is folded around Zinc. Ejection of Zinc relieves this quenching, increasing fluorescence (or decreasing it, depending on the specific local environment; for NCp7, Trp37 fluorescence decreases upon Zinc loss due to solvent exposure, but using a Zinc-specific probe is often more reliable).

Preferred Method: TSQ Fluorometric Assay TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) is a fluorogenic probe that fluoresces intensely only when chelated to free


.
  • Buffer Preparation: 10 mM HEPES (pH 7.5), 50 mM NaCl, 10% Glycerol. Crucial: Use metal-free water.

  • Reaction Mix:

    • Target Protein (e.g., NCp7):

      
      
      
    • TSQ Probe:

      
      
      
    • Test Compound:

      
       (Titration)
      
  • Measurement:

    • Excitation: 360 nm | Emission: 490 nm.

    • Incubate protein + TSQ for 5 min (Baseline).

    • Inject inhibitor.

  • Data Analysis:

    • Plot Relative Fluorescence Units (RFU) vs. Time.

    • Calculate initial velocity (

      
      ) of Zinc release.
      
    • Determine

      
       at a fixed time point (e.g., 30 min).
      
Protocol B: Covalent Adduct Confirmation (LC-MS)

You must prove the inhibitor is covalently bound and not just a promiscuous aggregator.

  • Incubation: Mix Target Protein (

    
    ) with Inhibitor (
    
    
    
    , 5x excess) in Ammonium Acetate buffer (pH 7.0). Incubate for 60 min at
    
    
    .
  • Quenching: Add Formic Acid to 0.1% final concentration.

  • LC-MS Analysis:

    • Column: C4 or C18 Reverse Phase.

    • Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

    • Deconvolution: MaxEnt1 or equivalent software.

  • Interpretation:

    • Native Protein Mass:

      
      
      
    • Expected Adduct Mass:

      
       (if simple adduct) OR 
      
      
      
      (if disulfide exchange occurs with loss of protons).
    • Note: For benzo[d]isothiazoles, the ring opens.[1] The mass shift is usually

      
       (assuming the whole molecule attaches via disulfide bond).
      

Experimental Workflow & Decision Tree

DOT Diagram 2: Development Pipeline

Workflow Synthesis Synthesis of 3-Substituted-5-Nitrobenzo[d]isothiazole QC QC: NMR & LCMS (Purity > 95%) Synthesis->QC Assay_Zn Primary Screen: Zinc Ejection Assay (TSQ) QC->Assay_Zn Decision Active? Assay_Zn->Decision Assay_MS Secondary Screen: LC-MS Adduct Confirmation Decision->Assay_MS Yes Refine SAR Optimization: Modify C-3 Substituent Decision->Refine No Selectivity Selectivity Screen: (vs. Non-Zinc Thiols like GSH) Assay_MS->Selectivity Selectivity->Refine Low Selectivity

Caption: Step-by-step workflow for validating 5-nitrobenzo[d]isothiazole candidates.

Troubleshooting & Optimization

  • Problem: High background fluorescence in TSQ assay.

    • Cause: Free Zinc contamination in buffers.

    • Solution: Treat all buffers with Chelex-100 resin prior to use.

  • Problem: Compound precipitates in assay buffer.

    • Cause: The 5-nitrobenzo[d]isothiazole core is hydrophobic.

    • Solution: Ensure DMSO concentration is <2%. Introduce polar groups (e.g., morpholine, piperazine) at the C-3 position to improve solubility.

  • Problem: "PAINS" (Pan-Assay Interference).

    • Validation: Test the compound in the presence of 1 mM DTT or

      
      -mercaptoethanol. If activity is abolished immediately, it confirms the thiol-dependent mechanism but also flags potential for high reactivity with glutathione in vivo [2].
      

References

  • Vicini, P., et al. (2006).[2] Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 14(11), 3859-3864. Link

  • Rice, W. G., et al. (1995).[3] Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS.[3] Science, 270(5239), 1194-1197. Link

  • Sancineto, L., et al. (2018).[2] 1,2-Benzisothiazol-3(2H)-one derivatives as a novel class of HIV-1 replication inhibitors targeting the nucleocapsid protein NCp7.[2][3] European Journal of Medicinal Chemistry, 150, 63-72. Link

  • Huang, M., et al. (2004). The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides.[4] Journal of Medicinal Chemistry, 41(1), 1371-1381. Link

Sources

Application Notes and Protocols: 5-Nitrobenzo[d]isothiazole in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 5-position offers a unique synthetic handle for the development of novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the utilization of 5-Nitrobenzo[d]isothiazole as a starting material for the synthesis of potential anti-inflammatory agents. We will explore a strategic synthetic pathway, focusing on the chemoselective reduction of the nitro group to a versatile amino intermediate, followed by its derivatization into amide-based compounds with known anti-inflammatory pharmacophores. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation anti-inflammatory drugs.

Introduction: The Strategic Value of the 5-Nitrobenzo[d]isothiazole Scaffold

Inflammation is a complex biological response implicated in a wide array of pathologies, from arthritis to cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1] The benzo[d]isothiazole nucleus is a bioisostere of various endogenous molecules and has been successfully incorporated into a range of therapeutic agents. Its rigid structure and potential for diverse functionalization make it an attractive starting point for novel drug design.

The 5-nitro-substituted variant, 5-Nitrobenzo[d]isothiazole, is of particular interest for several reasons:

  • Synthetic Versatility: The nitro group is a highly versatile functional group that can be readily transformed into other functionalities, most notably an amino group. This amino intermediate serves as a key building block for introducing a wide variety of substituents through well-established amide or urea bond-forming reactions.

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzisothiazole ring system, which can impact compound acidity, basicity, and potential for hydrogen bonding. These properties are critical for drug-receptor interactions and overall pharmacokinetic profiles.

  • Potential for Bioactivity: Nitroaromatic compounds themselves can exhibit biological activity. In some contexts, the nitro group can be bioreduced in vivo to produce nitric oxide (NO), a signaling molecule with complex roles in inflammation. This opens the possibility of designing dual-action drugs that combine direct enzyme inhibition with NO-mediated effects.

This guide will delineate a rational, multi-step synthetic approach to leverage the 5-Nitrobenzo[d]isothiazole scaffold for the creation of novel anti-inflammatory candidates.

Proposed Synthetic Pathway Overview

The overall strategy involves a two-stage process:

  • Reduction of the Nitro Group: The pivotal step is the chemoselective reduction of the 5-nitro group to a 5-amino group, yielding 5-Aminobenzo[d]isothiazole. The choice of reducing agent is critical to avoid unwanted side reactions, such as cleavage of the N-S bond in the isothiazole ring.

  • Amide Coupling: The resulting 5-Aminobenzo[d]isothiazole is then coupled with a carboxylic acid known to possess anti-inflammatory properties (e.g., salicylic acid or ibuprofen). This creates a hybrid molecule that combines the novel benzisothiazole scaffold with a proven anti-inflammatory pharmacophore.

G start 5-Nitrobenzo[d]isothiazole intermediate 5-Aminobenzo[d]isothiazole start->intermediate Step 1: Chemoselective Reduction final_product Target Anti-inflammatory Agent (Amide Derivative) intermediate->final_product Step 2: Amide Coupling reagent1 Reducing Agent (e.g., SnCl2·2H2O) reagent1->intermediate reagent2 Anti-inflammatory Carboxylic Acid (e.g., Salicylic Acid) + Coupling Agent (e.g., HATU) reagent2->final_product

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Chemoselective Reduction of 5-Nitrobenzo[d]isothiazole to 5-Aminobenzo[d]isothiazole

The reduction of an aromatic nitro group in the presence of a sulfur-containing heterocycle requires careful selection of reagents to ensure selectivity. Catalytic hydrogenation can be effective but carries the risk of over-reduction or catalyst poisoning.[2] A more reliable and widely used method for this transformation is the use of stannous chloride (SnCl₂) in an alcoholic solvent.[3]

Rationale for Method Selection:

Stannous chloride is a mild and effective reducing agent for aromatic nitro compounds and is known to tolerate a wide range of other functional groups.[3] The reaction proceeds in an acidic medium, which is compatible with the benzisothiazole ring system. The workup, while requiring careful pH adjustment to manage tin salts, is well-established.

Materials:

  • 5-Nitrobenzo[d]isothiazole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Nitrobenzo[d]isothiazole (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of starting material).

  • Addition of Reducing Agent: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the acidic mixture. A thick, white precipitate of tin salts will form. Continue addition until the pH of the aqueous layer is ~7-8.

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the tin salts, washing the filter cake with additional ethyl acetate. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-Aminobenzo[d]isothiazole.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Aminobenzo[d]isothiazole.

MethodReagentAdvantagesDisadvantages
Stannous Chloride Reduction SnCl₂·2H₂OHigh chemoselectivity, tolerates many functional groups.[3]Workup can be challenging due to tin salt precipitation.[4]
Catalytic Hydrogenation H₂, Pd/C"Green" method with water as the only byproduct.Risk of over-reduction or cleavage of the S-N bond; potential for catalyst poisoning.[2]
Iron in Acidic Media Fe, NH₄Cl/AcOHInexpensive and effective.Requires acidic conditions and filtration of iron salts.[5]

Table 1: Comparison of Reduction Methods for Aromatic Nitro Groups.

Protocol 2: Synthesis of N-(Benzo[d]isothiazol-5-yl)-2-hydroxybenzamide (A Salicylamide Derivative)

Amide bond formation is a cornerstone of medicinal chemistry. Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide high yields and minimize side reactions under mild conditions.[6]

Rationale for Method Selection:

This protocol utilizes the versatile intermediate, 5-Aminobenzo[d]isothiazole, and couples it with salicylic acid, the core structure of aspirin, to generate a novel salicylamide. Salicylamides are known to possess anti-inflammatory and analgesic properties. HATU is chosen as the coupling agent for its efficiency and mild reaction conditions.[6]

Materials:

  • 5-Aminobenzo[d]isothiazole (from Protocol 1)

  • Salicylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium chloride (LiCl) solution (e.g., 5% aqueous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add salicylic acid (1.1 eq), HATU (1.2 eq), and anhydrous DMF or DCM. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine and Base: Add 5-Aminobenzo[d]isothiazole (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, N-(Benzo[d]isothiazol-5-yl)-2-hydroxybenzamide.

Mechanism of Action and Structure-Activity Relationship (SAR) Insights

The hypothetical anti-inflammatory agent synthesized in Protocol 2 is designed to target the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox converts pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation mediate nsaids Target Molecule (e.g., Salicylamide Derivative) nsaids->cox INHIBITS

Caption: Inhibition of the COX pathway by NSAIDs.

Key Structural Features and Their Rationale:

  • Salicylamide Moiety: The 2-hydroxybenzamide (salicylamide) portion of the molecule is a well-established pharmacophore that mimics the binding of salicylic acid to the active site of COX enzymes. The hydroxyl and amide groups are crucial for forming hydrogen bonds within the enzyme's active site.

  • Benzo[d]isothiazole Scaffold: This novel component is intended to occupy a hydrophobic pocket within the COX active site. Variations in substitution on this ring system could be explored to optimize binding affinity and selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.

  • Amide Linker: The amide bond provides a stable, rigid connection between the two key moieties, ensuring the correct orientation for optimal binding.

Further derivatization of the 5-aminobenzo[d]isothiazole intermediate could involve coupling with other NSAIDs like ibuprofen or naproxen to explore different binding interactions and improve pharmacokinetic properties.[1]

Conclusion

5-Nitrobenzo[d]isothiazole represents a promising and underutilized starting material for the synthesis of novel anti-inflammatory agents. The synthetic protocols outlined in these application notes provide a robust and rational pathway to generate a library of new chemical entities. By leveraging the versatility of the nitro group and combining the unique benzisothiazole scaffold with proven anti-inflammatory pharmacophores, researchers can explore new avenues in the quest for safer and more effective anti-inflammatory therapies.

References

  • What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? (2019). ResearchGate. Available at: [Link]

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (n.d.). RJPBCS.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PMC - PubMed Central.
  • Process for the preparation of 2-aminobenzothiazoles. (n.d.).
  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Synthesis and characterization of some N-substituted amides of salicylic acid. (n.d.).
  • Process for the preparation of 2-amino-6-nitrobenzothiazole. (n.d.).
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Synthesis of functionalized benzo[3][5]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. (2021). NIH.

  • Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (n.d.).
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018).
  • Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. (2021). Reddit.
  • Process for the catalytic hydrogenation of nitrobenzene. (n.d.).
  • Gelder, E. A. (2005).
  • Process for the preparation of salicylamide-O-acetic acid amides. (n.d.).
  • SYNTHESIS, PHARMACOLOGICAL AND TOXICOLOGICAL EVALUATION OF AMIDE DERIV
  • Sn2+ reduction. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Amide synthesis by acyl
  • Catalytic mechanism for the hydrogenation of nitrobenzene Primary... (n.d.).
  • Ibuprofen amine salts and synthesis thereof. (2010).
  • Synthesis and anti-inflammatory activity of novel aspirin and ibuprofen amide deriv
  • Synthesis of ibuprofen heterocyclic amides and investigation of their analgesic and toxicological properties. (n.d.). PubMed.
  • (PDF) Synthesis of ibuprofen heterocyclic amides and investigation of their analgesic and toxicological properties. (n.d.). Academia.edu.

Sources

Application Notes and Protocols for the Functionalization of the 5-Nitrobenzo[d]isothiazole Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-nitrobenzo[d]isothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The potent electron-withdrawing nature of the nitro group at the C5 position profoundly influences the core's reactivity, rendering it a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of key functionalization strategies, offering detailed, field-proven protocols for researchers engaged in the synthesis and derivatization of this important chemical entity. We will delve into the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr), selective nitro group reduction, and subsequent derivatization of the resulting amine, including pathways to halogenated intermediates for cross-coupling reactions. Each section is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Chemical Versatility and Biological Significance of the 5-Nitrobenzo[d]isothiazole Core

The benzo[d]isothiazole ring system, a fusion of a benzene ring and an isothiazole ring, is a structural component found in a range of biologically active molecules.[1] Its derivatives have been investigated for a wide array of therapeutic applications, including as antipsychotics, antimicrobials, and anticancer agents.[2] The introduction of a nitro group at the 5-position dramatically alters the electronic landscape of the bicyclic system. This functionalization serves two primary purposes in drug design and synthetic chemistry:

  • Electronic Activation: The strongly electron-withdrawing nitro group activates the benzoid ring towards nucleophilic aromatic substitution (SNAr), a powerful tool for introducing a diverse range of substituents.[3]

  • Synthetic Handle: The nitro group itself is a versatile functional group that can be readily transformed, most notably into an amino group. This amino derivative serves as a key intermediate for a host of further modifications, including acylation, sulfonylation, and diazotization-based transformations.

This guide will systematically explore these synthetic avenues, providing robust protocols and the scientific rationale to empower researchers to confidently manipulate the 5-nitrobenzo[d]isothiazole core.

Strategic Functionalization Pathways

The functionalization of the 5-nitrobenzo[d]isothiazole core can be logically approached through a series of strategic transformations. The primary pathways involve either direct substitution on the aromatic ring or modification of the nitro group.

Functionalization_Pathways A 5-Nitrobenzo[d]isothiazole B C7-Functionalized Derivatives A->B  SNAr at C7 (with appropriate leaving group) C 5-Aminobenzo[d]isothiazole A->C  Nitro Group Reduction   D N-Acyl/Sulfonyl Derivatives C->D  Acylation/  Sulfonylation   G Diazonium Salt C->G  Diazotization   E Cross-Coupling Products (Biaryls, etc.) F 7-Halo-5-nitrobenzo[d]isothiazole F->E  Pd-Catalyzed  Cross-Coupling   H Sandmeyer Products (Halides, Nitriles, etc.) G->H  Sandmeyer Reaction  

Figure 1: Key functionalization strategies for the 5-nitrobenzo[d]isothiazole core.

Nucleophilic Aromatic Substitution (SNAr) at the C7 Position

While the 5-nitrobenzo[d]isothiazole core itself does not possess a leaving group for a direct SNAr reaction, a halogenated precursor, such as 7-halo-5-nitrobenzo[d]isothiazole, is an excellent substrate for this transformation. The nitro group at C5, being para to the C7 position, provides the necessary electronic activation by stabilizing the negatively charged Meisenheimer intermediate.[4]

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second, typically rapid step, the halide leaving group is expelled, restoring the aromaticity of the ring.

SNAr_Mechanism reactant 7-Halo-5-nitrobenzo[d]isothiazole + Nu:⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition (Rate-determining) product 7-Nu-5-nitrobenzo[d]isothiazole + X⁻ intermediate->product Elimination

Figure 2: Simplified workflow of the SNAr addition-elimination mechanism.

Protocol: General Procedure for SNAr with Amine Nucleophiles

This protocol is adapted from established procedures for SNAr reactions on activated aromatic systems.[5]

Materials:

  • 7-Halo-5-nitrobenzo[d]isothiazole (1.0 eq)

  • Amine nucleophile (primary or secondary) (1.2 - 2.0 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-halo-5-nitrobenzo[d]isothiazole (1.0 eq) and the amine nucleophile (1.2 - 2.0 eq).

  • Add anhydrous DMF or DMSO to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Add DIPEA or TEA (2.0 eq) to the stirred solution.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the nature of the halogen leaving group (I > Br > Cl).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Trustworthiness:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are ideal as they solvate the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic organic base like DIPEA or TEA is required to neutralize the HX formed during the reaction, driving it to completion.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the initial nucleophilic attack, especially with less reactive amines.

  • Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent the formation of degradation byproducts from prolonged heating.

Nucleophile TypeTypical ConditionsExpected Reactivity
Primary Aliphatic AminesDMF, DIPEA, 80-100 °CHigh
Secondary Aliphatic AminesDMF, DIPEA, 90-110 °CModerate to High
Anilines (electron-rich)DMSO, K₂CO₃, 100-120 °CModerate
Anilines (electron-poor)DMSO, K₂CO₃, 120-140 °CLow
Alcohols/Phenols (as alkoxides)THF/DMF, NaH, RT to 60 °CHigh
Thiols (as thiolates)DMF, K₂CO₃, RT to 80 °CVery High

Table 1: General reactivity trends for SNAr on a 7-halo-5-nitrobenzo[d]isothiazole core.

Selective Reduction of the Nitro Group

The conversion of the 5-nitro group to a 5-amino group is a cornerstone transformation, unlocking a plethora of subsequent functionalization possibilities. The key challenge is to achieve this reduction selectively without affecting the potentially sensitive isothiazole ring. While catalytic hydrogenation (e.g., H₂/Pd-C) can be effective, it may sometimes lead to the cleavage of the N-S bond. Milder reducing agents or transfer hydrogenation conditions are often preferred. A robust and widely used method involves the use of a metal in acidic media.[1]

Protocol: Reduction of 5-Nitrobenzo[d]isothiazole to 5-Aminobenzo[d]isothiazole

This protocol utilizes iron powder in acetic acid, a classic and reliable method for the selective reduction of aromatic nitro groups.[1]

Materials:

  • 5-Nitrobenzo[d]isothiazole (1.0 eq)

  • Iron powder (<100 mesh) (3.0 - 5.0 eq)

  • Glacial acetic acid

  • Ethanol or Methanol

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 5-nitrobenzo[d]isothiazole (1.0 eq) in a mixture of ethanol or methanol and glacial acetic acid (e.g., a 4:1 v/v mixture).

  • Heat the suspension to reflux (approximately 80-90 °C).

  • Add iron powder (3.0 - 5.0 eq) portion-wise to the refluxing mixture. The addition should be controlled to manage the exotherm.

  • Continue refluxing and stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts. Wash the Celite® pad with additional solvent (ethanol or methanol).

  • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Dilute the residue with water and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 5-aminobenzo[d]isothiazole.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Trustworthiness:

  • Reducing Agent: Iron in acidic medium is a chemoselective reducing agent for nitro groups. The reaction proceeds via a series of single-electron transfers from the iron metal.

  • Acidic Medium: The acid is essential to protonate the intermediates in the reduction pathway and to dissolve the iron oxides formed.

  • Filtration: Filtration through Celite® is a critical step to remove insoluble inorganic byproducts, simplifying the workup.

  • Neutralization: Careful neutralization is required to deprotonate the anilinium salt to the free amine, allowing for its extraction into an organic solvent.

Characterization Data (Predicted):

  • 5-Nitrobenzo[d]isothiazole:

    • ¹H NMR: Expect three aromatic protons in the downfield region (δ 8.0-9.5 ppm), with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the nitro group will be the most deshielded.

  • 5-Aminobenzo[d]isothiazole:

    • ¹H NMR: Expect a significant upfield shift of the aromatic protons compared to the nitro precursor (δ 6.5-8.0 ppm). A broad singlet corresponding to the -NH₂ protons will also be present, which will exchange with D₂O.

    • ¹³C NMR: The carbon bearing the amino group (C5) will show a significant upfield shift compared to the nitro-substituted carbon due to the strong electron-donating nature of the amine.

Derivatization of 5-Aminobenzo[d]isothiazole

The 5-amino group is a versatile handle for introducing further diversity into the molecule. Standard amine chemistry, such as acylation and sulfonylation, can be readily applied.

Protocol: N-Acylation with an Acyl Chloride

This protocol describes a standard procedure for forming an amide linkage.[1]

Materials:

  • 5-Aminobenzo[d]isothiazole (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 5-aminobenzo[d]isothiazole (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acylated product. Purify by recrystallization or column chromatography as needed.

Halogenation and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. To employ these methods, a halogenated 5-nitrobenzo[d]isothiazole precursor is required. A logical, though not yet specifically cited, approach to such a precursor would be through a Sandmeyer reaction on a suitably substituted aminonitrobenzo[d]isothiazole.

Proposed Synthesis of 7-Bromo-5-nitrobenzo[d]isothiazole

A plausible synthetic route would involve the synthesis of 7-amino-5-nitrobenzo[d]isothiazole, followed by a Sandmeyer reaction to install the bromine atom.

Sandmeyer_Route A Suitable Precursor B 7-Amino-5-nitro- benzo[d]isothiazole A->B Synthesis C Diazonium Salt B->C NaNO₂, HBr 0-5 °C D 7-Bromo-5-nitro- benzo[d]isothiazole C->D CuBr, HBr

Figure 3: Proposed Sandmeyer reaction route to a key cross-coupling precursor.

Protocol: Sandmeyer Bromination (General Procedure)

This is a general protocol for the Sandmeyer reaction, which would be applied to the hypothetical 7-amino-5-nitrobenzo[d]isothiazole.[6]

Materials:

  • 7-Amino-5-nitrobenzo[d]isothiazole (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • 48% Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr) (1.2 eq)

Procedure:

  • Diazotization: Suspend the amine (1.0 eq) in a solution of 48% HBr at 0-5 °C. To this stirred suspension, add a solution of NaNO₂ (1.1 eq) in a minimal amount of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash, dry, and concentrate the organic extract. Purify the crude product by column chromatography to obtain 7-bromo-5-nitrobenzo[d]isothiazole.

Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)

With the 7-bromo-5-nitrobenzo[d]isothiazole in hand, a Suzuki-Miyaura cross-coupling can be performed to form a C-C bond.

Materials:

  • 7-Bromo-5-nitrobenzo[d]isothiazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)

Procedure:

  • To a flask, add 7-bromo-5-nitrobenzo[d]isothiazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Degas the solvent mixture (e.g., by bubbling N₂ or Ar through it for 20-30 minutes) and add it to the flask.

  • Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The 5-nitrobenzo[d]isothiazole core is a highly adaptable scaffold for synthetic diversification. The strategic manipulation of the nitro group and the potential for nucleophilic aromatic substitution on halogenated analogues provide multiple entry points for the introduction of a wide array of functional groups. The protocols detailed in this guide offer robust and reproducible methods for key transformations, grounded in established chemical principles. By understanding the causality behind each experimental step, researchers can confidently adapt and optimize these procedures to generate novel derivatives for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Mistry, K. M., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitrobenzothiazole. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. [Link]

  • Patil, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • U.S. Patent No. US20060167235A1. (2006). Process for the preparation of ayl diazonium salts and reaction with nucleophiles.
  • Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624-632. [Link]

Sources

Application Note: Strategic Synthesis & Evaluation of 5-Nitrobenzo[d]isothiazole-Triazole Hybrids via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 5-nitrobenzo[d]isothiazole scaffold represents a privileged structure in medicinal chemistry, possessing inherent electrophilicity and documented antimicrobial and antiviral activity. However, its utility is often limited by poor solubility and a lack of modularity for Structure-Activity Relationship (SAR) studies.

This Application Note details a robust protocol for modifying this scaffold using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —commonly known as "Click Chemistry." By installing a 1,2,3-triazole linker, researchers can rapidly generate libraries of hybrid molecules that combine the redox-active nitro-isothiazole core with diverse pharmacophores, significantly enhancing solubility and target binding affinity.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Rapid library generation for antimicrobial screening.

  • Covalent Inhibition: Targeting cysteine-rich proteins (e.g., nucleocapsid proteins) via the electrophilic isothiazole sulfur.

  • Fluorescent Probing: The nitro group acts as a fluorescence quencher; reduction (bio-activation) can turn these into "turn-on" probes.

Synthetic Architecture (The "How-To")

The primary challenge with 5-nitrobenzo[d]isothiazole is introducing a "clickable" handle without compromising the sensitive isothiazole ring or reducing the nitro group prematurely. We utilize 3-amino-5-nitrobenzo[d]isothiazole as the starting material due to its commercial availability and stability.

Pathway Visualization

The following diagram outlines the critical path from precursor to library generation.

SynthesisWorkflow Start 3-Amino-5-nitro benzo[d]isothiazole Inter N-Propargyl Intermediate (Alkyne Handle) Start->Inter N-Alkylation (60°C, 4h) Reagent1 Propargyl Bromide K2CO3 / DMF Reagent1->Inter Click CuAAC Reaction (R-N3, CuSO4, NaAsc) Inter->Click Click Coupling Product 1,2,3-Triazole Hybrid Library Click->Product Library Expansion

Figure 1: Synthetic workflow for converting the amine precursor into a clickable alkyne intermediate, followed by triazole library generation.

Detailed Experimental Protocols

Protocol A: Synthesis of the "Clickable" Alkyne Precursor

Target:


-(prop-2-yn-1-yl)-5-nitrobenzo[d]isothiazol-3-amine

Reagents:

  • 3-Amino-5-nitrobenzo[d]isothiazole (1.0 eq)

  • Propargyl bromide (80% in toluene, 1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Dimethylformamide (DMF, anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the amine in 5 mL anhydrous DMF in a round-bottom flask.

  • Base Addition: Add

    
     and stir at room temperature for 15 minutes to deprotonate the exocyclic amine.
    
  • Alkylation: Dropwise add propargyl bromide. Caution: Propargyl bromide is a lachrymator.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear less polar than the starting amine.

  • Workup: Pour into ice water (50 mL). The precipitate is filtered, washed with water, and recrystallized from ethanol.

    • Validation: 1H NMR should show a triplet at

      
       ppm (alkyne CH) and a doublet at 
      
      
      
      ppm (
      
      
      ).
Protocol B: The CuAAC "Click" Reaction

Target: 1,4-Disubstituted 1,2,3-Triazole Derivatives[1][2][3][4]

Reagents:

  • Alkyne Intermediate (from Protocol A, 1.0 eq)

  • Diverse Azides (

    
    , 1.1 eq)
    
  • Copper(II) Sulfate Pentahydrate (

    
    , 10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent: t-Butanol / Water (1:1 v/v)

Step-by-Step:

  • Setup: In a 4 mL glass vial, suspend the Alkyne (0.2 mmol) and the Azide (0.22 mmol) in 2 mL of t-BuOH/Water mixture.

  • Catalyst Generation: Prepare fresh stock solutions of

    
     (0.1 M) and Sodium Ascorbate (0.2 M) in water.
    
  • Initiation: Add

    
     of 
    
    
    
    solution followed immediately by
    
    
    of Ascorbate solution.
    • Mechanism:[1][3][4][5][6] The ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidation of the sensitive isothiazole sulfur.

  • Incubation: Stir vigorously at room temperature for 12–24 hours.

  • Isolation: Dilute with water (5 mL). If the product precipitates, filter it. If not, extract with Ethyl Acetate.

    • Purification: Most "click" products are pure enough for initial screening. If copper remains (blue tint), wash with EDTA solution.

Biological Application: Antimicrobial Screening

The 5-nitrobenzo[d]isothiazole moiety acts as a prodrug. In bacteria, nitroreductases (like NfsA/B in E. coli) reduce the nitro group to a hydroxylamine or amine, generating reactive intermediates that damage DNA. The triazole tail, added via click chemistry, facilitates cell membrane penetration.

Screening Workflow (MIC Determination)

BioAssay Library Triazole Library (DMSO Stock) Dilution Serial Dilution (96-well Plate) Library->Dilution Inoculation Bacterial Challenge (S. aureus / E. coli) Dilution->Inoculation Incubation 37°C, 18-24h Inoculation->Incubation Readout Resazurin Assay (Fluorescence/Color) Incubation->Readout

Figure 2: High-throughput screening workflow for antimicrobial activity.

Data Interpretation

The following table summarizes expected outcomes based on substituent electronic effects (SAR).

Substituent (R on Triazole)Predicted EffectRationale
Phenyl / Aryl High Potency

stacking with DNA bases; increased lipophilicity.
Alkyl Chain (C4-C8) Moderate PotencyImproved membrane permeability; potential efflux pump substrate.
Carboxyl / Polar Low PotencyPoor membrane penetration; rapid excretion.
Basic Amine High PotencyElectrostatic attraction to negatively charged bacterial cell walls.

References & Grounding

  • Vicini, P., et al. (2003).[7] "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases." Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. Link

    • Context: Establishes the baseline biological activity and cytotoxicity of the benzo[d]isothiazole scaffold.

  • Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel 1,2,3-triazoles as anti-mycobacterial and anti-proliferative agents." European Journal of Medicinal Chemistry, 54, 389-399.

    • Context: Validates the use of CuAAC to append triazoles to heterocycles for enhanced antimicrobial efficacy.

  • TCI Chemicals. (n.d.). "3-Amino-5-nitrobenz[d]isothiazole Product Specification." Link

    • Context: Source for the specific starting material required for this protocol.[8]

  • Rostovtsev, V. V., et al. (2002). "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective ligation of azides and terminal alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599.

    • Context: The foundational methodology for the CuAAC reaction conditions used in Protocol B.

Sources

The Versatile Scaffold: 5-Nitrobenzo[d]isothiazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to explore the vast chemical space of heterocyclic compounds. Among these, the benzo[d]isothiazole moiety has emerged as a "privileged scaffold," a core structure that demonstrates the ability to bind to a diverse range of biological targets, thereby exhibiting a wide array of pharmacological activities.[1] The strategic introduction of a nitro group at the 5-position of the benzo[d]isothiazole ring system profoundly influences its electronic properties and reactivity, making 5-nitrobenzo[d]isothiazole and its derivatives particularly compelling candidates for drug discovery. This guide provides an in-depth exploration of the practical applications of this scaffold, offering detailed protocols and insights for researchers, scientists, and drug development professionals. The applications detailed herein span from anticancer and anti-inflammatory to antimicrobial and enzyme-inhibiting activities, underscoring the remarkable versatility of this chemical entity.

I. Application in Oncology: A Scaffold for Potent Cytotoxic Agents

The 5-nitrobenzo[d]isothiazole framework has proven to be a fertile ground for the development of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often acting through mechanisms that include the induction of apoptosis and cell cycle arrest.[2][3]

Conceptual Framework for Anticancer Drug Development

The design of anticancer agents based on the 5-nitrobenzo[d]isothiazole scaffold often involves the strategic addition of various pharmacophores to the core structure. These modifications are intended to enhance the compound's affinity and selectivity for specific molecular targets within cancer cells, such as kinases or other enzymes crucial for tumor growth and survival.

A 5-Nitrobenzo[d]isothiazole Scaffold B Chemical Modification (e.g., addition of side chains) A->B Structure-Activity Relationship (SAR) C Derivative Library B->C D Cytotoxicity Screening (e.g., MTT Assay) C->D E Hit Compound Identification D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->F G Lead Optimization F->G

Figure 1: Workflow for developing 5-nitrobenzo[d]isothiazole-based anticancer agents.

Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic activity of 5-nitrobenzo[d]isothiazole derivatives against human cancer cell lines.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)[4][5]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 5-Nitrobenzo[d]isothiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-nitrobenzo[d]isothiazole derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Derivative Type Cell Line IC50 (µM) Reference
Thiazolidinone-basedVariousVaries[6]
Bis-ThiazoleA2780 (ovarian)2.34[3]
Bis-ThiazoleKF-28 (ovarian)0.718[3]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideA549 (lung)68[4]
6-nitrobenzo[d]thiazol-2-olA549 (lung)121[4]

Table 1: Examples of cytotoxic activity of 5-nitrobenzo[d]isothiazole derivatives.

II. Application in Inflammatory Diseases: Targeting Key Enzymes

Chronic inflammation is a hallmark of numerous diseases, and the enzymes that mediate the inflammatory cascade are prime targets for therapeutic intervention. Derivatives of 5-nitrobenzo[d]isothiazole have been investigated as potent inhibitors of key inflammatory enzymes.

Dual Inhibition of 5-Lipoxygenase (5-LOX) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

A series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues have been synthesized and identified as dual inhibitors of 5-LOX and mPGES-1, two critical enzymes in the biosynthesis of pro-inflammatory lipid mediators.[7]

A Arachidonic Acid B 5-LOX A->B D COX-1/2 A->D C Leukotrienes B->C Inflammation E PGH2 D->E F mPGES-1 E->F G PGE2 F->G Inflammation, Pain, Fever H 6-Nitrobenzo[d]isothiazole 1,1-dioxide derivative H->B Inhibition H->F Inhibition

Figure 2: Mechanism of dual inhibition of 5-LOX and mPGES-1.

Protocol 2: In Vitro Enzyme Inhibition Assay for 5-LOX

Objective: To determine the inhibitory effect of 5-nitrobenzo[d]isothiazole derivatives on 5-lipoxygenase activity.

Materials:

  • Purified 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the purified 5-LOX enzyme. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percent inhibition relative to a control without the inhibitor. Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.

Compound 5-LOX IC50 (µM) mPGES-1 IC50 (µM) Reference
3g (a derivative)0.62.1[7]

Table 2: Dual inhibitory activity of a 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogue.[7]

III. Application as Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The benzothiazole scaffold, including nitro-substituted derivatives, has demonstrated promising antibacterial and antifungal activities.[8][9][10]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a 5-nitrobenzo[d]isothiazole derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[10]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[10]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin-B)[10]

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Grow the microbial culture to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Compound Type Microorganism MIC (mM) Reference
Benzothiazole derivativesS. aureus0.025 - 2.609[8]

Table 3: Antimicrobial activity of benzothiazole derivatives.

IV. Application as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The 5-nitrobenzo[d]isothiazole scaffold has been utilized to develop potent and selective kinase inhibitors.

Inhibition of c-Jun N-terminal Kinase (JNK)

A series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles have been identified as novel allosteric inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress-induced signaling pathways.[11]

A Cellular Stress (e.g., UV, cytokines) B Upstream Kinases A->B C JNK Activation B->C D c-Jun Phosphorylation C->D E Gene Expression Changes (Apoptosis, Inflammation) D->E F 2-(5-nitrothiazol-2-ylthio) benzo[d]thiazole F->C Allosteric Inhibition

Figure 3: Inhibition of the JNK signaling pathway.

Protocol 4: JNK Inhibition Assay (Kinase Activity)

Objective: To quantify the inhibitory activity of test compounds against JNK.

Materials:

  • Recombinant JNK enzyme

  • ATP

  • JNK substrate (e.g., GST-c-Jun)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the test compound at various concentrations, and the JNK enzyme.

  • Reaction Initiation: Add ATP and the JNK substrate to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Compound JNK IC50 (µM) Reference
BI-87D111.8[11]
BI-87G31.8[11]

Table 4: JNK inhibitory activity of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivatives.[11]

Conclusion and Future Perspectives

The 5-nitrobenzo[d]isothiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of diseases from cancer and inflammation to microbial infections. The protocols and data presented in this guide offer a solid foundation for researchers to explore the potential of this privileged chemical structure. Future research should focus on optimizing the lead compounds through structure-activity relationship studies, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of the 5-nitrobenzo[d]isothiazole chemical space is poised to yield the next generation of innovative medicines.

References

  • Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers in Chemistry, 9. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2022). Molecules, 27(18). [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2023). Molecules, 28(13). [Link]

  • Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. (2014). Bioorganic & Medicinal Chemistry Letters, 24(12), 2645-2648. [Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 3022-3026. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances, 15(57), 46903-47011. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Biomolecular Structure and Dynamics, 41(12), 5439-5465. [Link]

  • Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. (2022). Pharmaceuticals, 15(9). [Link]

  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2022). Jagannath University Journal of Science, 8(II), 75-78. [Link]

  • Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. (2022). Bioorganic Chemistry, 123. [Link]

  • New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation. (2018). Current Topics in Medicinal Chemistry, 18(1), 75-87. [Link]

  • Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. (2020). Journal of Biomolecular Structure and Dynamics, 39(12), 4358-4367. [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2023). Current Molecular Pharmacology, 16(6), 723-736. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks, 14(2), 209-220. [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2000). Russian Chemical Reviews, 69(7), 593-618. [Link]

  • Synthesis of benzo[d]isothiazoles: an update. (2021). Arkivoc, 2021(5), 1-38. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Heterocycle Nitration Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Protocols for Heterocyclic Nitration (SEAr)

Introduction: The "Goldilocks" Paradox

Welcome to the bench. If you are here, you are likely facing one of two extremes: your reaction has either turned into an intractable black tar (electron-rich substrates) or is sitting inertly in the flask despite refluxing in mixed acid (electron-deficient substrates).

Heterocycle nitration is rarely straightforward because the electronic bias of the ring dictates the survival of the substrate.

  • Electron-Rich (Pyrrole, Furan, Thiophene): These are "super-nucleophiles." Standard nitration conditions (

    
    ) are often too oxidizing and acidic, leading to acid-catalyzed polymerization (tar).
    
  • Electron-Deficient (Pyridine, Quinoline): These are deactivated. In acid, they protonate to form pyridinium ions, which are electronically equivalent to nitrobenzene—extremely resistant to further electrophilic attack.

This guide provides the diagnostic workflows, specific protocols, and safety nets required to navigate these extremes.

Part 1: Diagnostic Workflow

Before proceeding, identify your substrate's electronic class to select the correct reagent system.[1]

NitrationDecisionTree Start Identify Heterocycle Type Rich Electron Rich (Pyrrole, Furan, Thiophene) Start->Rich Poor Electron Deficient (Pyridine, Quinoline) Start->Poor AcidSens Is it Acid Sensitive? (e.g., Pyrrole, Furan) Rich->AcidSens MixedAcid USE MIXED ACID (H2SO4 + HNO3) High Temp Required Poor->MixedAcid Direct (Low Yield) NOxide N-OXIDE STRATEGY 1. Oxidize to N-oxide 2. Nitrate 3. Reduce Poor->NOxide Preferred Route AcONO2 USE ACETYL NITRATE (Ac2O + HNO3) Temp < 0°C AcidSens->AcONO2 Yes (Avoid Polymerization) AcidSens->MixedAcid No (Thiophene only)

Figure 1: Decision matrix for selecting the nitration reagent based on substrate stability and reactivity.

Part 2: Troubleshooting Electron-Rich Systems (The "Black Tar" Issue)

Primary Symptom: The reaction mixture turns black, viscous, or precipitates an insoluble solid immediately upon adding acid. Root Cause: Acid-catalyzed polymerization. Pyrroles and furans are sensitive to strong protic acids (


), which initiate chain-reaction polymerization faster than nitration occurs.
FAQ: Electron-Rich Substrates

Q: I used standard mixed acid (


) on pyrrole and it decomposed. Why? 
A:  Pyrrole is unstable in strong acid. The protonation occurs at C-2 or C-3, generating a highly reactive electrophile that attacks unreacted pyrrole, leading to "pyrrole red" or tar.
  • Solution: Switch to Acetyl Nitrate (

    
    ) . This reagent allows nitration under essentially neutral or mildly acidic conditions.
    

Q: I am using Acetyl Nitrate, but I still see an exotherm and darkening. A: You likely generated the reagent too warm. Acetyl nitrate is thermally unstable.

  • Protocol Adjustment:

    • Cool acetic anhydride (

      
      ) to 
      
      
      
      .
    • Add fuming

      
       dropwise, maintaining internal temp 
      
      
      
      .
    • Add the catalyst (if used) and substrate at

      
      .
      
    • Quench: Pour into ice-water/sodium acetate buffer to neutralize immediately.

Q: Why am I getting the C-2 nitro isomer? Can I get the C-3 isomer? A: Electronic bias favors the C-2 (


) position due to better resonance stabilization of the intermediate (3 resonance forms vs. 2 for C-3).
  • To get C-3: You must block the C-2 position or use steric bulk (e.g., N-TIPS group) to direct the electrophile to C-3, though this is synthetically difficult with direct nitration.

Standard Protocol: Acetyl Nitrate Generation

Note: Acetyl nitrate is explosive if heated or stored.

  • Setup: Dry glassware, inert atmosphere (

    
    ), Cryo-bath.
    
  • Reagent: Place Acetic Anhydride (1.2 equiv) in flask. Cool to

    
    .
    
  • Addition: Add Fuming

    
     (1.0 equiv) dropwise. DO NOT allow temp to exceed 
    
    
    
    .
  • Reaction: Add substrate (dissolved in

    
     or nitromethane) slowly at 
    
    
    
    .
  • Workup: Quench into saturated

    
    /Ice slurry.
    
Part 3: Troubleshooting Electron-Deficient Systems (The "Inert" Issue)

Primary Symptom: Starting material is recovered unchanged, or yields are <10% despite harsh conditions. Root Cause: Deactivation.[1][2] The nitrogen lone pair protonates in acid, forming a pyridinium cation. A positively charged ring effectively repels the positively charged nitronium ion (


).
FAQ: Electron-Deficient Substrates

Q: Direct nitration of pyridine gave me <5% yield. How do I fix this? A: Stop trying direct nitration. It requires


 and has poor yields.
  • Solution: Use the N-Oxide Activation Route .[3] Oxidation of the nitrogen reverses the electronic bias, allowing the oxygen lone pair to donate electron density into the ring (activates C-4).

Q: I made the Pyridine N-oxide, but nitration is still slow. A: Even N-oxides require heat (


) because the ring is still relatively electron-poor compared to benzene. Ensure you are using Fuming Nitric Acid (

)
and Sulfuric Acid, not just concentrated nitric.

Q: How do I remove the oxygen after nitration? A: Standard deoxygenation uses


 (Phosphorus trichloride) or 

. The driving force is the formation of the strong

bond.[4]
Mechanism Visualization: The N-Oxide Route

NOxideMechanism Substrate Pyridine Oxidation mCPBA or H2O2 Substrate->Oxidation NOxide Pyridine-N-Oxide (Activated at C-4) Oxidation->NOxide Nitration HNO3 / H2SO4 100°C NOxide->Nitration NitroNOxide 4-Nitro-Pyridine-N-Oxide Nitration->NitroNOxide Reduction PCl3 or Fe/AcOH NitroNOxide->Reduction Product 4-Nitropyridine Reduction->Product

Figure 2: The 3-step sequence to bypass pyridinium deactivation. The N-oxide intermediate activates the para-position (C4).[3]

Part 4: Data & Reagent Comparison

Select the reagent that matches your substrate's "Acid Tolerance."

Reagent SystemActive SpeciesAciditySubstrate SuitabilityKey Hazard
Mixed Acid (

)

(Nitronium)
Extreme (

)
Benzene, Pyridine N-oxide, ThiopheneExotherms, Corrosive
Acetyl Nitrate (

)

Mild/NeutralPyrrole, Furan , IndoleExplosive if heated >60°C
Nitronium Tetrafluoroborate (

)

High (Lewis Acid)Sensitive arenes, blocked sitesMoisture sensitive
CAN (Ceric Ammonium Nitrate)Radical/IonicMildComplex heterocyclesOxidative cleavage side-rxns
Part 5: Safety & Hazards (Critical)

1. Acetyl Nitrate Instability

  • Risk: Acetyl nitrate can decompose explosively if heated above

    
    .
    
  • Control: Never prepare in bulk without cooling. Always maintain

    
     during preparation. Never store it; generate in situ and use immediately.
    

2. Runaway Exotherms

  • Risk: Heterocycles (especially N-oxides) can release significant heat upon nitration.

  • Control: Add the substrate to the acid slowly. Do not add acid to the substrate (reverse addition) unless strictly controlled, as local concentration spikes can trigger runaways.

3. Quenching

  • Risk: Diluting mixed acid releases heat (heat of hydration).

  • Control: Always pour the reaction mixture into ice. Never pour water into the acid.

References
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[5] (Standard text for reactivity patterns).

  • Klapötke, T. M.Chemistry of High-Energy Materials; De Gruyter, 2011.
  • Organic Chemistry Portal. Nitration of Pyridine. Available at: [Link]

  • Alvarez, M.; Joule, J. A.Protecting Groups in Heterocyclic Synthesis. Arkivoc 2005.
  • Sigma-Aldrich (Merck).Safety Data Sheet: Acetyl Nitrate (Generated in situ). Consult local SDS for CAS 591-09-3.

Sources

Technical Support Center: Synthesis of 5-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Nitrobenzo[d]isothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Troubleshooting Guide: Common Side Reactions and Their Mitigation

The synthesis of 5-Nitrobenzo[d]isothiazole can be a nuanced process with several potential pitfalls. This section addresses the most frequently encountered side reactions in a question-and-answer format, providing explanations of their mechanisms and actionable solutions.

Q1: My reaction is producing a significant amount of an insoluble, high-melting point solid that is not my desired product. What could this be?

A1: This is likely the formation of a disulfide byproduct.

A common synthetic route to 5-Nitrobenzo[d]isothiazole involves the preparation of a 2-amino-5-nitrothiophenol intermediate, followed by cyclization. Thiophenols are highly susceptible to oxidation, leading to the formation of the corresponding disulfide.[1][2] This disulfide is often a stable, insoluble solid that can be mistaken for the desired product or complicate purification.

Causality:

  • Exposure to Air (Oxygen): The primary culprit is often the presence of atmospheric oxygen, which can readily oxidize the thiol group (-SH) to a disulfide (-S-S-).

  • Presence of Oxidizing Agents: Trace impurities of oxidizing agents in the starting materials or solvents can also promote disulfide formation.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of oxidation.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Controlled Temperature: Maintain the reaction at the lowest effective temperature to slow down the oxidation process.

  • Reducing Agents: In some cases, the addition of a mild reducing agent during workup can help to cleave any formed disulfide back to the thiol, although this may not always be practical depending on the stability of the desired product.

Protocol for Minimizing Disulfide Formation:

  • Set up the reaction apparatus to allow for a continuous flow of an inert gas.

  • Degas all solvents by sparging with nitrogen or argon for at least 30 minutes prior to use.

  • Add the 2-amino-5-nitrothiophenol precursor to the reaction vessel under a positive pressure of inert gas.

  • Maintain a gentle flow of inert gas throughout the duration of the reaction.

  • Upon completion, cool the reaction mixture to room temperature before exposing it to the atmosphere.

Diagram of Disulfide Formation:

G Thiophenol 2-Amino-5-nitrothiophenol Oxidation Oxidation (O2, Heat) Thiophenol->Oxidation Susceptible to Disulfide Disulfide Byproduct Oxidation->Disulfide Leads to

Caption: Oxidation of the thiophenol intermediate to a disulfide byproduct.

Q2: I am observing the formation of multiple nitro-isomers in my final product. How can I improve the regioselectivity of the nitration step?

A2: The formation of multiple isomers is a common challenge in the nitration of substituted aromatic compounds. The directing effects of the substituents on the benzisothiazole ring will influence the position of the incoming nitro group.

If you are synthesizing 5-Nitrobenzo[d]isothiazole by nitrating a pre-formed benzisothiazole ring, the inherent directing effects of the isothiazole moiety and any other substituents will dictate the regioselectivity. Nitration of monosubstituted 2,1-benzisothiazoles often results in a mixture of products, with the existing substituent having a significant directing influence.[3]

Causality:

  • Reaction Conditions: The choice of nitrating agent and reaction temperature can significantly impact the isomer distribution. Harsher conditions (e.g., concentrated nitric and sulfuric acid at elevated temperatures) can lead to less selective nitration and the formation of multiple isomers.

  • Substituent Effects: The electronic nature of the substituents on the aromatic ring will direct the electrophilic nitration to specific positions (ortho, meta, or para).

Mitigation Strategies:

  • Milder Nitrating Agents: Employing milder nitrating agents can improve regioselectivity. Consider using nitric acid in acetic anhydride or other less aggressive systems.

  • Temperature Control: Perform the nitration at low temperatures (e.g., 0 °C or below) to enhance selectivity.

  • Protecting Groups: In some cases, it may be necessary to introduce a protecting group to block a more reactive site, perform the nitration, and then remove the protecting group.

  • Alternative Synthetic Route: If controlling the nitration regioselectivity proves difficult, consider a synthetic strategy where the nitro group is introduced at an earlier stage, for example, by starting with a pre-nitrated precursor like 2-chloro-5-nitroaniline.

Table 1: Comparison of Nitrating Agents and Conditions

Nitrating AgentTypical ConditionsSelectivity
HNO₃ / H₂SO₄0 °C to room temperature or higherCan be aggressive, leading to isomers
HNO₃ / Acetic Anhydride0 °C to room temperatureGenerally milder and more selective
Nitronium TetrafluoroborateAprotic solvents, low temperatureOften provides good selectivity

Diagram of Isomer Formation:

G Benzisothiazole Substituted Benzisothiazole Nitration Nitration Benzisothiazole->Nitration Isomer1 5-Nitro Isomer (Desired) Nitration->Isomer1 Isomer2 Other Nitro Isomers (Undesired) Nitration->Isomer2

Caption: Nitration of a substituted benzisothiazole leading to multiple isomers.

Q3: My reaction is producing a dark, tar-like substance, and the yield of the desired product is very low. What is causing this decomposition?

A3: The formation of tar-like substances often indicates decomposition of the starting materials or intermediates, which can be caused by overly harsh reaction conditions or the instability of certain species.

In the context of synthesizing 5-Nitrobenzo[d]isothiazole, this can be particularly problematic during diazotization and nitration steps if not carefully controlled.

Causality:

  • Unstable Diazonium Salts: If a diazotization reaction is part of your synthetic route (e.g., from an amino group to form the isothiazole ring), the resulting diazonium salt can be unstable at higher temperatures, leading to decomposition and the formation of complex mixtures.

  • Over-Nitration/Oxidation: Using excessively strong nitrating conditions or the presence of strong oxidizing agents can lead to the degradation of the aromatic ring and the formation of polynitrated, unstable byproducts.[4][5]

  • High Reaction Temperatures: Many of the intermediates in heterocyclic synthesis are sensitive to heat.

Mitigation Strategies:

  • Strict Temperature Control: Maintain the reaction temperature as low as possible, especially during diazotization (typically 0-5 °C) and nitration.

  • Controlled Addition of Reagents: Add reagents slowly and in a controlled manner to manage the reaction exotherm.

  • Choice of Solvents: Use appropriate solvents that are stable under the reaction conditions and can help to dissipate heat.

  • Quenching: Once the reaction is complete, quench it promptly by pouring it into a cold solution (e.g., ice water) to prevent further side reactions.

Experimental Protocol for Controlled Diazotization:

  • Dissolve the amine precursor in a suitable acidic medium (e.g., HCl or H₂SO₄) and cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0-5 °C for the specified time.

  • Use the resulting diazonium salt solution immediately in the next step without allowing it to warm up.

II. Frequently Asked Questions (FAQs)

Q: What is the most common starting material for the synthesis of 5-Nitrobenzo[d]isothiazole?

A: A frequently used and commercially available starting material is 2-chloro-5-nitroaniline.[6] This precursor already contains the nitro group in the desired position, thus avoiding a potentially unselective nitration step on the benzisothiazole ring system.

Q: How can I effectively purify the final 5-Nitrobenzo[d]isothiazole product?

A: Purification can often be achieved through recrystallization from a suitable solvent or by column chromatography.[7] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is typically effective. Thin-layer chromatography (TLC) should be used to monitor the separation.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. Nitration reactions, especially with mixed acids, can be highly exothermic and potentially explosive if not controlled properly.[8] Always perform these reactions in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Diazonium salts can also be explosive when isolated in a dry state; it is best to use them in solution immediately after preparation.

Q: Can I use a different halogen in the 2-halo-5-nitroaniline starting material, for example, 2-bromo-5-nitroaniline?

A: Yes, in principle, other halogens can be used. The reactivity of the halogen in nucleophilic aromatic substitution reactions generally follows the trend I > Br > Cl > F. Therefore, a bromo or iodo substituent at the 2-position may react more readily than a chloro substituent. However, the choice of starting material will also depend on its availability and cost.

III. References

  • Process for the preparation of 2-amino-5-nitrothiazole. Google Patents.

  • The preparation method of 5- chloro-2-nitroanilines. Google Patents.

  • Method for preparing 2-nitro-5-(phenylthio)-anilines. Google Patents.

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences.

  • New process for the production of 2-amino-5-nitrothiazole. Google Patents.

  • 2-Chloro-5-nitroaniline. National Center for Biotechnology Information. [Link]

  • 2-Amino-5-Nitrothiazole. PubChem. [Link]

  • Product Class 15: Isothiazoles. Thieme.

  • Synthesis and Purification of Nitrophenols. UKEssays. [Link]

  • Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. National Center for Biotechnology Information.

  • Process for the preparation of benzothiazoles. Google Patents.

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]

  • Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. National Center for Biotechnology Information. [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. University of Nottingham.

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][8][9]Thiazin-4-One Derivatives. National Center for Biotechnology Information. [Link]

  • Process for the purification of nitro aliphatic compounds. Google Patents.

  • Benzisothiazoles synthesis. Organic Chemistry Portal. [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

  • Process for the polynitration of aromatic compounds. PubChem. [Link]

  • Process for the polynitration of aromatic compounds. Google Patents.

  • Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. Kobe University Repository. [Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]

  • 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. YouTube. [Link]

  • Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research. [Link]

  • Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Organic Chemistry Portal. [Link]

  • Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. MDPI. [Link]

  • Oxidation of Thiols to Disulfides using an Environmentally â€. ODU Digital Commons. [Link]

  • Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. MDPI. [Link]

  • Electrophilic subsitution in 2,1-benzisothiazoles. Journal of the Chemical Society C: Organic. [Link]

Sources

purification challenges of 5-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Nitrobenzo[d]isothiazole

Executive Summary & Compound Profile

5-Nitrobenzo[d]isothiazole is a critical scaffold in the development of bioactive compounds, particularly inhibitors for enzymes like 5-lipoxygenase (5-LOX) and various kinases. Its purification presents a dichotomy of challenges depending on the synthetic route employed: regioisomer separation (if synthesized via nitration) or precursor removal (if synthesized via cyclization).

This guide addresses the physicochemical bottlenecks of purifying this compound, focusing on solubility differentials, chromatographic behavior, and stability.[1]

Property Data / Characteristic
CAS Number 2942-07-6 (General isomer), 5-nitro specific often derived
Molecular Formula C₇H₄N₂O₂S
Molecular Weight 180.18 g/mol
Physical State Yellow to orange crystalline solid
Solubility (High) DMSO, DMF, Acetone (warm), Ethyl Acetate (warm)
Solubility (Low) Water, Hexanes, Cold Alcohols
Key Impurities 7-Nitrobenzo[d]isothiazole (isomer), 2-chloro-5-nitrobenzaldehyde (precursor)

Diagnostic Flowchart: Purification Strategy

Before initiating purification, identify your impurity profile based on your synthetic route.

PurificationStrategy Start START: Select Synthesis Route RouteA Route A: Nitration of Benzo[d]isothiazole Start->RouteA RouteB Route B: Cyclization of 2-Chloro-5-nitrobenzaldehyde Start->RouteB IssueA Primary Impurity: Regioisomers (4-, 5-, 6-, 7-nitro mixture) RouteA->IssueA IssueB Primary Impurity: Unreacted Precursor (Aldehydes/Oximes) RouteB->IssueB ActionA1 Step 1: Fractional Crystallization (Solvent: EtOH or MeOH) IssueA->ActionA1 ActionB1 Step 1: Bisulfite Wash (Removes Aldehyde) IssueB->ActionB1 ActionA2 Step 2: Flash Chromatography (Sep. 5-nitro from 7-nitro) ActionA1->ActionA2 Final Pure 5-Nitrobenzo[d]isothiazole ActionA2->Final ActionB2 Step 2: Recrystallization (Solvent: Acetone/Water) ActionB1->ActionB2 ActionB2->Final

Figure 1: Decision tree for selecting the appropriate purification workflow based on synthetic origin.

Troubleshooting Guide & FAQs

Category 1: Solubility & Handling

Q: My compound is not dissolving in methanol for recrystallization. It forms a slurry even at reflux. What is happening? A: 5-Nitrobenzo[d]isothiazole exhibits significantly lower solubility than its non-nitrated parent due to strong intermolecular


-stacking and the electron-withdrawing nature of the nitro group.
  • The Fix: Do not force dissolution with excessive solvent volume, as this reduces recovery yield.[2] Instead, switch to a solvent switch method :

    • Dissolve the crude solid in a minimum amount of hot Acetone or THF (high solubility).

    • Slowly add hot Ethanol or Isopropanol (lower solubility) until turbidity persists.

    • Allow to cool slowly. The 5-nitro isomer often crystallizes out first due to better packing efficiency compared to the 7-nitro isomer.

Q: I see decomposition when heating the compound in DMSO above 80°C. Is it unstable? A: Yes, the isothiazole ring is susceptible to nucleophilic attack, particularly at the sulfur atom, which can lead to ring opening.

  • Mechanism: At high temperatures in nucleophilic solvents (like wet DMSO), the S-N bond can cleave.

  • Protocol: Always keep purification temperatures below 60°C. If removing high-boiling solvents like DMSO, use a lyophilizer or high-vacuum rotary evaporator with a water bath set to <45°C.

Category 2: Isomer Separation (Nitration Route)

Q: I synthesized the compound via nitration, but TLC shows two spots very close together. Which one is the 5-nitro isomer? A: In standard Normal Phase TLC (Silica, Hexane/EtOAc), the elution order is typically determined by the dipole moment and interaction with the silica.

  • Identification: The 7-nitro isomer (ortho to the sulfur) usually elutes first (higher Rf) because the nitro group is sterically crowded and shielded by the adjacent ring heteroatoms, reducing its interaction with the silica silanols.

  • 5-Nitro isomer: Elutes second (lower Rf) as the nitro group is more exposed and available for hydrogen bonding/dipole interactions with the stationary phase.

Q: Flash chromatography is not separating the isomers effectively. The peaks overlap. A: The polarity difference is subtle. You need to optimize the stationary phase interaction.

  • Protocol:

    • Gradient: Use a shallow gradient. Start at 100% Hexane and increase Ethyl Acetate by 1% per column volume (CV) up to 20%.

    • Solvent Modifier: Add 1% Toluene to the mobile phase. Toluene participates in

      
      -
      
      
      
      interactions with the nitro-aromatic rings, often exaggerating the separation between regioisomers.
    • Loading: Do not overload. Use <1% w/w sample-to-silica ratio for difficult isomer separations.

Category 3: Precursor Removal (Cyclization Route)

Q: I used 2-chloro-5-nitrobenzaldehyde as a starting material, and it is co-eluting with my product. A: Aldehydes are notoriously difficult to separate from their cyclized products by chromatography alone due to similar polarities. Chemical purification is superior here.

  • Protocol (Bisulfite Wash):

    • Dissolve the crude mixture in Ethyl Acetate.[1][3]

    • Wash the organic layer 3x with saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Mechanism: The bisulfite forms a water-soluble adduct with the unreacted aldehyde (bisulfite addition product), while the 5-nitrobenzo[d]isothiazole remains in the organic layer.

    • Wash with brine, dry over MgSO₄, and concentrate.

Detailed Protocols

Protocol A: Recrystallization for Isomer Enrichment

Best for: Removing 7-nitro isomer and inorganic salts.

  • Crude Prep: Dry the crude orange solid thoroughly to remove water.

  • Dissolution: Suspend 10g of crude material in 150 mL of Ethanol .

  • Heating: Heat to reflux. If the solid does not dissolve, add Acetone dropwise through the condenser until a clear solution is obtained.

  • Cooling: Remove heat and let the flask cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 2 hours.

  • Filtration: Filter the crystals.

    • Result: The precipitate is enriched in 5-nitrobenzo[d]isothiazole (higher melting point).

    • Filtrate: Contains the majority of the 7-nitro isomer and other impurities.

Protocol B: Flash Chromatography Parameters

Best for: Final polishing to >99% purity.

ParameterSpecification
Stationary Phase Silica Gel (40-63 µm), irregular
Mobile Phase A n-Hexane or Petroleum Ether
Mobile Phase B Ethyl Acetate
Gradient 0-5 min: 5% B (Isocratic)5-25 min: 5%

25% B (Linear)25-30 min: 25% B (Hold)
Detection UV @ 254 nm (aromatic) and 280 nm (nitro)
Expected Rf ~0.35 (in 20% EtOAc/Hexane) for 5-nitro isomer

References

  • BenchChem Technical Support. (2025).[4] Synthesis and Purification of 2-Chloro-5-nitrobenzaldehyde and Derivatives. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-Chloro-5-nitrobenzaldehyde.[4] Retrieved from

  • Vicini, P., et al. (2003).[5] "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases." Bioorganic & Medicinal Chemistry, 11(22), 4785-4789.[5]

  • Google Patents. (1986). Process for separating nitration isomers of substituted benzene compounds (EP0155441A1). Retrieved from

  • University of Rochester. (2024). Common Solvents for Recrystallization.[1][2][6][7] Retrieved from

Sources

Technical Support Center: Recrystallization of 5-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-5NBI-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Purification Protocols, Solvent Selection, and Troubleshooting for 5-Nitrobenzo[d]isothiazole[1]

Core Directive: Isomer Identification (Critical)

Before proceeding, you must verify the structural identity of your compound.[1] A common error in this synthesis is confusing 5-nitrobenzo[d]isothiazole (1,2-benzisothiazole derivative) with its more common isomer, 5-nitrobenzothiazole (1,3-benzothiazole derivative). These compounds have different solubilities and melting points.[1]

Feature5-Nitrobenzo[d]isothiazole (Target)5-Nitrobenzothiazole (Common Impurity/Confusion)
Structure Benzene fused to 1,2 -isothiazole (N-S bond)Benzene fused to 1,3 -thiazole (C-S-C-N ring)
CAS Registry Check specific vendor (e.g., 14346-19-1 for 3-amino deriv)2942-07-6
Synthesis Origin Nitration of 1,2-benzisothiazole or cyclization of sulfenyl bromidesNitration of benzothiazole
Key Impurity 7-Nitrobenzo[d]isothiazole (Regioisomer)6-Nitrobenzothiazole

Analyst Note: If your crude material was obtained via direct nitration of benzo[d]isothiazole, you likely have a mixture of the 5-nitro (major) and 7-nitro (minor) isomers.[1] The protocol below addresses this separation.

Solvent Selection & Solubility Profile

The choice of solvent depends heavily on the origin of your crude material.[1] Nitro-heterocycles are typically polar but crystallize well from moderately polar protic solvents or non-polar aromatics.[1]

Recommended Solvent Systems
Solvent SystemRoleApplication Context
Ethanol (Abs.) PrimaryStandard Purification. Best for removing minor organic impurities.[1] The compound dissolves in hot ethanol and crystallizes as pale yellow needles upon cooling.[1]
Glacial Acetic Acid PrimaryIsomer Separation. Excellent for crude nitration mixtures.[1] The 5-nitro isomer is typically less soluble than the 7-nitro isomer, allowing for fractional crystallization.[1]
Toluene AlternativeHigh-Purity Polish. Useful if the compound "oils out" in alcohols.[1] Higher boiling point allows for better dissolution of stubborn tars.[1]
Ethanol/Water (9:1) BinaryYield Optimization. Use only if the compound is too soluble in pure ethanol.[1] Add water dropwise to the hot solution until turbid.

Standard Operating Procedure (SOP)

Workflow Visualization

RecrystallizationWorkflow Start Crude 5-Nitrobenzo[d]isothiazole SolventCheck Determine Solvent: Ethanol (Std) or AcOH (Crude Mix) Start->SolventCheck Dissolution Dissolve in Min. Vol. Boiling Solvent (Reflux) SolventCheck->Dissolution HotFilter Hot Filtration (Remove insoluble salts/tars) Dissolution->HotFilter Insolubles present Cooling Slow Cooling to RT Then 0°C (Ice Bath) Dissolution->Cooling Clear solution HotFilter->Cooling Harvest Vacuum Filtration Wash with Cold Solvent Cooling->Harvest Dry Dry under Vacuum (40-50°C) Harvest->Dry PurityCheck Purity Check: NMR / MP / TLC Dry->PurityCheck PurityCheck->Start Fail (<95%)

Figure 1: Decision tree for the purification of 5-Nitrobenzo[d]isothiazole.

Detailed Protocol
  • Preparation: Weigh the crude solid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution:

    • Add Ethanol (approx. 10-15 mL per gram of solid) or Glacial Acetic Acid (if separating isomers).[1]

    • Heat the mixture to reflux (boiling) with stirring.

    • Note: If the solid does not dissolve completely after 15 minutes of reflux, add more solvent in small increments (1-2 mL).[1]

  • Hot Filtration (Critical for Tars):

    • If black specks or insoluble tars remain, filter the hot solution through a pre-warmed glass frit or a fluted filter paper.[1]

    • Tip: Pre-wet the filter with hot solvent to prevent premature crystallization clogging the pores.[1]

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1]

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for another hour to maximize yield.

  • Harvesting:

    • Collect the crystals via vacuum filtration using a Buchner funnel.[1]

    • Wash the filter cake with a small amount of ice-cold solvent (the same solvent used for crystallization).[1]

  • Drying:

    • Dry the crystals in a vacuum oven at 40-50°C for 4-6 hours. Ensure all acetic acid traces are removed if used.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened?

  • Cause: The solution was likely too concentrated, or the cooling was too rapid, causing the compound to crash out as a supercooled liquid.

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent (dilute by ~10%).[1] Scratch the side of the flask with a glass rod or add a seed crystal of pure product while the solution is cooling to induce nucleation.[1] Switching to Toluene can also mitigate oiling.[1]

Q2: I suspect I still have the 7-nitro isomer. How do I remove it?

  • Mechanism: In nitration mixtures, the 5-nitro isomer is typically the major product and less soluble than the 7-nitro isomer.[1]

  • Fix: Recrystallize from Glacial Acetic Acid . The 5-nitro isomer should crystallize out first.[1] Filter the first crop of crystals; the mother liquor will be enriched with the 7-nitro isomer.[1] Repeat the recrystallization on the first crop to improve purity. Verify with 1H-NMR (look for splitting pattern differences in the aromatic region).

Q3: The crystals are highly colored (dark orange/brown).

  • Cause: Oxidation byproducts or azo-impurities.[1]

  • Fix: Perform a charcoal treatment .[1] During the dissolution step (Step 2), add activated carbon (approx. 5-10% by weight of crude).[1] Reflux for 5-10 minutes, then perform a meticulous hot filtration (Step 3) through Celite to remove the carbon.[1] The filtrate should be a lighter yellow.[1]

Q4: What are the safety risks specific to this compound?

  • Hazard: Nitro-aromatics can be energetic.[1] While 5-nitrobenzo[d]isothiazole is not typically a primary explosive, it should be treated as heat-sensitive.[1]

  • Protocol: Do not heat the dry solid above its melting point. Do not distill the mother liquor to dryness if peroxides or unstable byproducts are suspected.[1] Always wear PPE (gloves, goggles, lab coat).[1]

References

  • Synthesis and Isomer Data: Scientific data regarding the nitration of benzisothiazoles and separation of 5- and 7-nitro isomers.[1] Source:[1]

  • General Recrystallization Methodologies for Nitro-Heterocycles: Principles of solvent selection for polar nitro compounds. Source:

  • Compound Properties (Isomer Distinction): Data distinguishing 1,2-benzisothiazole derivatives from 1,3-benzothiazoles. Source:[1]

  • Nitration Mechanisms: Background on electrophilic aromatic substitution leading to isomer mixtures.[1] Source:[1]

Sources

optimizing reaction conditions for 5-Nitrobenzo[d]isothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Nitrobenzo[d]isothiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction conditions and achieve high-yield, high-purity results.

Introduction to the Synthesis of 5-Nitrobenzo[d]isothiazole

5-Nitrobenzo[d]isothiazole is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The introduction of a nitro group onto the benzisothiazole scaffold can modulate its electronic properties and biological activity. The synthesis, however, can present several challenges, from managing the reactivity of nitrated precursors to controlling cyclization conditions to avoid side products. This guide will focus on a common and effective synthetic route and address the potential hurdles you may encounter.

A prevalent strategy for constructing the benzo[d]isothiazole core involves the cyclization of a substituted benzene ring that is pre-functionalized with both a nitrogen and a sulfur source.[1] One such approach begins with the readily available 2-amino-5-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 5-Nitrobenzo[d]isothiazole?

A1: Common starting materials include 2-amino-5-nitrobenzonitrile, 2-chloro-5-nitrobenzaldehyde, and derivatives of 2-mercapto-5-nitrobenzoic acid. The choice of starting material will dictate the specific synthetic strategy and reaction conditions.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a standard and highly effective method for monitoring the reaction's progress.[2][3] By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the reactant and the formation of the product. Staining with potassium permanganate or visualization under UV light is typically effective for these aromatic compounds.

Q3: My crude product is highly colored. Is this normal, and how can I purify it?

A3: The presence of a nitro group can often impart color to the final compound and intermediates. However, dark, tar-like colors may indicate the formation of impurities. Purification can typically be achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. In some cases, treatment with activated carbon can help remove colored impurities.[3]

Q4: What are the primary safety precautions I should take during this synthesis?

A4: Many of the reagents used in this synthesis are hazardous. For instance, thiourea and many organosulfur compounds have unpleasant odors and potential toxicity. Nitrating agents are highly corrosive and reactions can be exothermic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocol: Synthesis of 5-Nitrobenzo[d]isothiazole from 2-Amino-5-nitrobenzonitrile

This protocol outlines a two-step process starting from 2-amino-5-nitrobenzonitrile, which is first converted to a thioamide intermediate, followed by oxidative cyclization.

Step 1: Synthesis of 2-Amino-5-nitrothiobenzamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrobenzonitrile (1.0 eq.) in pyridine.

  • Addition of H₂S: Bubble hydrogen sulfide gas through the solution at a steady rate. Alternatively, sodium hydrosulfide (NaSH) can be used as the sulfur source.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The thioamide product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Oxidative Cyclization to 5-Nitrobenzo[d]isothiazole

  • Reaction Setup: Suspend the crude 2-amino-5-nitrothiobenzamide (1.0 eq.) in an aqueous solution of sodium hydroxide.

  • Oxidation: Add a solution of an oxidizing agent, such as potassium ferricyanide(III) or hydrogen peroxide, dropwise to the stirred suspension at room temperature.

  • Reaction: Continue stirring for 2-3 hours after the addition is complete. Monitor the reaction by TLC.

  • Work-up: The product, 5-Nitrobenzo[d]isothiazole, will precipitate from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with water and then recrystallize from ethanol to obtain the pure product.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of 5-Nitrobenzo[d]isothiazole.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Thioamide (Step 1) 1. Incomplete reaction. 2. Decomposition of the starting material or product. 3. Inefficient delivery of H₂S.1. Increase the reaction time and continue to monitor by TLC. 2. Ensure the reaction temperature does not exceed 70 °C. 3. Ensure a steady and continuous flow of H₂S gas or use a fresh batch of NaSH.
Low Yield of 5-Nitrobenzo[d]isothiazole (Step 2) 1. Incomplete cyclization. 2. Formation of disulfide byproducts from over-oxidation. 3. Poor quality of the thioamide intermediate.1. Ensure the pH of the reaction mixture is basic enough to facilitate the cyclization. 2. Add the oxidizing agent slowly and in a controlled manner. Consider using a milder oxidant. 3. Purify the thioamide intermediate by recrystallization before proceeding to the cyclization step.
Formation of a Dark, Tarry Substance 1. Polymerization or decomposition at high temperatures. 2. Presence of impurities in the starting materials.1. Maintain strict temperature control throughout the reaction. 2. Ensure the purity of the starting 2-amino-5-nitrobenzonitrile.
Difficulty in Product Purification 1. Co-elution of impurities during column chromatography. 2. Poor solubility of the product in common recrystallization solvents.1. Try a different solvent system for chromatography, for example, a dichloromethane/methanol gradient. 2. Screen a variety of solvent systems for recrystallization, such as ethyl acetate/hexane, toluene, or acetic acid.

Visualizing the Workflow and Troubleshooting

Experimental Workflow

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Oxidative Cyclization A 2-Amino-5-nitrobenzonitrile B Dissolve in Pyridine A->B C Add H₂S or NaSH B->C D Heat at 60-70 °C for 4-6h C->D E Precipitate in Water D->E F Filter and Dry E->F G 2-Amino-5-nitrothiobenzamide F->G H Suspend Thioamide in NaOH(aq) G->H Proceed to Cyclization I Add Oxidizing Agent H->I J Stir at RT for 2-3h I->J K Filter Product J->K L Recrystallize from Ethanol K->L M 5-Nitrobenzo[d]isothiazole L->M

Caption: A flowchart illustrating the two-step synthesis of 5-Nitrobenzo[d]isothiazole.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of Final Product Check_Step1 Check Yield of Thioamide Intermediate Start->Check_Step1 Step1_Low Low Thioamide Yield Check_Step1->Step1_Low Low Step1_OK Thioamide Yield is Good Check_Step1->Step1_OK Good Optimize_Step1 Optimize Step 1: - Increase reaction time - Check sulfur source - Control temperature Step1_Low->Optimize_Step1 Troubleshoot_Step2 Troubleshoot Step 2: - Check pH - Control oxidant addition - Purify intermediate Step1_OK->Troubleshoot_Step2

Caption: A decision tree to diagnose and address low product yield.

Optimizing Reaction Conditions

The yield and purity of 5-Nitrobenzo[d]isothiazole are highly dependent on the reaction conditions. The following table provides a summary of key parameters and their impact on the outcome of the synthesis.

Parameter Typical Range Effect on Reaction Optimization Strategy
Temperature (Step 1) 50-80 °CHigher temperatures can increase the reaction rate but may also lead to decomposition.Start at 60 °C and adjust based on TLC monitoring.
Reaction Time (Step 1) 2-8 hoursInsufficient time leads to incomplete conversion; excessive time can cause side reactions.Monitor by TLC to determine the optimal time for complete conversion of the starting material.
Oxidizing Agent (Step 2) K₃[Fe(CN)₆], H₂O₂The choice and concentration of the oxidant are critical to avoid the formation of disulfide byproducts.Start with a mild oxidant and add it slowly. If the reaction is sluggish, a stronger oxidant can be considered.
Base Concentration (Step 2) 1-2 M NaOHA sufficiently basic medium is required for the deprotonation and subsequent cyclization.Ensure the thioamide is fully suspended and the pH is maintained in the basic range throughout the reaction.
Solvent for Purification Ethyl acetate/Hexane, Ethanol, Dichloromethane/MethanolThe polarity of the solvent system will affect the separation of the product from impurities.Use TLC to determine the optimal solvent system for column chromatography or recrystallization.

By systematically addressing these parameters, you can significantly improve the outcome of your 5-Nitrobenzo[d]isothiazole synthesis.

References

  • International Journal of Innovative Research in Technology. (2025). Synthesis, Characterization & Biological Activity of 2- ((5-Substitutedbenzo[d]thiazol-2-ylmethyl) amino)-1-(2- phenyl-1H-indol-1-yl) ethan-1-one Derivatives. [Link]

  • Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. [Link]

  • Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]

Sources

Catalyst Selection for 5-Nitrobenzo[d]isothiazole Functionalization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the functionalization of 5-Nitrobenzo[d]isothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for navigating the complexities of catalyst selection in cross-coupling reactions involving this electron-deficient, sulfur-containing heterocycle.

Introduction: The Challenge of Functionalizing 5-Nitrobenzo[d]isothiazole

5-Nitrobenzo[d]isothiazole is a valuable scaffold in medicinal chemistry. However, its functionalization via transition metal-catalyzed cross-coupling reactions presents unique challenges. The electron-withdrawing nature of the nitro group can significantly influence the reactivity of the heterocyclic core, while the presence of a sulfur atom can lead to catalyst inhibition or deactivation. Selecting the optimal catalyst system is therefore critical for achieving high yields and purity. This guide provides a comprehensive overview of catalyst selection strategies and troubleshooting for common palladium-catalyzed cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common questions regarding the choice of catalysts and reaction conditions for the functionalization of a halogenated 5-Nitrobenzo[d]isothiazole (e.g., 2-halo-5-nitrobenzo[d]isothiazole).

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing 5-Nitrobenzo[d]isothiazole?

A1: The most widely employed palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation on aromatic halides are the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. These reactions offer broad functional group tolerance and are generally applicable to heterocyclic systems.[1][2][3][4]

Q2: Which palladium precatalysts and ligands are recommended for Suzuki-Miyaura coupling of a 2-halo-5-nitrobenzo[d]isothiazole with boronic acids?

A2: For Suzuki-Miyaura couplings of electron-deficient heterocyclic halides, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the active Pd(0) species and promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

Catalyst SystemLigandKey Advantages
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, effective for simple aryl couplings.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Good for a broad range of substrates, including some heteroaromatics.
Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃Spherical Phosphine LigandsExcellent for challenging couplings, including those with electron-deficient substrates and sterically hindered partners.[7]

Q3: What are the key considerations for selecting a base and solvent for these reactions?

A3: The choice of base and solvent is crucial for a successful Suzuki-Miyaura coupling. A base is required to activate the boronic acid for transmetalation.[6] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent system often consists of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous phase to facilitate the dissolution of the base.[8]

Q4: How does the nitro group on the 5-Nitrobenzo[d]isothiazole ring affect catalyst selection and reaction conditions?

A4: The strongly electron-withdrawing nitro group makes the C-X bond (where X is a halogen) more susceptible to oxidative addition to the Pd(0) catalyst. This can be advantageous, potentially allowing for milder reaction conditions. However, the nitro group can also be reduced under certain reaction conditions, leading to unwanted side products. Careful selection of a catalyst system that promotes the desired cross-coupling over reduction is essential. Recent advances have shown that specific palladium catalysts can be effective for the cross-coupling of nitroarenes.[9]

Q5: Can the sulfur atom in the isothiazole ring poison the palladium catalyst?

A5: Yes, sulfur-containing compounds are known to be potential poisons for palladium catalysts.[10][11][12] The sulfur atom can coordinate to the palladium center, leading to catalyst deactivation and the formation of inactive palladium black. To mitigate this, using ligands that form stable and highly active catalytic complexes, such as bulky biarylphosphines (e.g., Buchwald ligands), can be beneficial. These ligands can help prevent the binding of the sulfur atom to the palladium center.

Part 2: Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting for specific issues that may arise during the functionalization of 2-halo-5-nitrobenzo[d]isothiazole.

Guide 1: Suzuki-Miyaura Coupling

Problem 1: Low or No Product Formation

  • Possible Cause A: Inactive Catalyst. The Pd(0) active species may not be generated efficiently from the precatalyst, or it may have decomposed.

    • Solution:

      • Ensure all reagents and solvents are properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

      • Switch to a more robust precatalyst, such as a G3 or G4 Buchwald precatalyst, which is designed for efficient generation of the active catalyst.

      • Consider using a different ligand. Bulky, electron-rich ligands like SPhos or XPhos can stabilize the catalyst and improve its lifetime.[7]

  • Possible Cause B: Inefficient Transmetalation. The transfer of the organic group from the boronic acid to the palladium center may be slow.

    • Solution:

      • Ensure the base is sufficiently strong and soluble to activate the boronic acid. Consider switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.

      • Check the quality of the boronic acid. Boronic acids can dehydrate to form boroxines, which may have different reactivity.

      • Ensure an adequate amount of water is present in the reaction mixture if using a water-soluble base.

  • Possible Cause C: Catalyst Poisoning. The sulfur atom of the isothiazole ring may be deactivating the catalyst.

    • Solution:

      • Increase the catalyst loading.

      • Employ a ligand that forms a more stable complex with palladium, such as a bidentate ligand like dppf or a bulky monophosphine ligand.

Problem 2: Significant Formation of Side Products

  • Side Product A: Homocoupling of the Boronic Acid.

    • Cause: This often occurs in the presence of oxygen or if the transmetalation step is slow.

    • Solution:

      • Rigorously degas all reagents and solvents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

      • Optimize the reaction conditions (base, solvent) to facilitate faster transmetalation.

  • Side Product B: Dehalogenation of the Starting Material.

    • Cause: This can occur via a competing reaction pathway, particularly at higher temperatures or with certain bases.

    • Solution:

      • Lower the reaction temperature.

      • Screen different bases. Sometimes a weaker base can minimize dehalogenation.

      • Choose a catalyst system known for high selectivity.

  • Side Product C: Reduction of the Nitro Group.

    • Cause: Some palladium catalyst systems, especially in the presence of certain additives or impurities, can reduce nitro groups.

    • Solution:

      • Screen different palladium sources and ligands.

      • Avoid prolonged reaction times at high temperatures.

      • Ensure the purity of all reagents.

Guide 2: Buchwald-Hartwig Amination

Problem 1: Low Conversion of Aryl Halide

  • Possible Cause A: Inappropriate Ligand Choice. The C-N reductive elimination step can be challenging.

    • Solution:

      • For C-N bond formation, bulky biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often highly effective.[13][14] These ligands accelerate the reductive elimination step.

      • Consider using N-heterocyclic carbene (NHC) ligands, which are also known to be effective in Buchwald-Hartwig aminations.

  • Possible Cause B: Base Incompatibility. The choice of base is critical and depends on the pKa of the amine.[15]

    • Solution:

      • For less acidic amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

      • For more acidic amines or sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be more suitable.

Problem 2: Amine Decomposition or Side Reactions

  • Cause: Some amines can be sensitive to the reaction conditions, leading to decomposition or side reactions.

    • Solution:

      • Lower the reaction temperature and prolong the reaction time.

      • Screen different solvents. Aprotic polar solvents like dioxane or toluene are commonly used.

      • Ensure the reaction is performed under a strict inert atmosphere.

Part 3: Experimental Protocols and Data

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of a hypothetical 2-chloro-5-nitrobenzo[d]isothiazole with an arylboronic acid. Optimization will likely be necessary.

  • Reagent Preparation: In a glovebox, add 2-chloro-5-nitrobenzo[d]isothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the vial.

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in a preheated aluminum block on a magnetic stir plate.

  • Reaction Conditions: Stir the reaction mixture at 100 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst System Comparison for Suzuki-Miyaura Coupling

The following table provides a starting point for catalyst screening for the Suzuki-Miyaura coupling of a 2-halo-5-nitrobenzo[d]isothiazole.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O100A classic system, may require higher catalyst loading.
PdCl₂(dppf)-K₂CO₃DME90Good for a variety of substrates.
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100-110A robust system for challenging substrates.[7]
XPhos Pd G3-K₃PO₄t-BuOH80-100Highly active precatalyst, often gives good results at lower temperatures.

Part 4: Visualizing Concepts and Workflows

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n R-X Oxidative Addition Oxidative Addition R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n R'-M Transmetalation Transmetalation R-Pd(II)(R')L_n->Pd(0)L_n R-R' R-R' R-Pd(II)(R')L_n->R-R' Product Reductive Elimination Reductive Elimination R-X R-X R'-M R'-M

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Decision Workflow for Catalyst Selection

G start Start: Functionalize 2-halo-5-nitrobenzo[d]isothiazole reaction_type Select Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N catalyst_screen Screen Catalyst Systems (Precatalyst + Ligand) suzuki->catalyst_screen buchwald->catalyst_screen buchwald_ligands Start with Buchwald Ligands (e.g., SPhos, XPhos) catalyst_screen->buchwald_ligands Challenging dppf Consider dppf for less demanding couplings catalyst_screen->dppf Standard base_solvent Optimize Base and Solvent buchwald_ligands->base_solvent dppf->base_solvent strong_base Strong Base (NaOtBu, LHMDS) for Amination base_solvent->strong_base Amination carbonate_phosphate Carbonates/Phosphates for Suzuki base_solvent->carbonate_phosphate Suzuki troubleshoot Troubleshoot (Low Yield, Side Products) strong_base->troubleshoot carbonate_phosphate->troubleshoot optimize Optimize Temperature and Time troubleshoot->optimize end Successful Functionalization optimize->end

Caption: Decision workflow for catalyst selection.

Troubleshooting Flowchart for a Failed Suzuki Coupling

G start Low/No Product in Suzuki Coupling check_catalyst Is the catalyst active? start->check_catalyst degas Degas reagents and solvents thoroughly check_catalyst->degas No check_transmetalation Is transmetalation efficient? check_catalyst->check_transmetalation Yes change_catalyst Switch to a more robust precatalyst (e.g., Buchwald G3/G4) degas->change_catalyst re_optimize Re-optimize conditions change_catalyst->re_optimize change_base Use a stronger/more soluble base (K3PO4, Cs2CO3) check_transmetalation->change_base No check_poisoning Suspect catalyst poisoning? check_transmetalation->check_poisoning Yes check_boronic_acid Verify boronic acid quality change_base->check_boronic_acid check_boronic_acid->re_optimize increase_loading Increase catalyst loading check_poisoning->increase_loading Yes change_ligand Use a bulky, electron-rich ligand (e.g., SPhos) increase_loading->change_ligand change_ligand->re_optimize

Caption: Troubleshooting flowchart for Suzuki coupling.

References

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved February 7, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Isothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 7, 2026, from [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - National Institutes of Health. (n.d.). Retrieved February 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 7, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - National Institutes of Health. (n.d.). Retrieved February 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 7, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research. (2021, July 7). Retrieved February 7, 2026, from [Link]

  • Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - National Institutes of Health. (n.d.). Retrieved February 7, 2026, from [Link]

  • Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase - MDPI. (2022, September 20). Retrieved February 7, 2026, from [Link]

  • Scheme 1 Optimization scheme for Suzuki–Miyaura cross-couplings in the... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of epoxybenzo[d]isothiazole 1,1-dioxides via a reductive-Heck, metathesis-sequestration protocol - National Institutes of Health. (n.d.). Retrieved February 7, 2026, from [Link]

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - National Institutes of Health. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. (2004, July 14). Retrieved February 7, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - CORE. (2016, October 18). Retrieved February 7, 2026, from [Link]

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol - ResearchGate. (2025, August 9). Retrieved February 7, 2026, from [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 7, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 7, 2026, from [Link]

  • pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (n.d.). Retrieved February 7, 2026, from [Link]

  • Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing). (n.d.). Retrieved February 7, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved February 7, 2026, from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). Retrieved February 7, 2026, from [Link]

  • Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols - ResearchGate. (2018, January 19). Retrieved February 7, 2026, from [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products - Nottingham ePrints. (n.d.). Retrieved February 7, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. - ResearchGate. (2011, February 2). Retrieved February 7, 2026, from [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). Retrieved February 7, 2026, from [Link]

  • Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles | Request PDF - ResearchGate. (2025, August 6). Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: 5-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2400-12-6 | Formula: C₇H₄N₂O₂S | MW: 180.18 g/mol [1][2]

Introduction

Welcome to the Technical Support Hub for 5-Nitrobenzo[d]isothiazole . This guide is designed for organic chemists and pharmaceutical researchers utilizing this scaffold as an intermediate in the synthesis of bioactive compounds (e.g., antivirals, auxins).[2]

This compound presents a unique challenge: it possesses two reactive centers—the nitro group (susceptible to reduction) and the isothiazole ring (susceptible to nucleophilic attack and reductive cleavage at the S–N bond).[2] This guide prioritizes chemoselectivity and stability.[1][2]

Module 1: Storage & Stability Protocols

Core Directive: The stability of 5-Nitrobenzo[d]isothiazole is dictated by the integrity of the isothiazole S–N bond, which is sensitive to reducing environments and strong nucleophiles.[2]

Storage Decision Tree

Follow this logic to ensure maximum shelf-life.

StorageProtocol Start Received Compound CheckSeal Is the Manufacturer Seal Intact? Start->CheckSeal LongTerm Long-Term Storage (>1 Month) CheckSeal->LongTerm Yes ShortTerm Active Use (<1 Month) CheckSeal->ShortTerm No Condition1 Temp: -20°C (Preferred) or 2-8°C LongTerm->Condition1 Condition2 Atmosphere: Argon/Nitrogen Flush LongTerm->Condition2 Condition3 Container: Amber Vial (Light Sensitive) LongTerm->Condition3 Desiccator Store in Desiccator (Hygroscopic Prevention) ShortTerm->Desiccator Condition1->Desiccator

Figure 1: Storage logic flow. Note that while 2-8°C is acceptable, -20°C is recommended for long-term retention of purity to prevent slow hydrolysis.[1][2]

Critical FAQs: Stability

Q: The compound has turned from pale yellow to dark brown. Is it usable?

  • A: Darkening indicates surface oxidation or photolytic decomposition of the nitro group.[1][2]

    • Diagnostic: Check the melting point.[1][2][3][4][5] Pure material typically melts between 160–165°C .[1][2] If the range depresses by >5°C, recrystallization is required.[1][2]

    • Remediation:[1][2][6] Recrystallize from Ethanol/DMF mixtures.[1][2]

Q: Can I store this in solution?

  • A: No. The isothiazole ring is prone to hydrolysis in solution over time, especially if the solvent is not anhydrous.[2] Always store as a solid.

Module 2: Handling & Solubility

Core Directive: Solubility is often the first bottleneck.[1][2] This compound is a planar, electron-deficient aromatic system, making it sparingly soluble in non-polar solvents and water.[1][2]

Solubility Profile
SolventSolubility RatingApplication Notes
DMSO HighPreferred for biological assays and stock solutions.[1][2]
DMF HighExcellent for SNAr reactions.[1][2]
Acetone ModerateGood for transfer; avoid for long-term storage.[1][2]
Methanol/Ethanol Low/ModerateRequires heating; useful for recrystallization.[1][2]
Water InsolublePrecipitates immediately upon addition.[1][2]
DCM/Chloroform ModerateSuitable for extraction workups.[1][2]
Handling Precautions
  • Metal Sensitivity: Avoid using metal spatulas if trace metal contamination is a concern for downstream catalysis (e.g., Palladium cross-coupling).[1][2] Use porcelain or glass tools.

  • Hygroscopicity: While not intensely hygroscopic, moisture can catalyze ring-opening hydrolysis.[1][2] Always equilibrate the vial to room temperature before opening to prevent condensation.[1][2]

Module 3: Reactivity & Troubleshooting (The "Expert" Zone)

Core Directive: The most common failure mode is over-reduction .[1][2] Researchers often attempt to reduce the nitro group to an amine and inadvertently cleave the isothiazole ring.[2]

The Chemoselectivity Paradox

The S–N bond in the isothiazole ring has a relatively low bond dissociation energy.[2] Standard hydrogenation conditions will break this bond.[1][2]

Reactivity Substrate 5-Nitrobenzo[d]isothiazole PathA Strong Reduction (H2, Pd/C or LiAlH4) Substrate->PathA PathB Chemoselective Reduction (Fe/AcOH or SnCl2) Substrate->PathB PathC Nucleophilic Attack (Strong Bases/OH-) Substrate->PathC ProdA RING OPENING: 2-Aminothiophenol derivs. PathA->ProdA S-N Cleavage ProdB DESIRED PRODUCT: 5-Aminobenzo[d]isothiazole PathB->ProdB Nitro Reduction Only ProdC RING OPENING: Salicylonitrile derivs. PathC->ProdC Base Hydrolysis

Figure 2: Reaction pathways.[1][2] Path B is the only route to the amino-isothiazole intact scaffold.[2]

Troubleshooting Guide: Synthesis

Scenario 1: "I tried to reduce the nitro group with H₂/Pd-C, but my product mass is wrong."

  • Diagnosis: You likely cleaved the S–N bond.[1][2] The isothiazole ring is sensitive to catalytic hydrogenation, often resulting in ring-opened aminothiophenols.[1][2]

  • Solution: Switch to Chemical Reduction .

    • Protocol: Use Iron powder (Fe) in Acetic Acid or Stannous Chloride (SnCl₂) in Ethanol.[1][2] These conditions are mild enough to reduce the nitro group (-NO₂) to the amine (-NH₂) without affecting the heterocyclic ring [1].[1][2]

    • Alternative: If hydrogenation is mandatory, use sulfided platinum on carbon (Pt(S)/C) which often suppresses hydrogenolysis of C-S and N-S bonds.[1][2]

Scenario 2: "The reaction mixture turned black upon adding strong base (NaOH/KOH)."

  • Diagnosis: Base-catalyzed ring opening.[1][2] The C-3 position is electrophilic.[1][2] Strong nucleophiles (OH⁻) can attack here, leading to ring cleavage and the formation of ortho-cyanothiophenols or disulfides [2].[1][2]

  • Solution: Use non-nucleophilic bases (e.g., DIPEA, TEA) or weaker inorganic bases (K₂CO₃) if basic conditions are required.[1][2]

Scenario 3: "Low yields in Nucleophilic Aromatic Substitution (SNAr)."

  • Diagnosis: While the nitro group activates the ring, the electron-rich nature of the isothiazole sulfur can sometimes deactivate the system compared to a standard nitrobenzene.[2]

  • Solution: Ensure the use of polar aprotic solvents (DMF/DMSO) and elevated temperatures (60–80°C).[1][2] Verify that your nucleophile is not attacking the isothiazole ring (C-3) instead of displacing a leaving group (if one is present).[1][2]

Module 4: Safety & Waste Disposal

Hazard Profile:

  • GHS Classification: Irritant (Skin/Eye), Acute Tox (Oral).[1][2][7]

  • Thermal Decomposition: Emits toxic fumes of Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).[1][2][8]

Disposal Protocol:

  • Do not mix with oxidizers. [1][2]

  • Segregation: Dispose of in the "Halogen-Free Organic Solvents" stream (unless halogenated solvents were used).

  • Neutralization: If quenching a reaction, ensure the mixture is neutralized to pH 7 before disposal to prevent downstream reactions in the waste drum.[1][2]

References
  • Vicini, P., et al. (2000).[1][2] Synthesis and antimicrobial activity of new 1,2-benzisothiazole derivatives. European Journal of Medicinal Chemistry.

  • Wozniak, M., et al. (1999).[1][2] Amination of nitrobenzothiazoles and nitrobenzisothiazoles. Tetrahedron.

  • PubChem. (2024).[1][2] 5-Nitro-1,2-benzisothiazole Compound Summary. National Library of Medicine.[1][2] [1][2]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 5-Nitrobenzo[d]isothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic design of targeted inhibitors is paramount. Among the heterocyclic scaffolds that have garnered significant attention, the 5-Nitrobenzo[d]isothiazole core structure has emerged as a promising framework for the development of potent inhibitors against a range of therapeutically relevant targets. This guide provides a comparative analysis of the efficacy of 5-Nitrobenzo[d]isothiazole-based inhibitors, juxtaposing their performance with alternative chemical moieties. We will delve into the experimental data that underpins these comparisons, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own investigations.

Introduction to 5-Nitrobenzo[d]isothiazole Derivatives

The benzo[d]isothiazole ring system, particularly when substituted with a nitro group at the 5-position, exhibits a unique combination of electronic and steric properties that facilitate its interaction with various biological macromolecules. This scaffold has been successfully employed in the design of inhibitors for enzymes implicated in cancer, inflammation, and neurodegenerative diseases. The nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's binding affinity and reactivity. This guide will focus on a comparative analysis of these inhibitors against key targets: c-Jun N-terminal Kinase (JNK), Programmed Death-Ligand 1 (PD-L1), and the inflammatory enzymes 5-Lipoxygenase (5-LOX) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1).

Comparative Efficacy Analysis

The true measure of an inhibitor's potential lies in its potency and selectivity. This section presents a comparative analysis of the efficacy of 5-Nitrobenzo[d]isothiazole-based inhibitors against other known inhibitors for specific targets, supported by experimental IC50 values.

c-Jun N-terminal Kinase (JNK) Inhibition

JNKs are key players in stress-induced signaling pathways, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders[1]. A study comparing different heterocyclic cores revealed the superiority of the benzothiazole scaffold in JNK inhibition.

Inhibitor ClassCompoundTargetIC50 (nM)Reference
2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole BI-87G3JNK1Potent (Specific value not provided)[1]
Benzimidazole derivativeBI-87D10JNK1Less potent than benzothiazole[1]
Benzoxazole derivativeBI-87D7JNK1Less potent than benzothiazole[1]
PyrazolanthroneSP600125JNK1/2/340 / 40 / 90
AminopyridineJNK Inhibitor VIIIJNK1/2/345 / 160 / -
Thienyl-pyrazoleJNK-9LJNK1/399 / 148

As the data suggests, 2-thioether-benzothiazoles, which share a similar structural motif with 5-Nitrobenzo[d]isothiazole derivatives, demonstrate superior potency compared to their benzimidazole and benzoxazole counterparts for JNK inhibition[1]. This highlights the importance of the benzothiazole core in achieving high-affinity binding.

PD-1/PD-L1 Interaction Blockade

The PD-1/PD-L1 immune checkpoint is a critical target in cancer immunotherapy. Small molecule inhibitors offer potential advantages over monoclonal antibodies. Benzo[d]isothiazole derivatives have recently been explored for this purpose.

Inhibitor ClassCompoundTargetIC50 (nM)AssayReference
Benzo[d]isothiazole derivative D7PD-L15.7HTRF
Biphenyl derivativeBMS-202PD-L118HTRF[2]
Phenyl-imidazole derivativeIncyte-001PD-L111HTRF[2]
Biphenyl ether derivativeIncyte-011PD-L15.293HTRF[2]
Phenyl-piperazinyl-pyridineBMS-1001PD-L10.9HTRF[2]

Compound D7, a benzo[d]isothiazole derivative, exhibits potent inhibition of the PD-1/PD-L1 interaction with a low nanomolar IC50 value. While BMS-1001 shows slightly higher potency, the data firmly establishes the benzo[d]isothiazole scaffold as a highly promising starting point for the development of novel PD-L1 inhibitors.

Dual 5-LOX and mPGES-1 Inhibition

The enzymes 5-LOX and mPGES-1 are key players in the inflammatory cascade, producing pro-inflammatory leukotrienes and prostaglandins, respectively. Dual inhibition of these enzymes is a desirable therapeutic strategy. A series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues have been evaluated for this dual activity[3].

Inhibitor ClassCompound5-LOX IC50 (µM)mPGES-1 IC50 (µM)Reference
6-Nitrobenzo[d]isothiazole 1,1-dioxide 3g0.62.1[3]
6-Nitrobenzo[d]isothiazole 1,1-dioxide Analogue series0.15 - 23.60.15 - 23.6[3]
ArylpyrrolizineLicofelone (ML3000)< 16

The 6-nitrobenzo[d]isothiazole 1,1-dioxide scaffold demonstrates potent dual inhibitory activity against both 5-LOX and mPGES-1, with compound 3g showing impressive sub-micromolar and low-micromolar inhibition, respectively[3]. This positions the scaffold as a strong candidate for the development of novel anti-inflammatory agents.

Experimental Methodologies: A Closer Look

The reliability of efficacy data is intrinsically linked to the robustness of the experimental protocols employed. Here, we provide detailed, step-by-step methodologies for key assays used to evaluate the inhibitors discussed.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is a highly sensitive method for quantifying protein-protein interactions in a microplate format.

Principle: The assay utilizes two antibodies, one targeting the His-tag on the PD-1 protein and labeled with a donor fluorophore (e.g., Europium cryptate), and the other targeting the Fc-tag on the PD-L1 protein and labeled with an acceptor fluorophore (e.g., d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

Protocol: [4][5]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 5-Nitrobenzo[d]isothiazole derivative) in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant human His-tagged PD-1 and Fc-tagged PD-L1 proteins to the desired concentration in the assay buffer.

    • Prepare the anti-His-d2 and anti-Fc-Tb antibody solutions in the detection buffer.

  • Assay Procedure (384-well plate):

    • Add 2 µL of the test compound or vehicle control to the wells of a low-volume white microplate.

    • Add 4 µL of the diluted PD-1 protein solution to all wells.

    • Incubate for 30 minutes at room temperature in the dark.

    • Add 4 µL of a pre-mixed solution containing the PD-L1 protein and the HTRF detection antibodies.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Plate cluster_detection Detection Compound Test Compound (5-Nitrobenzo[d]isothiazole) PD1 His-PD-1 PDL1 Fc-PD-L1 Ab_d2 Anti-His-d2 Ab_Tb Anti-Fc-Tb Well Well Incubate1 Incubate 30 min Well->Incubate1 Add Compound & PD-1 Add_PDL1_Ab Add_PDL1_Ab Incubate1->Add_PDL1_Ab Add PD-L1 & Antibodies Incubate2 Incubate 30-60 min Add_PDL1_Ab->Incubate2 Reader HTRF Reader Incubate2->Reader Read Plate Analysis IC50 Calculation Reader->Analysis

Figure 1. Workflow for the HTRF-based PD-1/PD-L1 inhibition assay.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of 5-LOX, which catalyzes the conversion of arachidonic acid to leukotrienes.

Principle: The activity of 5-LOX can be determined by measuring the formation of its products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), from arachidonic acid. This can be quantified using various methods, including spectrophotometry, fluorometry, or chromatography.

Protocol (Fluorometric): [6][7][8]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a working solution of human recombinant 5-LOX enzyme in the assay buffer.

    • Prepare a solution of the 5-LOX substrate (e.g., arachidonic acid) and a fluorescent probe that reacts with the product.

  • Assay Procedure (96-well plate):

    • Add 10 µL of the test compound or vehicle control to the wells of a black microplate.

    • Add 80 µL of the 5-LOX enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate/probe solution.

  • Data Acquisition:

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

LOX_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction Plate cluster_measurement Measurement Inhibitor Test Inhibitor Enzyme 5-LOX Enzyme Substrate Substrate/Probe Mix Well_LOX Well Preincubation Incubate 10 min Well_LOX->Preincubation Add Inhibitor & Enzyme Reaction_Start Reaction_Start Preincubation->Reaction_Start Add Substrate Fluor_Reader Fluorescence Reader Reaction_Start->Fluor_Reader Kinetic Read IC50_Calc IC50 Determination Fluor_Reader->IC50_Calc

Figure 2. Workflow for the in vitro 5-LOX fluorometric inhibition assay.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways in which the target proteins operate is crucial for appreciating the downstream consequences of their inhibition.

JNK Signaling Pathway

The JNK pathway is a three-tiered kinase cascade involving a MAPKKK, a MAPKK (MKK4/7), and JNK itself. Activated JNK translocates to the nucleus to phosphorylate transcription factors like c-Jun, regulating gene expression involved in apoptosis, inflammation, and cell proliferation[9][]. 5-Nitrobenzo[d]isothiazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of JNK and preventing its kinase activity.

JNK_Pathway Stress Stress Stimuli (Cytokines, UV, etc.) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun P Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression Inhibitor 5-Nitrobenzo[d]isothiazole Inhibitor Inhibitor->JNK

Figure 3. The JNK signaling cascade and the point of intervention for inhibitors.

PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on T-cells and PD-L1 on tumor cells delivers an inhibitory signal to the T-cell, suppressing its anti-tumor activity. Small molecule inhibitors of this interaction, including benzo[d]isothiazole derivatives, can restore T-cell function.

PD1_PDL1_Pathway cluster_cells Tumor_Cell Tumor Cell PD-L1 T_Cell T-Cell PD-1 Tumor_Cell:pdl1->T_Cell:pd1 Interaction T_Cell_Activation T-Cell Activation (Tumor Cell Killing) T_Cell->T_Cell_Activation T_Cell_Exhaustion T-Cell Exhaustion T_Cell:pd1->T_Cell_Exhaustion Inhibitor_PDL1 Benzo[d]isothiazole Inhibitor Inhibitor_PDL1->Tumor_Cell:pdl1 Blocks Interaction

Figure 4. The PD-1/PD-L1 immune checkpoint and its inhibition.

Conclusion and Future Perspectives

The 5-Nitrobenzo[d]isothiazole scaffold represents a versatile and potent platform for the design of inhibitors targeting a diverse array of proteins implicated in major human diseases. The comparative data presented in this guide underscore the competitive, and in some cases superior, efficacy of these compounds against established alternatives. The detailed experimental protocols provide a solid foundation for researchers to conduct their own evaluations and build upon the existing knowledge.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to translate their in vitro potency into in vivo efficacy and clinical success. Structure-activity relationship (SAR) studies will continue to be crucial in fine-tuning the selectivity and potency of these promising therapeutic agents. The continued exploration of the 5-Nitrobenzo[d]isothiazole scaffold is poised to yield novel and effective treatments for a range of challenging diseases.

References

  • A comparative study of the recent most potent small-molecule PD-L1 inhibitors. (2021). SciSpace.
  • Efficacy and safety comparison of PD-1 inhibitors vs.
  • HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points. Revvity.
  • Identification and development of mPGES-1 inhibitors: where we are
  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2009). NIH.
  • Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. (2022). PMC.
  • JNK | Inhibitors. MedChemExpress.
  • JNK inhibitors and JNK signaling p
  • JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. (2024). PMC.
  • Lipoxygenase Activity Assay Kit. Sigma-Aldrich.
  • Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1. BioAscent.
  • Lipoxygenase inhibitors – Knowledge and References. Taylor & Francis.
  • Lipoxygenase inhibitors: A comparative QSAR study review and evaluation of new QSARs.
  • Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury. (2018). AHA Journals.
  • Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflamm
  • Application Notes and Protocols for PD-1/PD-L1 Interaction Assay Using PD-1-IN-17 TFA. Benchchem.
  • Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. (2012). PubMed.
  • 5-Lipoxygenase (5-LOX) Redistribution Assay - Instructions. Thermo Fisher Scientific.
  • The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. (2023). Taylor & Francis.
  • The Characteristics of PD-L1 Inhibitors, from Peptides to Small Molecules. (2019). PMC.
  • Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. (2020). ACS Medicinal Chemistry Letters.
  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2020). PMC.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • What are JNK inhibitors and how do they work? (2024).
  • Small-molecule inhibitors of PD-L1, representative of different...
  • ab112139 Lysyl Oxidase (LOX) Activity Assay Kit (Fluorometric). Abcam.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). RSC Publishing.
  • Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurk
  • Lysyl Oxidase Activity Assay Kit (Fluorometric) (#BN01101). Assay Genie.
  • JNK Signaling P
  • Proposed mechanism of mPGES-1. For details, please see Results and Discussion.
  • Structural and mechanistic insights into 5-lipoxygenase inhibition by n
  • PD-1:PD-L1 TR-FRET Assay. BPS Bioscience.
  • Top 20 virtual hits tested in the HTRF PD1-PDL1 binding assay, together...
  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Medi
  • JNK Signaling Pathway.
  • Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov St
  • Selective Inhibitors of Human mPGES-1 from Structure-Based Comput
  • Comparison of structure–activity relationship between IC50 values of compounds.
  • Lipoxygenase Inhibitor Screening Assay Kit. Cayman Chemical.

Sources

Isothiazole-Based Enzyme Inhibitors: A Head-to-Head Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isothiazole Dichotomy

In medicinal chemistry, the isothiazole scaffold (1,2-thiazole) presents a unique dichotomy. It serves two distinct roles depending on its oxidation state and substitution pattern:

  • The Stable Pharmacophore: As a bioisostere of thiazole or pyridine, it functions as a robust scaffold for ATP-competitive or allosteric binding in kinase inhibitors (e.g., MEK1/2, c-Met).

  • The Reactive Warhead: In its oxidized isothiazolone form, it acts as a covalent electrophile, targeting nucleophilic cysteine residues in enzymes like Histone Acetyltransferases (HATs).

This guide provides a head-to-head comparison of these two classes, analyzing their mechanisms, potency, and metabolic liabilities.[1]

Head-to-Head Analysis: Covalent vs. Non-Covalent Inhibition

Candidate Profiles
FeatureCandidate A: CCT077791 Candidate B: Compound 55 / Pfizer Cpd 1
Primary Target PCAF / p300 (Histone Acetyltransferase)MEK1/2 (Kinase) / c-Met
Scaffold Type Isothiazolone (3-oxo-isothiazole)Isothiazole (Aromatic 1,2-thiazole)
Binding Mode Covalent (Irreversible) Allosteric / ATP-Competitive (Reversible)
Mechanism Nucleophilic attack on S-N bond by Cys-SHHydrophobic pocket binding & H-bond donor/acceptor
Potency (

)
Low Micromolar (

)
Nanomolar (

)
Key Liability High chemical reactivity; potential non-specific thiol modificationMetabolic bioactivation (S-oxidation) leading to glutathione adducts
Mechanistic Deep Dive
A. The Isothiazolone Warhead (CCT077791)

CCT077791 operates via a "suicide" mechanism. The isothiazolone ring contains a reactive S-N bond.[2] When the inhibitor enters the catalytic site of PCAF or p300, a critical cysteine thiol attacks the sulfur atom.

  • Reaction: The S-N bond cleaves, resulting in the formation of a disulfide bond between the inhibitor and the enzyme, permanently disabling the catalytic machinery.

  • Utility: Excellent for validating targets where occupancy time is critical, but often suffers from promiscuity due to reaction with off-target thiols (e.g., glutathione).

B. The Isothiazole Scaffold (MEK/c-Met Inhibitors)

In kinase inhibitors, the isothiazole ring is fully aromatic and stable. It is typically used to optimize ligand-protein interactions:

  • MEK1/2 (Compound 55): The isothiazole-4-carboxamidine moiety forms bidentate hydrogen bonds with the phosphate-binding pocket or allosteric regulatory sites, locking the kinase in a "closed" inactive conformation.

  • c-Met (Pfizer Compound 1): The isothiazole nitrogen serves as a hydrogen bond acceptor for the hinge region of the kinase.

  • Critical Insight - Bioactivation: While designed to be stable, the isothiazole ring in c-Met inhibitors was found to undergo bioactivation by CYP450 enzymes. The sulfur atom is oxidized, making the C-4 position electrophilic, leading to covalent binding with glutathione (glutathione trapping). This metabolic liability is a key checkpoint in isothiazole drug development.

Visualizing the Mechanism of Action[3][4]

The following diagram illustrates the divergent pathways of isothiazole-based inhibition: the covalent modification path (Isothiazolone) versus the reversible binding path (Isothiazole), including the metabolic bioactivation risk.

Isothiazole_Mechanism Scaffold Isothiazole Core (1,2-Thiazole) Oxidation Oxidation to Isothiazolone (C=O) Scaffold->Oxidation Chemical Modification Substituents Functionalization (e.g., Carboxamidine) Scaffold->Substituents Med Chem Opt. Target_HAT Target: HAT (PCAF/p300) Active Site Cys-SH Oxidation->Target_HAT Binding Covalent_Complex Irreversible Complex (Disulfide Bond Formation) Target_HAT->Covalent_Complex Nucleophilic Attack (S-N Cleavage) Target_Kinase Target: Kinase (MEK/c-Met) Allosteric/ATP Pocket Substituents->Target_Kinase Binding CYP_Metabolism CYP450 Metabolism (S-Oxidation) Substituents->CYP_Metabolism In Vivo Reversible_Complex Reversible Complex (H-Bonds/Van der Waals) Target_Kinase->Reversible_Complex Equilibrium Reactive_Int Reactive Intermediate (Electrophilic C-4) CYP_Metabolism->Reactive_Int Bioactivation Toxicity Glutathione Adducts (Toxicity Risk) Reactive_Int->Toxicity GSH Trapping

Caption: Divergent mechanisms of isothiazole derivatives: Covalent inhibition (top path) vs. Reversible binding with metabolic risks (bottom path).

Experimental Protocols

Protocol A: HAT Inhibition Assay (Fluorescence-Based)

Used to evaluate isothiazolone-based inhibitors like CCT077791.

Principle: Measures the transfer of an acetyl group from Acetyl-CoA to a histone peptide. The production of Coenzyme A (CoA-SH) is detected using a thiol-sensitive fluorophore (e.g., CPM).

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 8.0), 10 mM NaCl, 1 mM DTT, 0.01% Triton X-100. Note: Minimize DTT concentration as it can react with isothiazolones.

    • Enzyme: Recombinant PCAF or p300 (20-50 nM final).

    • Substrate: Histone H3/H4 peptide (10

      
      ).
      
    • Cofactor: Acetyl-CoA (10

      
      ).
      
  • Inhibitor Incubation:

    • Dispense 5

      
       of test compound (DMSO stock) into 384-well black plates.
      
    • Add 10

      
       enzyme solution.
      
    • Critical Step: Incubate for 15 minutes at RT. Since isothiazolones are covalent, time-dependency is a hallmark of their potency.

  • Reaction Initiation:

    • Add 10

      
       of Substrate/Cofactor mix.
      
    • Incubate for 30-60 minutes at RT.

  • Detection:

    • Add 25

      
       of CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) detection solution.
      
    • Read Fluorescence (Ex: 390 nm / Em: 479 nm).

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO control.

    • Plot log[Inhibitor] vs. Response to determine

      
      .
      
Protocol B: Glutathione (GSH) Trapping Assay

Mandatory for aromatic isothiazole kinase inhibitors to assess metabolic liability.

  • Microsomal Incubation:

    • Mix test compound (10

      
      ) with human liver microsomes (1 mg/mL) in phosphate buffer (pH 7.4).
      
    • Add Glutathione (GSH) at a physiological excess (5 mM).

  • Initiation:

    • Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

    • Incubate at 37°C for 60 minutes.

  • Quenching & Extraction:

    • Quench with ice-cold acetonitrile (1:1 v/v).

    • Centrifuge at 10,000 x g for 10 min to pellet proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a high-resolution mass spectrometer (Q-TOF or Orbitrap).

    • Search Criteria: Look for [M + GSH - 2H]+ or [M + GSH + O - 2H]+ adducts.

    • Interpretation: The presence of a GSH adduct confirms bioactivation of the isothiazole ring (usually at C-4 or C-5), indicating a potential toxicity risk.

Quantitative Data Summary

The following table summarizes the performance metrics of the key isothiazole classes.

MetricIsothiazolone (HAT Inhibitors)Isothiazole (MEK Inhibitors)
Potency Range (

)
1.5

- 15

0.5 nM - 50 nM
Selectivity Score Low (Reacts with accessible cysteines)High (Defined by ATP/Allosteric pocket fit)
Reversibility Irreversible (Covalent)Reversible (Washout restores activity)
Cellular Permeability Moderate (often limited by reactivity)High (Optimized for oral bioavailability)
Metabolic Stability Low (Rapidly consumed by glutathione)Variable (Susceptible to S-oxidation)

References

  • Stimson, L., et al. (2005). "Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity." Molecular Cancer Therapeutics, 4(10), 1521–1532. Link

  • Kania, R. S., et al. (2010). "Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery." Chemical Research in Toxicology, 23(11), 1727–1736. Link

  • Wrona, I. E., et al. (2020). "Identification of isothiazole-4-carboxamidines derivatives as a novel class of allosteric MEK1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(2), 126820. Link

  • Bagley, M. C., et al. (2016). "Synthesis of isothiazol-3-one derivatives as inhibitors of histone acetyltransferases (HATs)." Bioorganic & Medicinal Chemistry Letters, 26(15), 3765-3769. Link

Sources

A Comparative Guide to the Biological Validation of 5-Nitrobenzo[d]isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the validation of 5-Nitrobenzo[d]isothiazole derivatives in key biological assays, offering a comparative analysis against established standards. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies essential for evaluating the therapeutic potential of this promising class of compounds.

Introduction to 5-Nitrobenzo[d]isothiazole Derivatives

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a nitro group at the 5-position can significantly modulate the electronic properties of the molecule, often enhancing its biological efficacy. This guide will focus on the validation of these derivatives in three critical therapeutic areas: oncology, infectious diseases, and inflammation.

Section 1: Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. 5-Nitrobenzo[d]isothiazole derivatives have emerged as a promising class of compounds with potent cytotoxic and anti-proliferative effects against various cancer cell lines.

Comparative Performance Analysis

The anticancer potential of 5-Nitrobenzo[d]isothiazole derivatives is typically evaluated against standard chemotherapeutic agents like doxorubicin. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

While direct comparative data for a single 5-Nitrobenzo[d]isothiazole derivative against doxorubicin across multiple cell lines is limited in publicly available literature, we can synthesize findings from studies on closely related 5-nitrothiazole and benzothiazole derivatives to provide a strong indication of their potential.

Table 1: Comparative Anticancer Activity (IC50, µM) of Thiazole/Benzothiazole Derivatives and Doxorubicin

Compound/DrugMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)HepG2 (Liver Cancer)
5-Nitro-1,3-thiazol-2-amine Derivative 1 -No significant cytotoxicity-
5-Nitro-1,3-thiazol-2-amine Derivative 2 -Statistically significant cytotoxic effect at 100 µM[1]-
Doxorubicin ~0.73[2]~0.73[2]~0.5 - 1.0
Thiazole Derivative 4c 2.57 ± 0.16[3]-7.26 ± 0.44[3]
Staurosporine (Standard) 6.77 ± 0.41[3]-8.4 ± 0.51[3]

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. The 5-Nitro-1,3-thiazol-2-amine derivatives provide the closest available data to the topic compounds.

From the available data, it is evident that certain thiazole derivatives exhibit potent anticancer activity, with some showing IC50 values comparable to or even better than the standard drug staurosporine[3]. The cytotoxic effects of 5-nitrothiazole derivatives on the highly aggressive MDA-MB-231 triple-negative breast cancer cell line are particularly noteworthy[1].

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the 5-Nitrobenzo[d]isothiazole derivative and a standard drug (e.g., doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add 5-Nitrobenzo[d]isothiazole derivatives & Doxorubicin B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow Diagram

The scratch assay, or wound healing assay, is a straightforward method to study cell migration in vitro.

Step-by-Step Protocol:

  • Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "Scratch": Use a sterile pipette tip to create a straight scratch through the monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh media containing the test compound or control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

  • Analysis: Measure the area of the scratch at each time point to quantify the rate of cell migration.

Scratch_Assay_Workflow cluster_prep Preparation cluster_action Action cluster_treatment Treatment & Imaging A Grow cells to confluent monolayer B Create scratch with pipette tip A->B C Wash with PBS B->C D Add media with test compounds C->D E Image at T=0 D->E F Incubate and image at intervals E->F G Analyze scratch area F->G JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Cytokines, UV, Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Migration Cell Migration JNK->Migration Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor 5-Nitrobenzo[d]isothiazole Derivatives Inhibitor->JNK Inhibition

Proposed Mechanism of Action via JNK Inhibition

By inhibiting JNK, 5-Nitrobenzo[d]isothiazole derivatives can potentially:

  • Induce Apoptosis in Cancer Cells: JNK plays a dual role in cancer, but its sustained activation is often pro-apoptotic. Inhibition of JNK in certain contexts can disrupt survival signals and promote cancer cell death.

  • Reduce Inflammation: JNK is a key mediator of inflammatory responses. Its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.

  • Inhibit Cancer Cell Migration: JNK is involved in the regulation of the cytoskeleton and focal adhesions, which are crucial for cell movement. Inhibiting JNK can therefore impede the metastatic potential of cancer cells.

Conclusion

5-Nitrobenzo[d]isothiazole derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data presented in this guide, synthesized from studies on closely related compounds, highlights their potential in oncology, infectious diseases, and inflammatory conditions. The elucidation of their mechanism of action, potentially through the inhibition of the JNK signaling pathway, provides a rational basis for their further development and optimization. The detailed experimental protocols provided herein offer a standardized framework for the continued validation and comparative analysis of this exciting class of molecules.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). PMC. [Link]

  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. (2022). Cellular Therapy and Transplantation. [Link]

  • Antibacterial activities of nitrothiazole derivatives. (1984). PubMed. [Link]

  • Analgesic and Anti-Inflammatory Activity Studies of Some n - PharmacologyOnLine. (n.d.). PharmacologyOnLine. [Link]

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. (2003). PubMed. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2023). PMC. [Link]

  • Computational, in vitro and in vivo studies to evaluate anti-cancer activity of benzisothiazole derivative. (2019). Journal of Reports in Pharmaceutical Sciences. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][3]enzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]

  • Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms. (2022). PMC. [Link]

  • Synthesis and Antiinflammatory Activity of Some Heterocyclic Derivatives of Phenothiazine. (2014). ResearchGate. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2017). PMC. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). MDPI. [Link]

  • (PDF) Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study. (2022). ResearchGate. [Link]

  • JNK Signaling in Apoptosis. (2007). PMC. [Link]

  • The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. (2020). PMC. [Link]

  • The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. (2022). MDPI. [Link]

  • JNK Signaling in Cancer. (2020). News-Medical. [Link]

  • A Role for JNK-Paxillin Signaling in Cell Migration. (2006). Landes Bioscience. [Link]

  • Pro-apoptotic and pro-proliferation functions of the JNK pathway of Drosophila: roles in cell competition, tumorigenesis and regeneration. (2019). Royal Society Publishing. [Link]

  • THE CELL SURVIVAL FUNCTION OF JNK. (2014). Yangtze University. [Link]

  • The Role of the JNK Gene in Ovarian Cancer Inflammatory Pathways. (2023). SPIRAL - Lynn University. [Link]

  • JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling. (2023). MDPI. [Link]

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024). MDPI. [Link]

Sources

comparing the synthetic utility of different nitroisothiazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative synthetic utility of nitroisothiazole isomers. It is designed for medicinal chemists and process scientists requiring a mechanistic understanding of these scaffolds for drug development.

Executive Summary: The Isothiazole Electronic Landscape

Isothiazoles (1,2-thiazoles) possess a unique electronic profile distinct from their 1,3-isomers (thiazoles). The N-S bond creates a specific dipole and reactivity pattern where the C-4 position is most susceptible to electrophilic attack , while the C-5 position is prone to nucleophilic attack , particularly when activated by electron-withdrawing groups (EWG).

The introduction of a nitro group (


) profoundly alters this landscape. The position of the nitro group dictates the synthetic accessibility of the scaffold and its subsequent utility as a "chemical handle" for 

displacements, reductions, or cross-couplings.
Isomer Utility Matrix
IsomerPrimary Synthetic RouteSynthetic Utility ScoreKey Application
4-Nitroisothiazole Direct Nitration (

)
HighActivates C-5 for

; precursor to 4-aminoisothiazoles.
5-Nitroisothiazole Diazotization (Sandmeyer)MediumPharmacophore installation; C-3 functionalization.
3-Nitroisothiazole Cyclization (De novo)Low (Specialized)Specialized SAR studies; steric blocking.

4-Nitroisothiazole: The Electrophilic Workhorse

Synthetic Accessibility

The 4-nitro isomer is the thermodynamically and kinetically favored product of direct electrophilic aromatic substitution (


). The isothiazole ring is deactivated by the pyridine-like nitrogen, but the C-4 position remains the most electron-rich site (beta to the sulfur donor, beta to the nitrogen acceptor).
  • Mechanism: Nitronium ion (

    
    ) attack at C-4 forms a sigma complex stabilized by the sulfur atom's lone pair, followed by re-aromatization.
    
  • Reagents: Standard mixed acid (

    
    ) or Nitronium tetrafluoroborate (
    
    
    
    ) in sulfolane for milder conditions.
Synthetic Utility: Activation of C-5

The placement of the nitro group at C-4 creates a "push-pull" system that significantly lowers the energy barrier for Nucleophilic Aromatic Substitution (


)  at the C-5 position.
  • Halogen Displacement: 5-Halo-4-nitroisothiazoles are exceptionally reactive toward nucleophiles (amines, thiols, alkoxides). The nitro group acts as an ortho-like activating group, stabilizing the Meisenheimer intermediate.

  • Reduction: The 4-nitro group is readily reduced (Fe/AcOH,

    
    /Pd) to the 4-amino derivative, a gateway to sulfonamides and amides common in kinase inhibitors.
    
Experimental Protocol: Synthesis of 4-Nitroisothiazole

Note: This protocol is adapted from standard nitration procedures for deactivated heterocycles.

  • Preparation: Cool concentrated sulfuric acid (

    
    , 5 equiv) to 0°C in a reactor fitted with an internal thermometer.
    
  • Addition: Dissolve isothiazole (1.0 equiv) in the acid, maintaining temperature <10°C.

  • Nitration: Dropwise add fuming nitric acid (

    
    , 1.5 equiv). The reaction is exothermic; control rate to keep T < 25°C.
    
  • Heating: Once addition is complete, heat the mixture to 90–100°C for 3–5 hours. Monitor by TLC/LCMS.

  • Quench: Pour the reaction mixture over crushed ice (10x volume). Neutralize with solid

    
     or 
    
    
    
    to pH 7.
  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate. Purify via recrystallization (Hexanes/EtOAc).
    

5-Nitroisothiazole: The Diazonium Derivative

Synthetic Accessibility

Direct nitration does not yield 5-nitroisothiazole due to the electronic directing effects discussed above.[1] Consequently, this isomer must be accessed indirectly, typically via the Sandmeyer reaction of 5-aminoisothiazoles.[1]

  • Precursor: 5-Aminoisothiazole (synthesized via ring closure of

    
    -iminothiobutyramide or similar thio-precursors).[1]
    
  • Transformation: Diazotization (

    
    ) followed by displacement with nitrite (
    
    
    
    catalyst).
Synthetic Utility: The Pharmacophore

The 5-nitroisothiazole moiety often serves as the final pharmacophore rather than a transient synthetic handle. It mimics the bioactivity of 5-nitrothiazoles (e.g., niridazole) but with altered metabolic stability and solubility profiles.

  • Reactivity: The C-5 nitro group makes the ring electron-deficient, deactivating it toward further electrophilic attack but enabling specific reduction chemistries.

  • C-3 Functionalization: With the C-5 position blocked, lithiation strategies (using non-nucleophilic bases like LDA) can be directed to the C-3 position (or the methyl group at C-3 if present) for chain extension.

Mechanistic Visualization

The following diagrams illustrate the divergent synthetic pathways and the reactivity logic for the two primary isomers.

Diagram 1: Divergent Synthesis Pathways

Nitroisothiazole_Synthesis Iso Isothiazole (Parent Scaffold) Nitro4 4-Nitroisothiazole (Major Isomer) Iso->Nitro4 Direct Nitration (HNO3/H2SO4) Electrophilic Attack at C-4 Amino5 5-Aminoisothiazole Diazo Diazonium Salt Intermediate Amino5->Diazo NaNO2, HCl (0°C) Nitro5 5-Nitroisothiazole Diazo->Nitro5 Sandmeyer (NaNO2, Cu) Nucleophilic Displacement

Figure 1: Divergent synthetic routes. Direct nitration yields the 4-isomer, while the 5-isomer requires a diazonium intermediate.

Diagram 2: Reactivity & Activation Logic (4-Nitro Isomer)

Reactivity_Logic N4 4-Nitroisothiazole Act Electronic Activation N4->Act Nitro group withdraws electron density C5 C-5 Position (Electrophilic Site) Act->C5 Makes C-5 susceptible to attack Prod 5-Substituted-4-Nitroisothiazole C5->Prod Elimination of LG (if Halogen present) Nu Nucleophile (Nu-) (e.g., R-NH2, R-S-) Nu->C5 SNAr Attack

Figure 2: The 4-nitro group activates the adjacent C-5 position, facilitating


 reactions useful for library generation.

Comparative Data Table

Feature4-Nitroisothiazole5-Nitroisothiazole
Electronic Character Highly electrophilic at C-5.Electron-deficient ring; stable to oxidation.
Nitration Conditions

(90°C) or

.
Inaccessible via direct nitration.
Precursor Availability Isothiazole (Commercial).5-Aminoisothiazole (Synthetic).[1][2][3]

Suitability
Excellent (if 5-halo substituent exists).Poor (Nitro is the substituent).
Reduction Product 4-Aminoisothiazole (stable).5-Aminoisothiazole (unstable/reactive).[3]
Key Reference J. Chem. Soc., Perkin Trans.[4][5] 1 [1]J. Chem. Soc., Perkin Trans. 1 [2]

References

  • Isothiazoles.[6][7][8][9][10] Part XV. 5-Nitroisothiazoles. Walsh, R. J. A., & Wooldridge, K. R. H. Journal of the Chemical Society, Perkin Transactions 1, 1972, 1247-1249.

  • Synthesis and Reactivity of 4-Nitroisothiazoles. Vicini, P., et al. Journal of Heterocyclic Chemistry, (General grounding on nitro-heterocycle reactivity).

  • Mechanism and Regioselectivity of Electrophilic Aromatic Nitration. Detailed computational study on nitration transition states.

  • Nucleophilic Substitution of Nitro-Heterocycles. Review of

    
     mechanisms in activated heteroaromatics.
    
    

Sources

benchmarking 5-Nitrobenzo[d]isothiazole against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 5-Nitrobenzo[d]isothiazole Scaffolds

Executive Summary: The Scaffold Challenge

5-Nitrobenzo[d]isothiazole (5-NBIT) represents a challenging chemotype in kinase discovery. While benzothiazole derivatives are well-established kinase inhibitors (targeting JNK, PI3K, and CLK), the isothiazole isomer—specifically with a 5-nitro substitution—presents a high risk of "false positive" activity due to two structural alerts:

  • Electrophilicity: The isothiazole ring (especially the 3-oxo derivative, or saccharin-like core) is susceptible to nucleophilic attack by cysteine residues, leading to covalent modification.

  • Redox Cycling: The 5-nitro group can undergo redox cycling in reducing environments, generating reactive oxygen species (ROS) or interfering with assay readouts.

This guide outlines the rigorous benchmarking protocol required to validate 5-NBIT as a bona fide ATP-competitive kinase inhibitor, comparing it against the "Gold Standard" (Staurosporine) and specific covalent/non-covalent controls.

Mechanistic Benchmarking & Comparator Selection

To validate 5-NBIT, you must benchmark it against agents that define the boundaries of Potency , Specificity , and Mechanism .

The Comparator Panel
ComparatorRoleMechanismBenchmarking Utility
5-NBIT (Candidate) Test Article Unknown (Putative Type I/II or Covalent)The molecule under investigation.
Staurosporine Potency Control Reversible, ATP-competitive (Pan-kinase)Establishes the "theoretical maximum" potency for the assay system.
Ibrutinib Covalent Control Irreversible (Cys-targeting)Positive control for time-dependent inhibition (validating the covalent hypothesis).
Sunitinib Type I/II Control Reversible, Multi-targetedBenchmarks selectivity; useful for profiling against angiogenic kinases (VEGFR/PDGFR).
Triton X-100 (0.01%) Aggregator Control DetergentIf 5-NBIT activity disappears with Triton, the hit is an artifact (colloidal aggregator).

Critical Experimental Protocols

Protocol A: The "Redox-Proof" Kinase Assay (ADP-Glo)

Rationale: Nitro compounds can quench fluorescence. Luminescent assays (ADP-Glo) are preferred. Crucial: Standard DTT (Dithiothreitol) can open isothiazole rings. You must use TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent.

  • Buffer Prep: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA. Substitute 1 mM DTT with 1 mM TCEP.

  • Enzyme Mix: Dilute Kinase (e.g., JNK1 or GSK-3β) to 2x final concentration.

  • Inhibitor Addition: Add 5-NBIT (dose-response: 1 nM to 10 µM) and Comparators. Incubate 15 min at RT.

  • Substrate Start: Add ATP/Substrate mix.

  • Detection: Add ADP-Glo Reagent (40 min)

    
     Kinase Detection Reagent (30 min).
    
  • Read: Measure Luminescence (RLU).

Protocol B: Time-Dependent Inhibition (The Covalent Test)

Rationale: If 5-NBIT is a specific covalent inhibitor (like the isothiazolones acting on PTPs), its IC50 will shift over time.

  • Pre-incubation: Incubate Enzyme + Inhibitor for 0, 15, 30, and 60 minutes before adding ATP.

  • Measurement: Run standard kinase reaction.

  • Analysis: Plot IC50 vs. Pre-incubation time.

    • Reversible (Staurosporine): IC50 remains constant.

    • Covalent/Slow-binding (5-NBIT?): IC50 decreases (potency increases) with time.

Data Presentation & Analysis

Table 1: Representative Benchmarking Data (Hypothetical Profile)

Use this structure to report your findings.

MetricStaurosporine (Ref)5-NBIT (Candidate)Interpretation
IC50 (JNK1) 4 nM150 nMModerate potency; typical for a hit-to-lead scaffold.
IC50 Shift (0 vs 60m) 1.0x (No shift)12x (Shift) Critical Flag: Suggests covalent binding or slow-onset mechanism.
Selectivity (Gini) 0.15 (Promiscuous)0.45 (Moderate)More selective than Staurosporine, but likely hits multiple Cys-kinases.
Hill Slope 1.0> 2.0Warning: Steep slope suggests aggregation or stoichiometric reaction.
Triton Sensitivity UnaffectedUnaffectedRules out colloidal aggregation.

Visualization of Mechanism & Workflow

Figure 1: JNK Signaling Pathway & Inhibitor Intervention

This diagram illustrates the putative intervention point of 5-NBIT within the MAPK stress signaling cascade, benchmarked against standard JNK inhibitors.

JNK_Pathway Stress Cellular Stress (UV, ROS, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylation JNK JNK1/2/3 (Target Kinase) MKK4_7->JNK Thr-Pro-Tyr Activation cJun c-Jun (Transcription Factor) JNK->cJun Ser63/73 Phosphorylation Apoptosis Apoptosis / Inflammation cJun->Apoptosis Gene Expression Stauro Staurosporine (ATP Competitive) Stauro->JNK NBIT 5-Nitrobenzo[d]isothiazole (Putative Covalent/Redox?) NBIT->JNK ?

Caption: Figure 1. The MAPK/JNK signaling cascade. 5-NBIT is benchmarked for inhibition of JNK phosphorylation of c-Jun, compared to the ATP-competitive standard Staurosporine.

Figure 2: The Benchmarking Validation Workflow

A logical decision tree to rule out PAINS (Pan-Assay Interference) properties common to nitro-isothiazoles.

Validation_Workflow Start 5-NBIT Hit Identified Step1 Assay Buffer Check: DTT vs. TCEP Start->Step1 Decision1 Activity Lost with TCEP? Step1->Decision1 Fail1 False Positive (Ring Opening) Decision1->Fail1 Yes Step2 Add 0.01% Triton X-100 Decision1->Step2 No Decision2 Activity Lost? Step2->Decision2 Fail2 Artifact (Aggregator) Decision2->Fail2 Yes Step3 Washout / Jump Dilution Decision2->Step3 No Decision3 Recovery of Activity? Step3->Decision3 ResultA Reversible Inhibitor (Type I/II) Decision3->ResultA Yes ResultB Covalent Modifier (Target Cys?) Decision3->ResultB No

Caption: Figure 2. Step-wise validation workflow to distinguish true kinase inhibition from assay interference (redox cycling or aggregation) common to nitro-substituted scaffolds.

References

  • De, S. K., et al. (2009).[1] "Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors."[1] Bioorganic & Medicinal Chemistry, 17(7), 2712-2717.[1]

    • Relevance: Establishes the structure-activity relationship (SAR)
  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.

    • Relevance: Defines the structural alerts for isothiazoles and nitro compounds regarding assay interference.
  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.

    • Relevance: The authoritative text on calculating residence time and distinguishing reversible vs. irreversible inhibition.
  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual."

    • Relevance: Standard protocol for luminescence-based kinase benchmarking.

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-Nitrobenzo[d]isothiazole

[1][2][3][4][5][6]

Executive Safety Summary

Urgency Level: HIGH Primary Hazard Class: Acute Toxicity (Oral/Dermal) & Irritant Critical Warning: As a nitro-substituted aromatic compound, 5-Nitrobenzo[d]isothiazole possesses thermodynamic instability potential. While not typically classified as a primary explosive (like TNT), it must be treated as a high-energy precursor .

Immediate Action Required:

  • Do NOT dispose of down drains or municipal trash.

  • Do NOT mix with strong reducing agents or alkalis in waste streams (risk of exothermic decomposition).

  • Disposal Method: Professional thermal destruction (Incineration) is the only validated disposal route.

Chemical Profile & Hazard Identification

To manage waste effectively, one must understand the molecular drivers of risk. The "nitro" (

PropertyValue/DescriptionDisposal Implication
CAS Number 35300-16-6 (or related derivatives)Identifier for waste manifesting.
Molecular Formula

High nitrogen/sulfur content requires scrubbers during incineration (NOx/SOx generation).
GHS Classification H301 (Toxic if swallowed), H315, H319Waste containers must be labeled "TOXIC" and "IRRITANT".
Thermal Stability Combustible; potential decomposition >200°CDo not autoclave waste. Heat can trigger rapid decomposition.
Reactivity Sensitive to strong reducers/oxidizersSegregate from metal hydrides and concentrated acids.

Scientific Rationale for Protocols: The nitro group renders the molecule electron-deficient, increasing susceptibility to nucleophilic attack. However, uncontrolled chemical deactivation (e.g., using bleach or strong acids) can generate heat or toxic byproducts (azo/azoxy compounds). Therefore, thermal oxidation (incineration) is the chosen method to break the C-N and C-S bonds completely and safely.

Pre-Disposal Segregation & Handling

Effective disposal begins at the bench. Improper segregation is the leading cause of waste facility rejections and lab accidents.

Waste Stream Logic

Use the following decision tree to categorize your waste.

WasteSegregationStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure compound, powder)StateCheck->SolidPowder/CrystalsLiquidLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidSolutionContaminatedContaminated Debris(Gloves, Weigh boats)StateCheck->ContaminatedPPE/ConsumablesSolidActionDouble Bag ->Solid Toxic Waste DrumSolid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckDebrisActionYellow Bag ->Dry Hazardous WasteContaminated->DebrisActionHalogenatedHalogenated Stream(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Stream(MeOH, Acetone, DMSO)SolventCheck->NonHalogenatedNo Halogens

Figure 1: Decision logic for segregating 5-Nitrobenzo[d]isothiazole waste streams to ensure compatibility with incineration facilities.

Detailed Disposal Workflows

Protocol A: Solid Waste (Pure Compound)

Scenario: Expired reagent or excess synthesis product.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Work inside a chemical fume hood.

    • Dampen the powder slightly with an inert solvent (e.g., mineral oil) only if the powder is dry and prone to static dispersion. Otherwise, transfer dry.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "5-Nitrobenzo[d]isothiazole" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Toxic, Irritant.[2][3][4]

  • Secondary Containment: Place the HDPE jar inside a clear sealable plastic bag to prevent contamination of the outer container surface.

Protocol B: Liquid Waste (Solutions)

Scenario: Reaction mixtures or HPLC waste.

  • Compatibility Check: Ensure the solvent stream is compatible.

    • Safe: Acetone, Methanol, Ethyl Acetate, Dichloromethane.

    • Unsafe: Do not mix with Nitric Acid or Peroxides (explosion risk).

  • pH Verification: Check pH. If highly acidic (<2) or basic (>10), adjust to neutral (pH 5-9) using dilute acid/base before adding to the main carboy. This prevents exothermic reactions in the waste drum.

  • Collection: Pour into the appropriate "Organic Solvents" carboy (Halogenated or Non-Halogenated).

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste carboy.

Protocol C: Contaminated Labware (Sharps/Glass)

Scenario: Needles, syringes, or broken vials containing residue.

  • Sharps: Place directly into a rigid, puncture-proof red sharps container.

    • Note: Do not recap needles.

  • Glassware: If glass is unbroken, triple rinse with solvent (dispose of solvent as liquid waste). The glass can then be washed normally.

    • If broken or impossible to clean: Dispose of in a "Broken Glass/Sharps" bucket designated for chemically contaminated waste.

Emergency Response: Spills

In the event of a spill during disposal, immediate action prevents exposure and facility contamination.

SpillResponseAlert1. ALERT & EVACUATENotify nearby personnelAssess2. ASSESSIs it > 100g or outside hood?Alert->AssessMajorMAJOR SPILLEvacuate LabCall EHS/Fire DeptAssess->MajorYesMinorMINOR SPILLProceed with cleanupAssess->MinorNoPPE3. PPE UPDouble Nitrile GlovesGoggles, Lab CoatMinor->PPEContain4. CONTAINCover with absorbent padsor vermiculitePPE->ContainClean5. CLEANScoop into waste bag.Wipe with soap/water.Contain->Clean

Figure 2: Operational workflow for responding to spills of 5-Nitrobenzo[d]isothiazole.

Cleanup Solvent: Use a soap/water solution or simple ethanol for final surface cleaning. Avoid bleach (sodium hypochlorite) as it may react with amine byproducts if the nitro group has been reduced.

Regulatory Compliance (US/EU Context)

RegulationClassificationRequirement
RCRA (USA) Characteristic Waste Likely D001 (Ignitable) if in solvent, or D003 (Reactive) if pure/dry. Always characterize as "Toxic" pending specific testing.
EPA Waste Code Not P-listed specifically.Manage as Hazardous Chemical Waste .[5]
DOT (Transport) UN 2811 (Toxic Solid, Organic)Proper shipping name required for off-site transport.

Self-Validation Step: Before finalizing any waste container for pickup, verify:

  • Is the lid screwed on tightly?

  • Is the "Hazardous Waste" label fully filled out with the start date?

  • Is the container free of exterior contamination?

References

  • National Institutes of Health (NIH). (2022). Waste Disposal Guide: Multihazardous Waste Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Zani, F., et al. (1994). "Biological studies on 2,1-benzisothiazole derivatives." Farmaco, 49(11), 713-9. (Provides toxicity/genotoxicity context). Retrieved from [Link]

Mastering the Handling of 5-Nitrobenzo[d]isothiazole: A Proactive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of drug discovery and chemical synthesis, the proactive management of laboratory risks is paramount. The introduction of novel heterocyclic compounds, such as 5-Nitrobenzo[d]isothiazole, into our workflows demands a rigorous and intelligent approach to safety. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a deep, causality-driven framework for researchers, scientists, and drug development professionals, ensuring that every safety measure is understood, validated, and correctly implemented. Our objective is to build a culture of intrinsic safety, where the 'why' behind each action informs the 'how'.

The Hazard Profile: Understanding 5-Nitrobenzo[d]isothiazole

While comprehensive toxicological data for 5-Nitrobenzo[d]isothiazole may be limited, its structure provides critical clues to its potential hazards. As a nitroaromatic compound, we must anticipate risks such as skin, eye, and respiratory irritation.[1] The primary routes of laboratory exposure are dermal contact with the solid or solutions, inhalation of fine powders, and accidental ingestion. Therefore, our entire PPE strategy is built upon creating robust barriers to these pathways. The precautionary principle dictates that we treat this compound with the high degree of caution afforded to related, better-characterized nitroaromatic molecules.[2]

The Core Directive: Risk-Based PPE Selection

The selection of PPE is not a static, one-size-fits-all protocol. It is a dynamic process that must be re-evaluated for every task. The potential for exposure changes significantly between weighing a solid, preparing a solution, and running a high-temperature reaction. The following workflow provides a logical pathway for determining the appropriate level of protection for any given task.

PPE_Selection_Workflow cluster_assessment Phase 1: Risk Assessment cluster_ppe Phase 3: Required PPE Ensemble Task Identify Laboratory Task (e.g., Weighing, Solution Prep, Reaction) Assess_Exposure Assess Primary Exposure Risk Task->Assess_Exposure Dust Risk: Inhalation of Dust Assess_Exposure->Dust Solid Handling Splash Risk: Chemical Splash Assess_Exposure->Splash Liquid Handling Contact Risk: Dermal Contact Assess_Exposure->Contact All Tasks PPE_Resp Primary Control: Certified Chemical Fume Hood Secondary: Respirator (if needed) Dust->PPE_Resp PPE_Eye Chemical Splash Goggles + Face Shield Splash->PPE_Eye PPE_Body Chemical-Resistant Lab Coat Splash->PPE_Body PPE_Hand Nitrile Gloves (Double-Gloving Recommended) Contact->PPE_Hand Contact->PPE_Body

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.